molecular formula C8H8ClNO2 B1267156 2-Amino-2-(3-chlorophenyl)acetic acid CAS No. 29884-14-8

2-Amino-2-(3-chlorophenyl)acetic acid

カタログ番号: B1267156
CAS番号: 29884-14-8
分子量: 185.61 g/mol
InChIキー: MGOUENCSVMAGSE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-2-(3-chlorophenyl)acetic acid is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154922. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-amino-2-(3-chlorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOUENCSVMAGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29884-14-8, 7292-71-9
Record name NSC154922
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-(3-chlorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-2-(3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Amino-2-(3-chlorophenyl)acetic acid. This non-proteinogenic amino acid is a valuable chiral building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex pharmaceutical compounds.

Core Chemical Properties

This compound, a derivative of glycine, possesses a stereocenter at the alpha-carbon, leading to the existence of (R) and (S) enantiomers. The physicochemical properties of this compound are crucial for its application in synthetic chemistry.

Data Presentation: Summary of Chemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 29884-14-8 (for racemic)[1]
119565-00-3 (for S-enantiomer)[2]
37085-27-1 (for R-enantiomer hydrochloride)[3]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Melting Point 268-269 °C (decomposition)
Boiling Point 316.9 ± 32.0 °C at 760 mmHg (predicted)
LogP -1.1[1]
pKa Not experimentally determined
Solubility Sparingly soluble in water. Soluble in organic solvents like ethanol, methanol (B129727), and acetone.

Experimental Protocols

The synthesis and analysis of enantiomerically pure this compound are critical for its use in pharmaceutical development. The following sections detail common experimental methodologies.

Synthesis of Racemic this compound (Adapted Strecker Synthesis)

The Strecker synthesis is a well-established method for producing racemic α-amino acids from aldehydes.[4][5][6][7]

Materials:

Procedure:

  • Imine Formation: Dissolve 3-chlorobenzaldehyde in methanol in a reaction vessel. Add an aqueous solution of ammonium chloride, followed by the slow addition of an aqueous solution of sodium cyanide at a controlled temperature (typically below 10°C).

  • Reaction: Stir the resulting mixture at a controlled temperature for several hours to form the α-aminonitrile.

  • Hydrolysis: Add concentrated hydrochloric acid to the reaction mixture and heat to reflux for several hours to hydrolyze the nitrile to a carboxylic acid.

  • Isolation: Cool the reaction mixture and adjust the pH to the isoelectric point (around pH 6-7) with a base such as sodium hydroxide to precipitate the racemic this compound.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Enzymatic Resolution of Racemic N-Acetyl-2-Amino-2-(3-chlorophenyl)acetic acid (Adapted Protocol)

Enzymatic resolution offers a highly stereoselective method to separate the enantiomers.[8][9][10]

Materials:

  • Racemic this compound

  • Acetic anhydride (B1165640)

  • Immobilized Penicillin G Acylase (PGA)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

Procedure:

  • N-Acetylation: React the racemic amino acid with acetic anhydride in a basic aqueous solution to produce N-Acetyl-2-Amino-2-(3-chlorophenyl)acetic acid.

  • Enzymatic Hydrolysis: Suspend the N-acetylated compound in water and adjust the pH to approximately 8.0 with NaOH. Add immobilized Penicillin G Acylase and maintain the temperature at around 37°C. The enzyme will selectively hydrolyze the (S)-enantiomer.

  • Separation: After the reaction reaches approximately 50% conversion, separate the immobilized enzyme by filtration.

  • Isolation of (S)-enantiomer: Adjust the pH of the filtrate to isolate the (S)-2-Amino-2-(3-chlorophenyl)acetic acid.

  • Isolation of (R)-enantiomer: The unreacted (R)-N-Acetyl-2-amino-2-(3-chlorophenyl)acetic acid can be isolated from the filtrate by pH adjustment and extraction, followed by acid hydrolysis to yield the (R)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis (Adapted Protocol)

Chiral HPLC is the standard method for determining the enantiomeric purity of the final product.[11][12][13][14][15]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin).

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid). The exact ratio should be optimized for the best resolution.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection: Inject the sample onto the equilibrated chiral column.

  • Data Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers.

Mandatory Visualizations

Synthesis and Resolution Workflow

G cluster_synthesis Racemic Synthesis (Strecker) cluster_resolution Enzymatic Resolution cluster_products Final Products 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde alpha-Aminonitrile alpha-Aminonitrile 3-Chlorobenzaldehyde->alpha-Aminonitrile + NH4Cl, NaCN Racemic Amino Acid Racemic Amino Acid alpha-Aminonitrile->Racemic Amino Acid + HCl (hydrolysis) N-Acetylation N-Acetylation Racemic Amino Acid->N-Acetylation + Acetic Anhydride Enzymatic Hydrolysis Enzymatic Hydrolysis N-Acetylation->Enzymatic Hydrolysis + Penicillin G Acylase Separation Separation Enzymatic Hydrolysis->Separation S-enantiomer S-enantiomer Separation->S-enantiomer R-enantiomer R-enantiomer Separation->R-enantiomer

Caption: Workflow for the synthesis and resolution of this compound.

Role as a Chiral Building Block in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceuticals. One notable example is its use in the synthesis of Vadadustat (B1683468), a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.[16][17][18][19][20]

G 2-Amino-2-(3-chlorophenyl)acetic_acid This compound (Chiral Building Block) Intermediate_1 Intermediate Synthesis Step 1 2-Amino-2-(3-chlorophenyl)acetic_acid->Intermediate_1 Coupling Reaction Intermediate_2 Intermediate Synthesis Step 2 Intermediate_1->Intermediate_2 Further Modification Vadadustat Vadadustat (Active Pharmaceutical Ingredient) Intermediate_2->Vadadustat Final Synthesis Steps

Caption: Role of this compound in Vadadustat synthesis.

Biological Activity and Applications

The primary biological significance of this compound lies in its role as a chiral precursor for pharmacologically active molecules.[2] Its incorporation into drug candidates can influence their stereochemistry, which is often critical for their therapeutic efficacy and safety.

As an intermediate in the synthesis of Vadadustat, it contributes to the formation of a molecule that acts as an inhibitor of hypoxia-inducible factor prolyl hydroxylase, a key enzyme in the regulation of red blood cell production.[16][19] The direct biological activity of this compound itself is not extensively documented, with its value being predominantly in its utility for asymmetric synthesis in the pharmaceutical industry.[2]

References

Technical Guide: Structure Elucidation of (S)-2-Amino-2-(3-chlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-(3-chlorophenyl)acetic acid, a non-proteinogenic amino acid, serves as a critical chiral building block in the synthesis of various pharmaceutical compounds. Its defined stereochemistry is often essential for the biological activity and specificity of the final drug product. Accurate and thorough structure elucidation is therefore a fundamental requirement in its synthesis and quality control.

This technical guide provides an in-depth overview of the analytical methodologies employed to confirm the chemical structure and stereochemistry of (S)-2-Amino-2-(3-chlorophenyl)acetic acid. The guide details experimental protocols for key spectroscopic techniques and presents expected data in clearly structured tables.

Molecular Structure:

Chemical Identifiers:

PropertyValue
IUPAC Name (2S)-2-amino-2-(3-chlorophenyl)acetic acid[1]
Synonyms L-3-Chlorophenylglycine[1]
CAS Number 119565-00-3[1][2][3][4]
Molecular Formula C8H8ClNO2[2][3][5]
Molecular Weight 185.61 g/mol [5]

Spectroscopic and Analytical Data

The following sections summarize the expected quantitative data from various analytical techniques used for the structure elucidation of (S)-2-Amino-2-(3-chlorophenyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For (S)-2-Amino-2-(3-chlorophenyl)acetic acid, both ¹H and ¹³C NMR are essential for confirming the presence of the chlorophenyl ring, the amino acid backbone, and their connectivity.

Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.40 - 7.60m4HAromatic protons
5.25s1Hα-proton (CH)

Note: The amino (-NH₂) and carboxylic acid (-COOH) protons are typically exchanged in D₂O and may not be observed.

Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)

Chemical Shift (ppm)Assignment
175.0Carboxylic acid carbon (C=O)
138.0Aromatic C-Cl
134.5Aromatic quaternary carbon
131.0Aromatic CH
129.5Aromatic CH
128.0Aromatic CH
127.0Aromatic CH
58.0α-carbon (CH-NH₂)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

Ionm/z (calculated)m/z (observed)
[M+H]⁺186.0316186.0318
[M+Na]⁺208.0136208.0137
[M-H]⁻184.0171184.0173
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S)-2-Amino-2-(3-chlorophenyl)acetic acid is expected to show characteristic absorption bands for the amino, carboxylic acid, and aromatic groups.

Representative IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 2800BroadO-H stretch (carboxylic acid) and N-H stretch (amine)
1710 - 1680StrongC=O stretch (carboxylic acid)
1600 - 1450Medium-StrongAromatic C=C stretch and N-H bend (amine)
1300 - 1200MediumC-O stretch (carboxylic acid)
800 - 700StrongC-Cl stretch and aromatic C-H out-of-plane bend

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of (S)-2-Amino-2-(3-chlorophenyl)acetic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

    • Process the data with appropriate phasing and baseline correction.

  • 2D NMR (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental formula.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in both positive and negative ion modes.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-300).

  • Data Analysis:

    • Identify the molecular ion peaks ([M+H]⁺ and [M-H]⁻).

    • Compare the observed exact mass with the calculated mass for the molecular formula C₈H₈ClNO₂ to confirm the elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Visualization of Methodologies

The following diagrams illustrate the workflows for the structure elucidation process.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of (S)-2-Amino-2-(3-chlorophenyl)acetic acid purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: General workflow for the synthesis and structure elucidation of (S)-2-Amino-2-(3-chlorophenyl)acetic acid.

nmr_workflow start Sample Preparation (Dissolve in Deuterated Solvent) h1_nmr ¹H NMR Acquisition start->h1_nmr c13_nmr ¹³C NMR Acquisition start->c13_nmr two_d_nmr 2D NMR (COSY, HSQC) (Optional) h1_nmr->two_d_nmr processing Data Processing (Phasing, Baseline Correction) h1_nmr->processing c13_nmr->two_d_nmr c13_nmr->processing two_d_nmr->processing interpretation Spectral Interpretation & Assignment processing->interpretation

Caption: Experimental workflow for NMR spectroscopic analysis.

Conclusion

The structural integrity and stereochemical purity of (S)-2-Amino-2-(3-chlorophenyl)acetic acid are paramount for its application in pharmaceutical synthesis. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a comprehensive characterization of the molecule. The methodologies and expected data presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, quality control, and application of this important chiral building block.

References

In-Depth Technical Guide: (R)-2-Amino-2-(3-chlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic amino acid, a chiral building block recognized for its utility in synthetic organic chemistry. As a derivative of phenylglycine, its stereochemistry and the electronic properties imparted by the meta-substituted chlorine atom make it a valuable component in the design and synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and known applications, with a focus on its role in pharmaceutical development.

Physicochemical and Identifier Data

Precise identification and understanding of the physicochemical properties of (R)-2-Amino-2-(3-chlorophenyl)acetic acid are fundamental for its application in research and development. The compound is available in its free acid form and as a hydrochloride salt, each with distinct identifiers and properties.

Identifier/Property(R)-2-Amino-2-(3-chlorophenyl)acetic acid(R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochlorideRacemic 2-Amino-2-(3-chlorophenyl)acetic acid
CAS Number 25698-37-7[1][2]37085-27-1[3][4]7292-71-9 / 29884-14-8
Molecular Formula C₈H₈ClNO₂[2]C₈H₉Cl₂NO₂[3]C₈H₈ClNO₂
Molecular Weight 185.61 g/mol 222.07 g/mol [3]185.61 g/mol
IUPAC Name (2R)-2-amino-2-(3-chlorophenyl)acetic acid(2R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochlorideThis compound
Synonyms D-(-)-α-Amino-3-chlorophenylacetic acidD-(-)-α-AMino-3-chlorophenylacetyl chloride (hydrochloride)[3]DL-(3-Chlorophenyl)glycine
Predicted TPSA 63.32 Ų[3]63.32 Ų[3]63.32 Ų
Predicted XLogP3 -1.1--1.1
Storage -4°C, sealed storage, away from moisture[3]-

Note: Some physical properties such as melting point and specific optical rotation for the enantiomerically pure free acid are not widely reported in publicly available literature and can vary based on purity.

Experimental Protocols: Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)-2-Amino-2-(3-chlorophenyl)acetic acid is crucial for its application in stereospecific synthesis. The general strategies involve the synthesis of the racemic mixture followed by chiral resolution, or an asymmetric synthesis approach. While specific protocols for the 3-chloro isomer are not extensively detailed in the literature, the well-documented methods for the analogous 4-chloro isomer serve as a foundational template.

Synthesis of Racemic this compound (Strecker Synthesis)

This method involves a one-pot reaction of 3-chlorobenzaldehyde, a cyanide source, and an ammonia (B1221849) source to produce an α-aminonitrile, which is subsequently hydrolyzed.

Materials:

Protocol:

  • Aminonitrile Formation: Dissolve 3-chlorobenzaldehyde, ammonium chloride, and sodium cyanide in methanol. The reaction is typically stirred at a controlled temperature (e.g., 40-60°C) for several hours.

  • Hydrolysis: The resulting α-aminonitrile intermediate is not isolated. The reaction mixture is then subjected to acidic or basic hydrolysis. For acidic hydrolysis, concentrated hydrochloric acid is added, and the mixture is refluxed for several hours.

  • Isolation: After hydrolysis, the reaction mixture is cooled. The pH is carefully adjusted to the isoelectric point of the amino acid (typically around pH 6-7) using a base like sodium hydroxide to precipitate the racemic this compound.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried.

Chiral Resolution via Diastereomeric Salt Formation

This classical resolution method separates the enantiomers of the racemic amino acid by forming diastereomeric salts with a chiral resolving agent.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (+)-tartaric acid, (-)-mandelic acid, or a chiral amine)

  • Suitable solvent (e.g., methanol, ethanol, or a mixture)

  • Hydrochloric acid

  • Sodium hydroxide

Protocol:

  • Salt Formation: Dissolve the racemic amino acid in a suitable solvent. In a separate vessel, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

  • Fractional Crystallization: Combine the two solutions. The mixture is allowed to cool, often with stirring, to induce the crystallization of the less soluble diastereomeric salt. One diastereomer will preferentially crystallize out of the solution.

  • Isolation of Diastereomer: The crystallized diastereomeric salt is collected by filtration and washed with a small amount of cold solvent.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is dissolved in water, and the pH is adjusted to break the salt and precipitate the enantiomerically enriched amino acid. For example, if a chiral acid was used as the resolving agent, a base is used to neutralize it, and the pH is then adjusted to the isoelectric point of the amino acid.

  • Purification: The final product, (R)-2-Amino-2-(3-chlorophenyl)acetic acid, is collected by filtration, washed with cold water, and dried. The enantiomeric excess should be determined by a suitable analytical method like chiral HPLC.

Applications in Drug Development and Synthesis

While specific, large-scale pharmaceutical applications of (R)-2-Amino-2-(3-chlorophenyl)acetic acid are not as widely documented as its 2-chloro and 4-chloro isomers, its role as a chiral building block is of significant interest. Non-proteinogenic amino acids are crucial in medicinal chemistry for the synthesis of peptidomimetics and other small molecules with enhanced pharmacological properties.

The primary application lies in its use as a chiral intermediate . The stereocenter and the substituted phenyl ring allow for the construction of complex molecules with specific three-dimensional orientations, which is often critical for biological activity.

Hypothetical Synthetic Utility Workflow:

The general workflow for utilizing (R)-2-Amino-2-(3-chlorophenyl)acetic acid in a synthetic route involves the protection of its functional groups, followed by coupling reactions, and subsequent deprotection.

G A (R)-2-Amino-2- (3-chlorophenyl)acetic acid B Amino Group Protection (e.g., Boc, Cbz) A->B C Carboxyl Group Activation (e.g., DCC, EDC) A->C D Protected Amino Acid B->D C->D E Peptide Coupling (with another amino acid or amine) D->E F Protected Dipeptide/ Amide Intermediate E->F G Deprotection F->G H Final Target Molecule G->H

Synthetic workflow for utilizing the chiral amino acid.

Potential Signaling Pathway Interactions

Direct pharmacological activity and specific signaling pathway modulation by (R)-2-Amino-2-(3-chlorophenyl)acetic acid have not been extensively studied. However, as a structural analog of other phenylglycine derivatives, it could hypothetically interact with biological systems in several ways. For instance, other phenylglycine analogs are known to interact with glutamate (B1630785) receptors in the central nervous system.

The primary biological significance of this compound is realized upon its incorporation into a larger, pharmacologically active molecule. The 3-chlorophenyl moiety can engage in various interactions with a biological target, such as van der Waals forces or halogen bonding, potentially influencing the binding affinity and selectivity of the final drug product.

Conceptual Signaling Pathway Modulation:

The diagram below illustrates a hypothetical scenario where a drug candidate synthesized using (R)-2-Amino-2-(3-chlorophenyl)acetic acid acts as an antagonist to a G-protein coupled receptor (GPCR), a common drug target.

cluster_0 Cell Membrane cluster_1 Intracellular Space receptor GPCR g_protein G-Protein receptor->g_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces downstream Downstream Signaling & Cellular Response second_messenger->downstream drug Drug containing (R)-2-Amino-2-(3-chlorophenyl)acetic acid drug->receptor antagonizes

Hypothetical GPCR antagonism by a derived molecule.

References

A Technical Guide to the Biological Activity Screening of 3-Chlorophenylglycine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data relevant to the biological activity screening of 3-Chlorophenylglycine. Due to a lack of extensive direct studies on 3-Chlorophenylglycine, this document focuses on the well-established screening protocols and biological activities of closely related phenylglycine derivatives, particularly concerning their interactions with metabotropic glutamate (B1630785) receptors (mGluRs). This information serves as a robust framework for initiating and conducting research on 3-Chlorophenylglycine.

Introduction to Phenylglycine Derivatives and Metabotropic Glutamate Receptors

Phenylglycine derivatives are a class of compounds that have been instrumental in the study of metabotropic glutamate receptors (mGluRs).[1][2][3][4] These receptors are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability throughout the central nervous system.[1] They are classified into three groups based on their sequence homology, pharmacology, and signal transduction pathways.[5]

  • Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to Gq/G11 proteins and their activation stimulates phospholipase C (PLC), leading to phosphoinositide (PI) hydrolysis and intracellular calcium mobilization.[6]

  • Group II mGluRs (mGluR2 and mGluR3): These receptors are coupled to Gi/Go proteins and their activation inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

  • Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also coupled to Gi/Go proteins and inhibit adenylyl cyclase.[6]

The diverse roles of mGluRs in neurological processes make them attractive targets for drug discovery, and phenylglycine derivatives have been crucial in developing selective agonists and antagonists for these receptors.[4][7]

Biological Activity of Phenylglycine Derivatives at mGluRs

While specific data for 3-Chlorophenylglycine is limited, extensive research on other phenylglycine analogs provides a strong indication of its potential biological activities. These derivatives have been shown to act as both agonists and antagonists at various mGluR subtypes.[1][8]

Data Presentation: Quantitative Activity of Phenylglycine Derivatives

The following tables summarize the reported biological activities of several key phenylglycine derivatives at different mGluR subtypes. This data is essential for comparative analysis and for predicting the potential activity of 3-Chlorophenylglycine.

Table 1: Antagonist Activity of Phenylglycine Derivatives at mGluR1

CompoundAssay TypeCell TypeIC50 (µM)Reference
(S)-4-CarboxyphenylglycinePhosphoinositide HydrolysisBHK cells expressing mGluR1α65 ± 5[8]
(R,S)-α-Methyl-4-carboxyphenylglycinePhosphoinositide HydrolysisBHK cells expressing mGluR1α155 ± 38[8]
(S)-3-Carboxy-4-hydroxyphenylglycinePhosphoinositide HydrolysisBHK cells expressing mGluR1α290 ± 47[8]

Table 2: Antagonist Activity of Phenylglycine Derivatives at mGluR2

CompoundAssay TypeCell TypeIC50 (µM)Reference
(S)-4-CarboxyphenylglycinecAMP FormationBHK cells expressing mGluR2577 ± 74[8]
(R,S)-α-Methyl-4-carboxyphenylglycinecAMP FormationBHK cells expressing mGluR2340 ± 59[8]

Table 3: Agonist Activity of Phenylglycine Derivatives at mGluR2

CompoundAssay TypeCell TypeEC50 (µM)Reference
(R,S)-4-Carboxy-3-hydroxyphenylglycinecAMP FormationBHK cells expressing mGluR248 ± 5[8]
(R)-3-HydroxyphenylglycinecAMP FormationBHK cells expressing mGluR2451 ± 93[8]
(S)-3-Carboxy-4-hydroxyphenylglycinecAMP FormationBHK cells expressing mGluR297 ± 12[8]

Experimental Protocols for Biological Activity Screening

To assess the biological activity of 3-Chlorophenylglycine, a series of in vitro assays targeting mGluR function are recommended. The following protocols are based on established methods used for the characterization of other phenylglycine derivatives.

Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs)

This assay measures the accumulation of inositol (B14025) phosphates (IPs) following the activation of Gq-coupled receptors like mGluR1 and mGluR5.

Methodology:

  • Cell Culture and Transfection: Baby hamster kidney (BHK) or similar host cells are stably transfected to express the mGluR subtype of interest (e.g., mGluR1α).[8]

  • Labeling: Cells are incubated with [³H]-myo-inositol overnight to label the cellular phosphoinositide pools.

  • Compound Incubation: The labeled cells are pre-incubated with 3-Chlorophenylglycine at various concentrations.

  • Stimulation: The cells are then stimulated with a known mGluR agonist (e.g., glutamate or (1S,3R)-ACPD).[3]

  • Extraction and Quantification: The reaction is terminated, and the accumulated [³H]-inositol monophosphate is extracted and quantified using scintillation counting.

  • Data Analysis: The antagonist activity of 3-Chlorophenylglycine is determined by its ability to inhibit the agonist-induced IP accumulation, and IC50 values are calculated.

Cyclic AMP (cAMP) Accumulation Assay (for Group II & III mGluRs)

This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi-coupled receptors like mGluR2.

Methodology:

  • Cell Culture and Transfection: BHK or other suitable cells are stably transfected with the mGluR subtype of interest (e.g., mGluR2).[8]

  • Compound Incubation: Cells are pre-incubated with varying concentrations of 3-Chlorophenylglycine.

  • Stimulation: Adenylyl cyclase is stimulated with forskolin, and the cells are co-incubated with an mGluR agonist (e.g., glutamate).

  • Lysis and Quantification: The cells are lysed, and the intracellular cAMP levels are measured using a competitive binding assay or a commercially available ELISA kit.

  • Data Analysis: The antagonist activity of 3-Chlorophenylglycine is determined by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation, allowing for the calculation of IC50 values.[8] For agonist activity, the ability of the compound to directly inhibit forskolin-stimulated cAMP is measured to determine EC50 values.[8]

Electrophysiological Recording

Whole-cell patch-clamp electrophysiology can be used to measure the effects of 3-Chlorophenylglycine on ion channel activity modulated by mGluRs in neuronal cells or heterologous expression systems.

Methodology:

  • Cell Preparation: Cultured neurons or cells expressing the target mGluR are prepared for recording.

  • Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to allow for whole-cell recording of ion currents.

  • Compound Application: 3-Chlorophenylglycine is applied to the cell via the perfusion system.

  • Agonist Application: A known mGluR agonist is applied to elicit a response (e.g., modulation of K+ or Ca2+ currents).

  • Data Acquisition and Analysis: Changes in membrane potential or ion channel currents in response to the agonist in the presence and absence of 3-Chlorophenylglycine are recorded and analyzed to determine its modulatory effects.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a logical workflow for the biological activity screening of 3-Chlorophenylglycine.

Signaling Pathways

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR Group I mGluR (mGluR1/5) Gq Gq/G11 mGluR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response Agonist Agonist (e.g., Glutamate) Agonist->mGluR Activates Antagonist 3-Chlorophenylglycine (Potential Antagonist) Antagonist->mGluR Inhibits

Figure 1: Group I mGluR (Gq) Signaling Pathway.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR Group II/III mGluR (mGluR2/3/4/6/7/8) Gi Gi/Go mGluR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Agonist Agonist (e.g., Glutamate) Agonist->mGluR Activates Antagonist 3-Chlorophenylglycine (Potential Antagonist) Antagonist->mGluR Inhibits

Figure 2: Group II/III mGluR (Gi) Signaling Pathway.

Experimental Workflow

Experimental_Workflow Start Start: Synthesize/Acquire 3-Chlorophenylglycine Primary_Screening Primary Screening: Broad Panel of mGluR Subtypes Start->Primary_Screening GroupI_Assay Group I Assay: PI Hydrolysis Primary_Screening->GroupI_Assay GroupII_III_Assay Group II/III Assay: cAMP Accumulation Primary_Screening->GroupII_III_Assay Analyze_Primary Analyze Primary Data: Identify Active Subtypes GroupI_Assay->Analyze_Primary GroupII_III_Assay->Analyze_Primary Secondary_Screening Secondary Screening: Dose-Response & IC50/EC50 Determination Analyze_Primary->Secondary_Screening Activity Detected Inactive Compound Inactive or Not Selective Analyze_Primary->Inactive No Activity Electrophysiology Functional Validation: Electrophysiology Secondary_Screening->Electrophysiology Analyze_Secondary Analyze Secondary Data: Confirm Activity & Potency Electrophysiology->Analyze_Secondary Lead_Optimization Lead Optimization or Further Mechanistic Studies Analyze_Secondary->Lead_Optimization Confirmed Activity Analyze_Secondary->Inactive Activity Not Confirmed

Figure 3: Experimental Workflow for Screening 3-Chlorophenylglycine.

Conclusion

The biological activity screening of 3-Chlorophenylglycine can be effectively guided by the extensive research conducted on analogous phenylglycine derivatives. The primary targets are likely to be metabotropic glutamate receptors, and a systematic approach employing phosphoinositide hydrolysis, cAMP accumulation, and electrophysiological assays will be crucial in elucidating its specific pharmacological profile. The data and protocols presented in this guide provide a solid foundation for researchers to undertake a thorough investigation of 3-Chlorophenylglycine's biological activity and to determine its potential as a pharmacological tool or therapeutic agent.

References

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 2-Amino-2-(3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3-chlorophenyl)acetic acid, also known as 3-chlorophenylglycine, is a synthetic amino acid derivative that has garnered interest within the scientific community for its potential neuromodulatory activities. As a member of the phenylglycine class of compounds, its mechanism of action is primarily centered on its interaction with the metabotropic glutamate (B1630785) receptor (mGluR) family, key players in the regulation of synaptic plasticity and neuronal excitability. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, drawing from available pharmacological studies.

Core Mechanism: Antagonism of Metabotropic Glutamate Receptors

The principal mechanism of action of this compound is its role as an antagonist of metabotropic glutamate receptors. Phenylglycine derivatives have been extensively studied as pharmacological tools to probe the function of these G protein-coupled receptors.[1][2][3] While direct and detailed studies on the 3-chloro substituted variant are limited in the publicly available literature, the established structure-activity relationships within the phenylglycine class strongly suggest its interaction with mGluRs.

Metabotropic glutamate receptors are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction pathways. Phenylglycine derivatives have been shown to exhibit a range of activities, from broad-spectrum antagonism to selective modulation of specific mGluR groups.[4][5][6][7] The specific subtype selectivity and potency of this compound require further dedicated investigation to be definitively characterized.

Signaling Pathways

The antagonism of mGluRs by this compound would consequently modulate downstream signaling cascades. The specific pathway affected would depend on the mGluR subtype being inhibited.

  • Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to Gq/G11 proteins and activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Antagonism of these receptors would dampen these excitatory signaling events.

  • Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) mGluRs: These receptors are coupled to Gi/o proteins and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Antagonism of these receptors would disinhibit adenylyl cyclase, leading to an increase in cAMP production.

The following diagram illustrates the general signaling pathways of metabotropic glutamate receptors that are likely modulated by this compound.

mGluR_Signaling cluster_group1 Group I mGluRs (mGluR1, mGluR5) cluster_group23 Group II & III mGluRs (mGluR2/3, mGluR4/6/7/8) mGluR1_5 mGluR1/5 Gq Gq/11 mGluR1_5->Gq Activation PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC mGluR2_8 mGluR2/3/4/6/7/8 Gi Gi/o mGluR2_8->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Compound This compound Compound->mGluR1_5 Antagonizes Compound->mGluR2_8 Antagonizes

General signaling pathways of mGluRs modulated by the compound.

Potential Therapeutic Implications

The ability of this compound to antagonize metabotropic glutamate receptors suggests its potential as a pharmacological tool and a lead compound for the development of therapeutics for neurological and psychiatric disorders where glutamate dysregulation is implicated. The anticonvulsant properties observed in related phenylglycine derivatives further support this potential. However, the lack of subtype selectivity data for this specific compound makes it difficult to predict its precise therapeutic applications.

Data Presentation

Currently, there is a lack of publicly available quantitative data specifically for this compound regarding its binding affinities (Ki), potency (IC50 or EC50), and efficacy at various mGluR subtypes. The following table is provided as a template for such data, which would be critical for a comprehensive understanding of its pharmacological profile.

Receptor SubtypeBinding Affinity (Ki) (nM)Antagonist Potency (IC50) (nM)Functional AssayReference
mGluR1--Phosphoinositide Hydrolysis-
mGluR2--cAMP Accumulation-
mGluR3--cAMP Accumulation-
mGluR4--cAMP Accumulation-
mGluR5--Phosphoinositide Hydrolysis-
mGluR6--cAMP Accumulation-
mGluR7--cAMP Accumulation-
mGluR8--cAMP Accumulation-

Data not available in the public domain.

Experimental Protocols

Detailed experimental protocols for determining the mechanism of action of this compound would involve a series of in vitro and in vivo studies. The following outlines the general methodologies that would be employed.

Radioligand Binding Assays

This technique is used to determine the binding affinity of the compound for different mGluR subtypes.

Workflow:

Binding_Assay_Workflow Membranes Cell Membranes Expressing Specific mGluR Subtype Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]quisqualate) Radioligand->Incubation Compound This compound (Varying Concentrations) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (Ki determination) Scintillation->Analysis

Workflow for a competitive radioligand binding assay.
Functional Assays

These assays are crucial for determining whether the compound acts as an agonist or an antagonist and for quantifying its potency.

  • Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs): This assay measures the accumulation of inositol phosphates in response to receptor activation. A decrease in agonist-stimulated IP accumulation in the presence of the compound would indicate antagonism.

  • cAMP Accumulation Assay (for Group II and III mGluRs): This assay measures the inhibition of adenylyl cyclase activity. An attenuation of the agonist-induced decrease in cAMP levels by the compound would indicate antagonism.

General Workflow for Functional Assays:

Functional_Assay_Workflow Cells Cells Expressing Specific mGluR Subtype Compound Pre-incubation with This compound Cells->Compound Agonist Stimulation with Known mGluR Agonist Compound->Agonist Lysis Cell Lysis Agonist->Lysis Detection Detection of Second Messenger (e.g., IP1 or cAMP) Lysis->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis

General workflow for in vitro functional assays.

Conclusion

This compound is a phenylglycine derivative that is predicted to act as an antagonist at metabotropic glutamate receptors. While the broader class of phenylglycines is well-documented to interact with these receptors, specific quantitative data and subtype selectivity for the 3-chloro-substituted analog are not yet available in the public domain. Further research employing detailed binding and functional assays is necessary to fully elucidate its pharmacological profile and to determine its potential as a therapeutic agent for neurological disorders. The experimental frameworks outlined in this guide provide a roadmap for such future investigations.

References

A Comprehensive Technical Guide to the Physicochemical Properties of DL-alpha-amino-3-chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-alpha-amino-3-chlorophenylacetic acid, a non-proteinogenic amino acid, serves as a crucial building block in the synthesis of various pharmaceutical compounds and bioactive molecules. Its unique structure, featuring a chlorine-substituted phenyl ring, imparts distinct physicochemical properties that are critical for its application in drug design and development. Understanding these properties is paramount for optimizing reaction conditions, predicting biological activity, and formulating effective therapeutic agents. This technical guide provides an in-depth analysis of the core physicochemical characteristics of DL-alpha-amino-3-chlorophenylacetic acid, complete with experimental protocols and data presented for clarity and practical application.

Physicochemical Properties

The physicochemical properties of DL-alpha-amino-3-chlorophenylacetic acid are summarized in the table below. These parameters are essential for predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₈H₈ClNO₂[1][2]
Molecular Weight 185.61 g/mol [1][2]
Appearance White to off-white solid/crystalline powder[1]
Melting Point 268-269 °C (with decomposition)[1]
~197-200 °C[3]
Boiling Point (Predicted) 316.9 ± 32.0 °C[1]
Density (Predicted) 1.392 ± 0.06 g/cm³[1]
Solubility Soluble in water and organic solvents. Slightly soluble in aqueous acid, very slightly soluble in methanol (B129727) (heated).[1][3]
pKa (Predicted) 1.76 ± 0.10[1]
Vapor Pressure 0.000168 mmHg at 25°C[1]
Refractive Index 1.603[1]

Note on Melting Point Discrepancy: The significant variation in the reported melting points may be attributed to different experimental conditions or the presence of impurities. The higher value with decomposition is characteristic of many amino acids when heated slowly.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of amino acids like DL-alpha-amino-3-chlorophenylacetic acid are outlined below.

Melting Point Determination (Fast Scanning Calorimetry)

Due to the tendency of amino acids to decompose upon slow heating, conventional Differential Scanning Calorimetry (DSC) can provide inaccurate melting points. Fast Scanning Calorimetry (FSC) is the preferred method to overcome this limitation.[1][4][5][6]

Protocol:

  • A small sample of DL-alpha-amino-3-chlorophenylacetic acid is placed on an FSC sensor.

  • The sample is subjected to a series of rapid heating and cooling cycles to ensure reproducibility.[5]

  • A final high-speed heating ramp (e.g., 1000 to 10,000 K/s) is applied to melt the sample before significant decomposition can occur.[4][7]

  • The heat flow is measured as a function of temperature.

  • The onset of the melting peak in the heat flow curve is identified as the melting temperature.[4]

  • Measurements are performed at multiple heating rates, and the melting temperature is extrapolated to a zero heating rate to obtain a value that is independent of the measurement conditions.[7]

Solubility Determination

The solubility of an amino acid can be determined in various solvents using the following protocol.[8][9][10]

Protocol:

  • Prepare a saturated solution of DL-alpha-amino-3-chlorophenylacetic acid in the desired solvent (e.g., water, ethanol, aqueous acid) by adding an excess of the compound to the solvent.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[10]

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of the dissolved amino acid in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (after derivatization with ninhydrin) or High-Performance Liquid Chromatography (HPLC).[10]

  • The solubility is expressed as the concentration of the amino acid in the saturated solution (e.g., in g/L or mol/L).

pKa Determination (Acid-Base Titration)

The acid dissociation constant (pKa) of the ionizable groups in an amino acid can be determined by acid-base titration.[11][12][13][14][15]

Protocol:

  • Dissolve a precisely weighed amount of DL-alpha-amino-3-chlorophenylacetic acid in a known volume of deionized water.

  • Calibrate a pH meter using standard buffer solutions.

  • Place the amino acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

  • Record the pH of the solution after each addition of the titrant.

  • Continue the titration until the pH has risen significantly (e.g., to pH 12).

  • Plot a titration curve of pH versus the equivalents of base added.

  • The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic group has been neutralized. The Henderson-Hasselbalch equation can be used to calculate the pKa from the titration data.[13]

LogP Determination (Octanol-Water Partition Coefficient)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[16][17][18][19][20]

Protocol:

  • Prepare a solution of DL-alpha-amino-3-chlorophenylacetic acid in a biphasic system of n-octanol and water (or a suitable buffer).

  • To ensure that the amino acid is in its uncharged form, the aqueous phase should be acidified (e.g., with 0.1 M HCl) to suppress the ionization of the carboxyl group and basified (e.g., with 0.1 M KOH) to deprotonate the amino group for separate determinations if necessary.[16]

  • Vigorously shake the mixture for a prolonged period to allow the compound to partition between the two phases until equilibrium is reached.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the n-octanol and aqueous phases.

  • Determine the concentration of the amino acid in each phase using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).

  • The partition coefficient (P) is calculated as the ratio of the concentration of the amino acid in the n-octanol phase to its concentration in the aqueous phase.

  • LogP is the base-10 logarithm of the partition coefficient.

Synthesis of DL-alpha-amino-3-chlorophenylacetic Acid

The synthesis of α-amino acids is a fundamental process in organic chemistry. Two classical methods, the Strecker synthesis and the Gabriel synthesis, are commonly employed for the preparation of racemic α-amino acids like DL-alpha-amino-3-chlorophenylacetic acid.[21][22][23][24][25][26][27][28][29][30]

Strecker Synthesis Workflow

The Strecker synthesis involves a three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis.[21][22][23][25][26]

Strecker_Synthesis A 3-Chlorobenzaldehyde D α-Aminonitrile Intermediate A->D + NH₃, + HCN B Ammonia (NH₃) B->D C Hydrogen Cyanide (HCN) C->D E DL-alpha-amino-3-chlorophenylacetic acid D->E Hydrolysis (H₃O⁺) Gabriel_Synthesis A Potassium Phthalimide C N-Phthaloyl Intermediate A->C + Alkyl Halide (SN2) B α-Bromo-3-chlorophenylacetic acid ester B->C D DL-alpha-amino-3-chlorophenylacetic acid C->D Hydrolysis or Hydrazinolysis nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Opens Channel Na_influx Na⁺ Influx nAChR->Na_influx Agonist Agonist (e.g., Acetylcholine, DL-alpha-amino-3-chlorophenylacetic acid derivative) Agonist->nAChR Binds PI3K PI3K Ca_influx->PI3K Activates Depolarization Membrane Depolarization Na_influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmission, Neuroprotection) Depolarization->Cellular_Response Akt Akt PI3K->Akt Activates Akt->Cellular_Response Leads to

References

Spectroscopic Characterization of 2-Amino-2-(3-chlorophenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the non-proteinogenic amino acid, 2-Amino-2-(3-chlorophenyl)acetic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic analysis for amino acids. The methodologies provided are based on standard laboratory practices for the characterization of such molecules.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4-7.6m4HAromatic-H
~5.1s1Hα-H
Variablebr s2HNH₂
Variablebr s1HCOOH
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~172-175C=O
~140-142Aromatic C-Cl
~133-134Aromatic C-H
~128-130Aromatic C-H
~127-129Aromatic C-H
~126-128Aromatic C-H
~58-62α-C
Expected Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3250MediumN-H stretch (amine)
3300-2500BroadO-H stretch (carboxylic acid)
~1700-1725StrongC=O stretch (carboxylic acid)
~1620-1580MediumN-H bend (amine)
~1600, 1475Medium-WeakC=C stretch (aromatic)
~1300-1200StrongC-O stretch (carboxylic acid)
~1100-1000MediumC-N stretch (amine)
~800-700StrongC-Cl stretch (aromatic)
Expected Mass Spectrometry (MS) Data
ParameterValue
Molecular FormulaC₈H₈ClNO₂
Molecular Weight185.61 g/mol
Monoisotopic Mass185.0244 Da
Expected [M+H]⁺ (ESI-MS)m/z 186.0317
Expected [M-H]⁻ (ESI-MS)m/z 184.0170

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 220-240 ppm, 1024-4096 scans, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in a suitable solvent such as methanol (B129727) or a mixture of water and acetonitrile (B52724) with 0.1% formic acid to promote protonation for positive ion mode.

  • Instrumentation: Employ a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF or Orbitrap).

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Set the mass analyzer to scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Optimize source parameters such as capillary voltage and source temperature to maximize the signal of the protonated molecular ion ([M+H]⁺).

  • Data Analysis: Identify the peak corresponding to the protonated molecular ion. For high-resolution mass spectrometry (HRMS), compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition. The mass error should ideally be less than 5 ppm.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting cluster_output Final Output Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI-MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Reporting Data Tabulation & Reporting Structure_Elucidation->Data_Reporting Final_Report Technical Guide / Whitepaper Data_Reporting->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Potential Therapeutic Targets of 2-Amino-2-(3-chlorophenyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of 2-Amino-2-(3-chlorophenyl)acetic acid. Due to the limited direct experimental data on this specific compound, this document focuses on the well-characterized pharmacology of its close structural analog, L-4-chlorophenylglycine. The primary molecular targets identified are the neutral amino acid transporters ASCT1 (SLC1A4) and ASCT2 (SLC1A5). Inhibition of these transporters leads to a modulation of N-methyl-D-aspartate (NMDA) receptor activity through the regulation of extracellular D-serine levels. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the pertinent signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

This compound is a synthetic amino acid derivative belonging to the class of phenylglycines. While it has been utilized as a chiral building block in the synthesis of various pharmaceutical agents, its own therapeutic potential remains largely unexplored. However, significant insights can be drawn from the pharmacological profile of its positional isomer, L-4-chlorophenylglycine. Research has identified L-4-chlorophenylglycine as a potent and selective inhibitor of the neutral amino acid transporters ASCT1 and ASCT2.[1] These transporters play a crucial role in the homeostasis of neutral amino acids, including the NMDA receptor co-agonist D-serine. By inhibiting ASCT1 and ASCT2, these compounds can elevate extracellular D-serine concentrations, thereby enhancing NMDA receptor-mediated neurotransmission.[1] This mechanism of action suggests potential therapeutic applications in neurological and psychiatric disorders characterized by NMDA receptor hypofunction.

Primary Therapeutic Targets: ASCT1 and ASCT2

The most promising therapeutic targets for this compound, based on data from its 4-chloro isomer, are the Alanine-Serine-Cysteine Transporters 1 and 2 (ASCT1 and ASCT2). These transporters are responsible for the sodium-dependent exchange of small neutral amino acids across the cell membrane.

Mechanism of Action

Phenylglycine analogs, including L-4-chlorophenylglycine, act as non-substrate inhibitors of ASCT1 and ASCT2.[1] By blocking these transporters, they prevent the uptake of D-serine from the extracellular space, particularly in the vicinity of synapses. D-serine is a crucial co-agonist for the NMDA receptor, and its binding to the GluN1 subunit is necessary for receptor activation by glutamate. Consequently, the inhibition of D-serine uptake by ASCT1/2 leads to an increase in its local concentration, resulting in enhanced NMDA receptor signaling.[1]

Quantitative Data on Phenylglycine Analog Inhibition of ASCT1/2

The following table summarizes the inhibitory activity of L-4-chlorophenylglycine and related analogs on [³H]L-serine transport mediated by ASCT1 and ASCT2 in rat cortical astrocytes.

CompoundTargetIC₅₀ (µM)
L-4-chlorophenylglycineASCT1/225
L-phenylglycineASCT1/2>1000
L-4-fluorophenylglycineASCT1/244
L-4-hydroxyphenylglycineASCT1/2283

Data extracted from Foster et al., 2017.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound and its analogs as ASCT1/2 inhibitors.

Radiolabeled Substrate Uptake Assay for ASCT1/2 Inhibition

This protocol is adapted from studies investigating the inhibition of ASCT1/2-mediated transport in cell cultures.[2][3]

Objective: To determine the inhibitory potency (IC₅₀) of test compounds on ASCT1 and ASCT2 transporters using a radiolabeled substrate.

Materials:

  • HEK293 cells stably expressing human ASCT1 or ASCT2

  • Cell culture medium and supplements

  • Transport assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • [³H]L-serine (radiolabeled substrate)

  • Test compound (this compound or analogs)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed HEK293-hASCT1 or HEK293-hASCT2 cells into 96-well plates and grow to confluence.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with transport assay buffer at room temperature.

  • Pre-incubation: Add transport assay buffer containing various concentrations of the test compound to the wells. Incubate for a predetermined time (e.g., 10 minutes) at room temperature.

  • Uptake Initiation: Add the transport assay buffer containing a fixed concentration of [³H]L-serine (e.g., 10 µM) to each well to initiate the uptake.

  • Incubation: Incubate the plates for a specific duration (e.g., 5 minutes) at room temperature. This time should be within the linear range of substrate uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold transport assay buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]L-serine uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response data.

Electrophysiological Recording of ASCT-Mediated Currents

This protocol outlines the whole-cell patch-clamp technique to measure substrate-induced currents in cells expressing ASCT transporters.

Objective: To characterize the electrophysiological properties of ASCT transporters and the effect of inhibitors.

Materials:

  • Xenopus laevis oocytes or mammalian cells expressing ASCT1 or ASCT2

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Micromanipulator

  • Extracellular solution (e.g., containing 140 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4)

  • Intracellular solution (e.g., containing 130 mM K-gluconate, 10 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.2)

  • Substrate solution (extracellular solution containing the amino acid substrate, e.g., L-serine)

  • Inhibitor solution (extracellular solution containing the test compound)

Procedure:

  • Cell Preparation: Place the cells expressing the transporter of interest in a recording chamber on the stage of an inverted microscope.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Current Recording: Perfuse the cell with the extracellular solution and record the baseline current.

  • Substrate Application: Rapidly apply the substrate solution to the cell and record the inward current induced by the transporter.

  • Inhibitor Application: To test for inhibition, pre-apply the inhibitor solution for a period before co-applying it with the substrate solution.

  • Data Analysis: Measure the amplitude of the substrate-induced current in the absence and presence of the inhibitor to determine the percentage of inhibition.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DSerine_ext D-Serine ASCT ASCT1/2 DSerine_ext->ASCT Uptake NMDA_R NMDA Receptor DSerine_ext->NMDA_R Co-agonist Binding Glutamate_ext Glutamate Glutamate_ext->NMDA_R Agonist Binding Compound This compound (or analog) Compound->ASCT Inhibition DSerine_int D-Serine Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Activation Signaling Downstream Signaling Ca_ion->Signaling Initiates Experimental_Workflow start Start cell_culture Cell Culture (ASCT1/2 expressing cells) start->cell_culture assay_prep Assay Preparation (Washing, Pre-incubation) cell_culture->assay_prep compound_add Add Test Compound (e.g., this compound) assay_prep->compound_add substrate_add Add Radiolabeled Substrate (e.g., [³H]L-serine) compound_add->substrate_add incubation Incubation substrate_add->incubation termination Terminate Uptake (Washing with cold buffer) incubation->termination lysis Cell Lysis termination->lysis measurement Measure Radioactivity (Scintillation Counting) lysis->measurement analysis Data Analysis (IC₅₀ Determination) measurement->analysis end End analysis->end

References

An In-depth Technical Guide to 2-Amino-2-(3-chlorophenyl)acetic acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(3-chlorophenyl)acetic acid, a non-proteinogenic amino acid that serves as a crucial chiral building block in modern medicinal chemistry. While the definitive discovery and a detailed historical narrative of this specific positional isomer are not extensively documented in scientific literature, its emergence is intrinsically linked to the broader exploration of substituted phenylglycines in the development of pharmaceuticals. This document details its physicochemical properties, outlines robust experimental protocols for its synthesis and chiral resolution, and discusses its significance as a key intermediate in the synthesis of complex bioactive molecules. The lack of extensive biological activity data for the 3-chloro isomer is noted, presenting an opportunity for future research endeavors.

Introduction and Historical Context

This compound, also known as 3-chlorophenylglycine, belongs to a class of synthetic amino acids that have gained prominence as indispensable components in the synthesis of a wide array of pharmaceutical compounds. Unlike its more extensively studied 2-chloro and 4-chloro isomers, the history of the 3-chloro derivative is less defined. Its development can be contextualized within the broader scientific pursuit of novel pharmaceutical intermediates. The rise of substituted phenylglycines as key structural motifs in drug discovery, particularly in the latter half of the 20th century, spurred the synthesis and characterization of various isomers to explore their unique contributions to the biological activity and pharmacokinetic profiles of target molecules. The primary utility of this compound lies in its role as a chiral precursor, where the stereochemistry of the final active pharmaceutical ingredient (API) is dictated by the chirality of this starting material.

Physicochemical and Spectroscopic Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are essential for its handling, formulation, and integration into synthetic workflows.

Table 1: General and Physicochemical Data

PropertyValue
IUPAC Name This compound
Synonyms 3-Chlorophenylglycine, Amino-(3-chloro-phenyl)-acetic acid
CAS Number 7292-71-9 (racemic), 119565-00-3 ((S)-enantiomer)[1]
Molecular Formula C₈H₈ClNO₂[1][2]
Molecular Weight 185.61 g/mol [1][2]
Monoisotopic Mass 185.0243562 Da[2]
Appearance White to off-white solid
pKa (Predicted) pKa₁: ~2 (carboxyl), pKa₂: ~9 (amino)
XLogP3 -1.1[2]

Table 2: Predicted Spectroscopic Data

Spectroscopy Predicted Data
¹H NMR (ppm)Aromatic-H: 7.2-7.5 (multiplet), α-H: ~4.5-5.0 (singlet/doublet), NH₂: Variable (broad singlet), COOH: Variable (broad singlet)
¹³C NMR (ppm)C=O: ~170-175, C-Cl: ~134-136, Aromatic C-H: ~125-131, α-C: ~55-60
Mass Spectrometry (m/z)ESI Positive ([M+H]⁺): 186.03, ESI Negative ([M-H]⁻): 184.02
IR Spectroscopy (cm⁻¹)O-H (Carboxylic Acid): 2500-3300 (broad), N-H (Amine): 3200-3500, C=O (Carboxylic Acid): 1700-1730, C=C (Aromatic): 1450-1600, C-N: 1020-1250, C-Cl: 700-850

Synthesis and Chiral Resolution

The synthesis of this compound is typically achieved through the Strecker synthesis, which produces a racemic mixture of the amino acid. Subsequent resolution is then required to isolate the desired enantiomer.

Racemic Synthesis via Strecker Reaction

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes.

Strecker_Synthesis start 3-Chlorobenzaldehyde reagents + NH₃, KCN start->reagents intermediate α-Aminonitrile Intermediate reagents->intermediate Formation of imine and nucleophilic attack hydrolysis Acid or Base Hydrolysis intermediate->hydrolysis product Racemic This compound hydrolysis->product

Caption: General workflow for the Strecker synthesis of 3-chlorophenylglycine.

Experimental Protocol: Synthesis of Racemic this compound

  • Reaction Setup: In a well-ventilated fume hood, a solution of ammonium (B1175870) chloride in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.

  • Addition of Reactants: 3-Chlorobenzaldehyde is added to the cooled solution, followed by the slow, dropwise addition of an aqueous solution of sodium cyanide. The temperature is maintained below 10°C throughout the addition.

  • Reaction: The reaction mixture is stirred at a low temperature for several hours, then allowed to warm to room temperature and stirred for an extended period (typically overnight) to ensure the complete formation of the α-aminonitrile intermediate.

  • Hydrolysis: Concentrated hydrochloric acid is carefully added to the reaction mixture. The mixture is then heated to reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

  • Isolation and Purification: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (around pH 6) using a suitable base (e.g., ammonium hydroxide). The precipitated racemic this compound is collected by filtration, washed with cold water, and then with a water-miscible organic solvent (e.g., ethanol (B145695) or acetone) to remove impurities. The product is dried under vacuum.

Chiral Resolution

Enzymatic resolution is a highly efficient and stereoselective method for separating the enantiomers of racemic amino acids.

Enzymatic_Resolution racemate Racemic N-Acetyl- 3-chlorophenylglycine enzyme Penicillin G Acylase racemate->enzyme products Mixture of: (S)-3-Chlorophenylglycine and (R)-N-Acetyl-3-chlorophenylglycine enzyme->products Enantioselective Hydrolysis separation Separation (e.g., Extraction) products->separation s_enantiomer (S)-Enantiomer separation->s_enantiomer r_enantiomer_acetyl (R)-N-Acetyl Enantiomer separation->r_enantiomer_acetyl hydrolysis Acid Hydrolysis r_enantiomer_acetyl->hydrolysis r_enantiomer (R)-Enantiomer hydrolysis->r_enantiomer

Caption: Workflow for the enzymatic resolution of 3-chlorophenylglycine.

Experimental Protocol: Enzymatic Resolution of Racemic this compound

  • N-Acetylation: The racemic amino acid is first N-acetylated using acetic anhydride (B1165640) in a suitable solvent system (e.g., aqueous acetic acid or under basic conditions).

  • Enzymatic Hydrolysis: The resulting racemic N-acetyl-3-chlorophenylglycine is dissolved in a buffered aqueous solution (typically pH 7-8). Immobilized Penicillin G Acylase is added, and the mixture is stirred at a controlled temperature (e.g., 37°C). The pH is maintained by the controlled addition of a base (e.g., NaOH solution) to neutralize the acetic acid produced during the hydrolysis of the (S)-enantiomer. The reaction progress is monitored by HPLC.

  • Separation: Upon completion of the enzymatic reaction (typically at ~50% conversion), the immobilized enzyme is removed by filtration. The filtrate contains the (S)-amino acid and the unreacted (R)-N-acetyl amino acid. The (R)-N-acetyl amino acid is extracted from the aqueous solution with an organic solvent (e.g., ethyl acetate) after acidification.

  • Hydrolysis of the (R)-enantiomer: The extracted (R)-N-acetyl-3-chlorophenylglycine is then hydrolyzed under acidic conditions (e.g., refluxing in HCl) to yield the (R)-amino acid.

  • Purification: Both enantiomers are purified by recrystallization from a suitable solvent system. The enantiomeric excess (e.e.) of each enantiomer is determined using chiral HPLC.

Biological Activity and Applications

While specific biological activity data for this compound is not widely reported in the literature, its primary role is as a chiral intermediate in the synthesis of pharmaceuticals. The chloro-substituent on the phenyl ring can influence the electronic properties and lipophilicity of the final molecule, potentially affecting its binding affinity to biological targets and its pharmacokinetic properties.

The isomeric position of the chlorine atom is critical. For instance, the (S)-enantiomer of 2-amino-2-(2-chlorophenyl)acetic acid is a key building block for the antiplatelet drug clopidogrel. This highlights the importance of having access to a variety of substituted phenylglycine isomers for the exploration of structure-activity relationships in drug discovery.

The lack of extensive biological studies on the 3-chloro isomer presents a significant opportunity for researchers. Investigations into its potential interactions with targets such as metabotropic glutamate (B1630785) receptors, where other phenylglycine analogs have shown activity, could be a fruitful area of research.

Conclusion

This compound is a valuable, albeit less-studied, member of the substituted phenylglycine family. Its importance as a chiral building block in pharmaceutical synthesis is clear, and established methods like the Strecker synthesis and enzymatic resolution provide reliable pathways to its racemic and enantiomerically pure forms. While its direct biological activities remain largely unexplored, the established significance of its isomers in medicinal chemistry underscores the potential of the 3-chloro derivative in the development of novel therapeutics. This guide provides a foundational resource for researchers and drug development professionals working with this important synthetic intermediate. Further investigation into its biological profile is warranted and could lead to the discovery of new pharmacological applications.

References

In Silico Prediction of 2-Amino-2-(3-chlorophenyl)acetic acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating costs and protracted timelines of traditional drug discovery necessitate the integration of computational, or in silico, methodologies to streamline the identification and optimization of novel therapeutic agents.[1][2] This technical guide provides a comprehensive framework for the theoretical prediction of the bioactivity of 2-Amino-2-(3-chlorophenyl)acetic acid, a chiral building block with potential for further development.[3] The document outlines a systematic workflow, from initial target identification to detailed bioactivity prediction using a suite of computational tools.

This guide details the requisite experimental protocols for key in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, logical workflows and hypothetical signaling pathways are visualized using Graphviz diagrams to provide an intuitive understanding of the complex processes involved.

Introduction to this compound

This compound is a non-proteinogenic amino acid derivative. Its structure, featuring a chiral center, a phenyl ring with a meta-substituted chlorine atom, an amino group, and a carboxylic acid group, suggests its potential to interact with biological targets. The presence of these functional groups allows for a variety of interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions, which are critical for molecular recognition by proteins.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H8ClNO2[4][5]
Molecular Weight185.61 g/mol [4]
XLogP3-1.1[3][5]
Hydrogen Bond Donor Count2[3][5]
Hydrogen Bond Acceptor Count3[3][5]
Rotatable Bond Count2[3][5]
IUPAC NameThis compound[4]
SMILESC1=CC(=CC(=C1)C(C(=O)O)N)Cl[4]

Note: Data sourced from PubChem and other chemical suppliers.

In Silico Bioactivity Prediction Workflow

The prediction of bioactivity for a novel chemical entity follows a structured, multi-step computational workflow. This process is designed to progressively filter and characterize the molecule's potential biological effects, starting from broad, structure-based predictions and moving towards more specific target interactions.

G cluster_0 Initial Analysis cluster_1 Target Identification cluster_2 Activity & Interaction Modeling cluster_3 Safety & Efficacy Profiling A Input Molecule (this compound) B Physicochemical Profiling & Druglikeness Prediction A->B C Similarity Search (e.g., Tanimoto) B->C D Target Prediction Databases (e.g., SwissTargetPrediction) B->D E Putative Biological Targets C->E D->E F QSAR Modeling E->F G Pharmacophore Modeling E->G H Molecular Docking E->H J Predicted Bioactivity Profile F->J G->J H->J I ADMET Prediction J->I

Figure 1: In Silico Bioactivity Prediction Workflow.

Detailed Methodologies and Data Presentation

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity.[6] These models are built using datasets of molecules with known activities against a specific target.

Experimental Protocol:

  • Dataset Curation: A dataset of compounds structurally similar to this compound with known bioactivity (e.g., IC50 values) against a putative target (e.g., a specific kinase or GPCR) is compiled from databases like ChEMBL.

  • Descriptor Calculation: Molecular descriptors (e.g., topological, electronic, and steric properties) are calculated for all molecules in the dataset using software such as PaDEL-Descriptor or RDKit.

  • Model Building: A regression model is constructed using machine learning algorithms like Partial Least Squares (PLS), Support Vector Machines (SVM), or Random Forest.[7][8] The dataset is typically split into a training set (for model building) and a test set (for validation).[9]

  • Model Validation: The predictive power of the QSAR model is assessed using statistical metrics such as the squared correlation coefficient (R²) and the root-mean-square error (RMSE) on the test set.[9]

  • Activity Prediction: The validated QSAR model is then used to predict the bioactivity of this compound.

Table 2: Hypothetical QSAR Prediction for Kinase Inhibition

CompoundActual pIC50Predicted pIC50Residual
Compound A7.27.10.1
Compound B6.86.9-0.1
Compound C8.18.00.1
This compound N/A 6.5 N/A
Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target.[10][11]

Experimental Protocol:

  • Feature Identification: Based on a set of known active ligands or the structure of the target's binding site, key pharmacophoric features are identified.[12][13]

  • Model Generation: A pharmacophore model is generated using software like PharmaGist or LigandScout. The model represents the spatial arrangement of these features.

  • Model Validation: The model is validated by its ability to distinguish between known active and inactive compounds (decoys).[11]

  • Virtual Screening: The validated pharmacophore model is used as a 3D query to screen large compound libraries to identify novel molecules that fit the model. This compound can be evaluated for its fit to relevant pharmacophore models.

G cluster_0 Input cluster_1 Model Generation cluster_2 Validation & Application A Set of Active Ligands or Target Binding Site B Identify Common Pharmacophoric Features A->B C Generate 3D Pharmacophore Hypothesis B->C D Validate with Known Actives and Decoys C->D E Virtual Screening of Compound Libraries D->E F Evaluate Fit of Test Compound D->F

Figure 2: Pharmacophore Modeling and Screening Workflow.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2][14] It is used to estimate the binding affinity and understand the binding mode.

Experimental Protocol:

  • Receptor and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and hydrogen atoms are added. The 3D structure of this compound is generated and energy-minimized.

  • Binding Site Definition: The binding pocket on the receptor is defined, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to systematically sample different conformations of the ligand within the binding site and score them based on a scoring function that estimates binding free energy.[14]

  • Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the binding pocket.

Table 3: Hypothetical Molecular Docking Results against EGFR

LigandDocking Score (kcal/mol)Key Interacting Residues
Gefitinib (Control)-9.8Met793, Leu718, Cys797
This compound -6.2 Asp855, Lys745, Thr790
ADMET Prediction

ADMET prediction models are used to assess the pharmacokinetic and toxicological properties of a drug candidate early in the discovery process.[2]

Experimental Protocol:

  • Input Structure: The 2D or 3D structure of this compound is used as input.

  • Property Calculation: A variety of computational models, often based on QSAR or machine learning, are used to predict ADMET properties. This can be done using online platforms like SwissADME or commercial software packages.

  • Analysis: The predicted properties are analyzed to identify potential liabilities, such as poor absorption, rapid metabolism, or potential toxicity.

Table 4: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighLikely well-absorbed from the gut.
Blood-Brain Barrier PermeationYesMay penetrate the central nervous system.
Distribution
Plasma Protein Binding~85%Moderate binding to plasma proteins.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this isoform.
CYP3A4 InhibitorYesPotential for drug-drug interactions.
Excretion
Predicted Clearance (ml/min/kg)5.5Moderate clearance rate.
Toxicity
hERG InhibitionLow RiskUnlikely to cause cardiotoxicity.
Ames MutagenicityNon-mutagenLow likelihood of being carcinogenic.

Hypothetical Signaling Pathway Modulation

Given its structural features and predicted ability to cross the blood-brain barrier, this compound could potentially modulate neuronal signaling pathways. For instance, it might act as an antagonist at a G-protein coupled receptor (GPCR) involved in neurotransmission. The following diagram illustrates a hypothetical mechanism of action.

G cluster_0 Cell Membrane cluster_1 Cytosol GPCR Target GPCR AC Adenylyl Cyclase GPCR->AC Inhibition PLC Phospholipase C GPCR->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response PKC->Response Ca->Response Gene Gene Transcription CREB->Gene Gene->Response Ligand Endogenous Ligand Ligand->GPCR Molecule 2-Amino-2- (3-chlorophenyl)acetic acid Molecule->GPCR Antagonism

Figure 3: Hypothetical Antagonism of a GPCR Signaling Pathway.

Conclusion

This guide has outlined a comprehensive in silico strategy for the prediction of the bioactivity of this compound. By employing a systematic workflow that includes QSAR modeling, pharmacophore analysis, molecular docking, and ADMET prediction, it is possible to generate a detailed profile of the molecule's potential therapeutic effects and liabilities. The methodologies and data presentation formats described herein provide a robust framework for researchers in the field of computational drug discovery. The hypothetical predictions suggest that this compound warrants further investigation, with a particular focus on its potential interactions with kinases and GPCRs, especially within the central nervous system. These computational predictions must be validated through subsequent in vitro and in vivo experimental studies.

References

2-Amino-2-(3-chlorophenyl)acetic acid molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the molecular formula and molecular weight for 2-Amino-2-(3-chlorophenyl)acetic acid and its related forms. The data is intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

The fundamental properties of this compound are summarized below. It is a chiral compound, existing as (S) and (R) stereoisomers. Data for the general structure, its specific stereoisomers, and a hydrochloride salt form are provided for comprehensive reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₈H₈ClNO₂[1]185.61[1]
(S)-2-Amino-2-(3-chlorophenyl)acetic acidC₈H₈ClNO₂[2][3]185.6076[2][3]
(R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochlorideC₈H₉Cl₂NO₂[4]222.07[4][5]

Note on Advanced Requirements: The user request specified the inclusion of detailed experimental protocols and visualizations of signaling pathways or workflows. For the specific query of providing the molecular formula and weight of a chemical compound, these requirements are not applicable as there are no experimental procedures or biological pathways to describe.

References

A Comprehensive Technical Guide to 2-Amino-2-(3-chlorophenyl)acetic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-2-(3-chlorophenyl)acetic acid, a pivotal building block in modern medicinal chemistry. This document details its chemical synonyms and identifiers, comprehensive experimental protocols for its synthesis, and explores the mechanism of action of key derivatives in relevant signaling pathways.

Chemical Identity and Synonyms

This compound, a non-proteinogenic amino acid, is a versatile chiral intermediate. Its structure, featuring a chlorine atom on the phenyl ring, imparts unique properties to molecules derived from it, influencing their conformation, binding affinity, and metabolic stability. A comprehensive list of its synonyms and identifiers is presented in Table 1.

Table 1: Synonyms and Chemical Identifiers for this compound and its Enantiomers

Identifier Type Racemic (DL) Form (S)-Enantiomer (R)-Enantiomer
IUPAC Name This compound(2S)-2-Amino-2-(3-chlorophenyl)acetic acid(2R)-2-Amino-2-(3-chlorophenyl)acetic acid
CAS Number 7292-71-9, 29884-14-8119565-00-337085-27-1 (hydrochloride)
Molecular Formula C₈H₈ClNO₂C₈H₈ClNO₂C₈H₈ClNO₂
Molecular Weight 185.61 g/mol 185.61 g/mol 185.61 g/mol
Synonyms Amino-(3-chloro-phenyl)-acetic acid(S)-(+)-2-Amino-2-(3-chlorophenyl)acetic acidD-(-)-α-Amino-3-chlorophenylacetic acid
3-ChlorophenylglycineL-(3-Chlorophenyl)glycine(R)-(-)-2-(3-Chlorophenyl)glycine
DL-(3-chlorophenyl)glycineD-2-(3-Chlorophenyl)glycine
DL-alpha-amino-3-chlorophenylacetic acid
2-(m-Chlorophenyl)-glycine
NSC 154922

Experimental Protocols for Synthesis

The enantiomerically pure forms of this compound are crucial for the synthesis of stereospecific pharmaceuticals. Below are detailed protocols for the chemical synthesis of the racemic mixture and for the enantioselective synthesis via enzymatic kinetic resolution.

Chemical Synthesis of Racemic this compound (Strecker Synthesis)

The Strecker synthesis is a classic method for producing racemic α-amino acids. The general workflow for this synthesis is depicted in Figure 1.

G cluster_strecker Strecker Synthesis Workflow start Start Materials: 3-chlorobenzaldehyde (B42229), Ammonium (B1175870) chloride, Sodium cyanide reaction1 Reaction: Formation of α-aminonitrile start->reaction1 hydrolysis Acid Hydrolysis: Conversion of nitrile to carboxylic acid reaction1->hydrolysis product Product: Racemic this compound hydrolysis->product

Figure 1: Workflow for the Strecker synthesis of racemic this compound.

Methodology:

  • Reaction Setup: In a well-ventilated fume hood, a solution of 3-chlorobenzaldehyde in methanol (B129727) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Ammonium Chloride and Sodium Cyanide Addition: An aqueous solution of ammonium chloride is added to the flask, followed by the slow, portion-wise addition of sodium cyanide. The reaction mixture is stirred at room temperature.

  • Formation of α-aminonitrile: The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed, indicating the formation of the intermediate α-aminonitrile.

  • Hydrolysis: The reaction mixture is then acidified with concentrated hydrochloric acid and heated to reflux. This step hydrolyzes the nitrile group to a carboxylic acid.

  • Isolation and Purification: Upon cooling, the racemic this compound precipitates. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Enantioselective Synthesis via Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for obtaining enantiomerically pure amino acids. This process utilizes the stereoselectivity of an enzyme to preferentially acylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. A typical workflow is presented in Figure 2.

G cluster_enzymatic Enzymatic Kinetic Resolution Workflow start Start Material: Racemic this compound acylation Enzymatic Acylation: Penicillin G Acylase + Acylating Agent start->acylation separation Separation: Based on differing solubility of acylated and unreacted enantiomers acylation->separation deacylation Deacylation: Removal of the acyl group from the acylated enantiomer separation->deacylation Acylated product_R (R)-Enantiomer separation->product_R Unreacted product_S (S)-Enantiomer deacylation->product_S

Figure 2: Workflow for the enantioselective synthesis of (R)- and (S)-2-Amino-2-(3-chlorophenyl)acetic acid via enzymatic kinetic resolution.

Methodology:

  • Reaction Setup: Racemic this compound is dissolved in an appropriate buffer solution in a temperature-controlled reaction vessel.

  • Enzyme and Acylating Agent Addition: Immobilized Penicillin G Acylase and an acylating agent (e.g., phenylacetyl chloride) are added to the solution. The pH is maintained at a constant, optimal level for the enzyme's activity.

  • Selective Acylation: The enzyme selectively acylates the (S)-enantiomer, leaving the (R)-enantiomer largely unreacted. The reaction progress is monitored by HPLC.

  • Separation: Once approximately 50% conversion is reached, the reaction is stopped. The difference in solubility between the acylated (S)-enantiomer and the unreacted (R)-enantiomer allows for their separation by extraction or crystallization.

  • Deacylation and Isolation: The acyl group is then chemically removed from the (S)-enantiomer to yield the pure (S)-2-Amino-2-(3-chlorophenyl)acetic acid. Both enantiomers are then isolated and purified.

Application in Drug Development: The Case of Vadadustat

This compound and its derivatives are valuable precursors in the synthesis of various pharmaceuticals. A notable example is Vadadustat, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease.

Mechanism of Action and Signaling Pathway of Vadadustat

Vadadustat's therapeutic effect stems from its ability to inhibit HIF-prolyl hydroxylase, an enzyme responsible for the degradation of Hypoxia-Inducible Factor-alpha (HIF-α). By inhibiting this enzyme, Vadadustat stabilizes HIF-α, allowing it to accumulate and translocate to the nucleus. In the nucleus, HIF-α dimerizes with HIF-β and binds to hypoxia-response elements (HREs) on DNA, leading to the transcription of genes involved in erythropoiesis, including erythropoietin (EPO). This signaling cascade is illustrated in Figure 3.

G cluster_hif_pathway Vadadustat's Mechanism of Action: HIF-α Stabilization cluster_nucleus vadadustat Vadadustat hif_ph HIF-Prolyl Hydroxylase vadadustat->hif_ph inhibits hif_alpha HIF-α hif_ph->hif_alpha hydroxylates for degradation proteasomal_degradation Proteasomal Degradation hif_alpha->proteasomal_degradation leads to nucleus Nucleus hif_alpha->nucleus translocates to hif_beta HIF-β hif_beta->nucleus hif_complex HIF-α/HIF-β Dimer nucleus->hif_complex dimerization hre Hypoxia-Response Elements (HREs) on DNA hif_complex->hre binds to epo_gene Erythropoietin (EPO) Gene Transcription hre->epo_gene activates erythropoiesis Increased Erythropoiesis epo_gene->erythropoiesis results in

Figure 3: Signaling pathway of Vadadustat, a HIF-prolyl hydroxylase inhibitor.

This targeted inhibition of HIF-PH by Vadadustat mimics the body's natural response to high altitude, leading to an increase in red blood cell production and providing a therapeutic solution for anemia in patients with chronic kidney disease. The synthesis of Vadadustat, while not directly using this compound, employs a closely related precursor, 3-chlorophenylboronic acid, in a critical Suzuki coupling step to form the core structure of the drug.[1][2] This highlights the importance of substituted phenyl derivatives in the design of novel therapeutics.

References

In-Depth Technical Guide on the Potential Antimicrobial Properties of Chlorophenyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging research into the antimicrobial properties of chlorophenyl amino acid derivatives. The document synthesizes key findings on their efficacy against various bacterial and fungal strains, details the experimental methodologies used for their evaluation, and explores potential mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development.

Introduction

The rise of antimicrobial resistance is a critical global health challenge, necessitating the discovery and development of novel therapeutic agents. Chlorophenyl amino acids, a class of synthetic compounds, have garnered interest for their potential to inhibit the growth of pathogenic microorganisms. These derivatives combine the structural features of amino acids with a chlorophenyl moiety, a substitution known to enhance the biological activity of various compounds. This guide focuses on two notable series of chlorophenyl amino acid derivatives and their documented antimicrobial activities.

Antimicrobial Activity of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohol Derivatives

A study by Venkateshappa et al. investigated the antimicrobial potential of six novel N-{2-(4-chlorophenyl) acetyl} amino alcohol derivatives. These compounds were synthesized from corresponding (S)-amino acids and screened for their activity against a panel of bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of the synthesized compounds was evaluated using the agar (B569324) well diffusion method, with the results quantified by measuring the diameter of the zone of inhibition. The study demonstrated that all tested compounds exhibited some level of antibacterial and antifungal activity.[1][2] The data presented in Table 1 summarizes the antimicrobial screening results.

Table 1: Zone of Inhibition (mm) of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohol Derivatives

CompoundKlebsiella aerogenesEscherichia coliStaphylococcus aureusPseudomonas desmolyticumAspergillus flavusCandida albicans
4-CPA-OH 101114 1213 14
4-CPPA-OH 111012111112
4-CPM-OH 15 121314 1213
4-CPL-OH 121111101011
4-CPT-OH 101010111110
4-CPP-OH 1213 12111212
Ciprofloxacin 24252623--
Fluconazole ----2022

Data extracted from Venkateshappa et al.[1][2] Note: Highest activity for each microbial strain is highlighted in bold.

Antimicrobial Activity of Valine-Derived 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives

In a separate study, Constantin et al. synthesized and evaluated a series of novel valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety for their antimicrobial properties.[3][4][5]

Quantitative Antimicrobial Data

The antimicrobial activity of these compounds was assessed through both qualitative agar diffusion assays and quantitative determination of the Minimum Inhibitory Concentration (MIC). The results indicated that some of the synthesized derivatives exhibited notable activity against Gram-positive bacteria and the yeast Candida albicans.[3][4][5]

Table 2: Antimicrobial Activity of Valine-Derived 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives

CompoundMicrobial StrainZone of Inhibition (mm)MIC (µg/mL)
3 Enterococcus faecium E515125
4 Enterococcus faecium E510125
4 Staphylococcus aureus ATCC 65388125
4 Bacillus subtilis ATCC 66839125
5b Staphylococcus aureus ATCC 65389250
6a Candida albicans 3938250

Data extracted from Constantin et al.[3][4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, including the synthesis of the antimicrobial compounds and the antimicrobial susceptibility testing procedures.

Synthesis of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols

The synthesis of N-{2-(4-chlorophenyl) acetyl} amino alcohols from their corresponding N-acylated amino acids was performed via a reduction reaction. A general one-pot synthesis procedure is described below.[1]

Materials:

  • N-(4-chlorophenyl acetyl) amino acid (1.0 equivalent)

  • Tetrahydrofuran (THF)

  • N-methyl morpholine (B109124) (1.0 equivalent)

  • Ethyl chloroformate (1.0 equivalent)

  • Sodium borohydride (B1222165) (6.0 equivalents)

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663)

  • Brine solution

Procedure:

  • Dissolve the N-(4-chlorophenyl acetyl) amino acid in THF in a two-necked round-bottom flask.

  • Cool the reaction mixture to 0-4°C using an ice bath and stir for 10 minutes.

  • Add N-methyl morpholine, followed by the dropwise addition of ethyl chloroformate, and continue stirring for 10-15 minutes.

  • Add sodium borohydride to the reaction mixture in a single portion.

  • Slowly add methanol (B129727) dropwise to the stirring reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 N HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary.

G cluster_synthesis Synthesis Workflow start Start: Dissolve N-acylated amino acid in THF cool Cool to 0-4°C and stir start->cool Step 1 add_reagents Add N-methyl morpholine and ethyl chloroformate cool->add_reagents Step 2 add_nabh4 Add Sodium Borohydride add_reagents->add_nabh4 Step 3 add_methanol Add Methanol dropwise add_nabh4->add_methanol Step 4 warm Warm to room temperature and stir to completion add_methanol->warm Step 5 quench Quench with 1N HCl warm->quench Step 6 extract Extract with ethyl acetate quench->extract Step 7 wash Wash with water and brine extract->wash Step 8 dry_concentrate Dry and concentrate wash->dry_concentrate Step 9 end End: Purified amino alcohol dry_concentrate->end Step 10

Synthesis of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[6]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal cultures

  • Sterile cork borer (6 mm diameter)

  • Micropipette

  • Test compound solutions (at desired concentrations)

  • Positive control (standard antibiotic solution)

  • Negative control (solvent used to dissolve compounds, e.g., DMSO)

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland turbidity standard).

  • Uniformly swab the surface of the MHA plate with the microbial inoculum.

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Allow the plates to stand for a period to permit diffusion of the substances into the agar.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

G cluster_antimicrobial_testing Agar Well Diffusion Workflow start Start: Prepare standardized microbial inoculum swab Swab inoculum onto MHA plate start->swab Step 1 create_wells Create wells in the agar swab->create_wells Step 2 add_samples Add test compounds and controls to wells create_wells->add_samples Step 3 incubate Incubate plates add_samples->incubate Step 4 measure Measure zones of inhibition incubate->measure Step 5 end End: Record results measure->end Step 6

Agar Well Diffusion Method for Antimicrobial Screening.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for this method.[1][7]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Bacterial or fungal inoculum

  • Test compound stock solution

  • Positive control (growth control, no compound)

  • Negative control (broth only)

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth directly in the wells of a 96-well plate.

  • Prepare a standardized microbial inoculum and dilute it in broth to the final concentration required for the assay.

  • Add the diluted inoculum to each well containing the test compound dilutions, as well as to the positive control well. The negative control well should only contain broth.

  • Incubate the microtiter plate under appropriate conditions.

  • After incubation, determine the MIC by observing the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be done visually or with a microplate reader.

Potential Mechanism of Action

The precise mechanism of action for these specific chlorophenyl amino acid derivatives has not been fully elucidated. However, based on their chemical structures and the findings of in silico docking studies mentioned in the source literature, some potential mechanisms can be proposed.[1][2]

The presence of the N-acyl amino acid scaffold is a common feature in many biologically active molecules. It is plausible that these compounds interfere with key metabolic pathways within the microbial cells. The docking studies performed by Venkateshappa et al. suggest that the synthesized amino alcohols may act as non-competitive inhibitors of essential enzymes.[1][2] The chlorophenyl group likely enhances the lipophilicity of the molecules, which could facilitate their transport across the microbial cell membrane. Once inside the cell, they may bind to and inhibit enzymes involved in crucial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.

Further research, including enzymatic assays and studies on the effects of these compounds on microbial cell membrane integrity and macromolecular synthesis, is required to definitively establish their mechanism of action.

References

A Technical Guide to the Anti-Inflammatory Effects of Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, autoimmune disorders, and cancer. Amino acids, the fundamental building blocks of proteins, and their derivatives have emerged as a promising class of molecules with potent anti-inflammatory properties. This technical guide provides an in-depth overview of the current research into the anti-inflammatory effects of various amino acid derivatives, with a focus on their mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate their activity.

Key Amino Acid Derivatives and Their Anti-Inflammatory Mechanisms

Several amino acid derivatives have been extensively studied for their ability to modulate inflammatory responses. This section details the mechanisms of action for four prominent examples: N-Acetylcysteine (NAC), Glycine (B1666218), Tryptophan derivatives, and Histidine derivatives.

N-Acetylcysteine (NAC)

N-Acetylcysteine, a derivative of the amino acid cysteine, is a well-known antioxidant and mucolytic agent. Its anti-inflammatory effects are multifaceted, primarily stemming from its ability to replenish intracellular glutathione (B108866) (GSH) stores, a critical antioxidant. NAC has been shown to directly modulate inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the suppression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2] Furthermore, NAC can inhibit the activation and recruitment of inflammatory cells like neutrophils and macrophages.[3]

NAC_Pathway cluster_caption NAC Anti-Inflammatory Pathway NAC N-Acetylcysteine (NAC) Cysteine Cysteine NAC->Cysteine Deacetylation IKK IKK Complex NAC->IKK Inhibits GSH Glutathione (GSH) (Antioxidant) Cysteine->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Scavenges ROS->IKK Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->ROS Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_active->Cytokines Induces Transcription caption NAC inhibits inflammation by increasing GSH to scavenge ROS and by directly inhibiting the NF-κB pathway.

Caption: NAC Anti-Inflammatory Pathway.

Glycine

Glycine, the simplest amino acid, exerts significant anti-inflammatory and immunomodulatory effects.[4][5] It can suppress the activation of inflammatory cells like macrophages, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6, while increasing the production of the anti-inflammatory cytokine IL-10.[6] The mechanism of action involves the inhibition of NF-κB activation by preventing the degradation of its inhibitor, IκB.[7][8] Glycine has also been shown to modulate cellular signaling through pathways involving Akt and PTEN.[7][8]

Glycine_Pathway cluster_caption Glycine Anti-Inflammatory Pathway Glycine Glycine GlyR Glycine Receptor Glycine->GlyR PTEN PTEN GlyR->PTEN Inhibits Anti_Cytokines Anti-inflammatory Cytokines (IL-10) GlyR->Anti_Cytokines Promotes Akt Akt PTEN->Akt Inhibits IKK IKK Complex Akt->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Activation Pro_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_active->Pro_Cytokines Induces Transcription caption Glycine inhibits the NF-κB pathway, reducing pro-inflammatory cytokines and promoting anti-inflammatory cytokines. Tryptophan_Pathway cluster_caption Tryptophan Derivative Anti-Inflammatory Pathway Trp Tryptophan Derivatives IkB IκBα Degradation Trp->IkB Inhibits Stimuli Inflammatory Stimuli (e.g., IL-1β) IKK IKK Complex Stimuli->IKK IKK->IkB Induces NFkB NF-κB IkB->NFkB Releases NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Activation iNOS iNOS Expression NFkB_active->iNOS Induces Transcription COX2 COX-2 Expression NFkB_active->COX2 Induces Transcription caption Tryptophan derivatives can inhibit NF-κB activation by preventing IκBα degradation. Histidine_Pathway cluster_caption Histidine Derivative Anti-Inflammatory Pathway His Histidine Derivatives ROS Reactive Oxygen Species (ROS) His->ROS Scavenges MAPK MAPK Pathway (JNK, p38) His->MAPK Inhibits NFkB_path NF-κB Pathway His->NFkB_path Inhibits Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->ROS Stimuli->MAPK Stimuli->NFkB_path Inflammatory_Response Inflammatory Response (Cytokine Production, etc.) MAPK->Inflammatory_Response NFkB_path->Inflammatory_Response caption Histidine derivatives reduce inflammation by scavenging ROS and inhibiting the MAPK and NF-κB pathways. Macrophage_Assay_Workflow Start Start Culture Culture RAW 264.7 macrophages Start->Culture Seed Seed cells in 96-well plates Culture->Seed Pretreat Pre-treat with amino acid derivative Seed->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect supernatant Incubate->Collect ELISA Measure cytokine levels (TNF-α, IL-6) by ELISA Collect->ELISA Analyze Analyze data and calculate % inhibition ELISA->Analyze End End Analyze->End Western_Blot_Workflow Start Start Treatment Treat cells with amino acid derivative and inflammatory stimulus Start->Treatment Lysis Lyse cells and collect protein Treatment->Lysis Quantify Quantify protein concentration (e.g., BCA assay) Lysis->Quantify SDS_PAGE Separate proteins by size using SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Block Block the membrane to prevent non-specific binding Transfer->Block Primary_Ab Incubate with primary antibody (anti-IκBα) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect protein bands using chemiluminescence Secondary_Ab->Detect Analyze Analyze band intensity Detect->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-2-Amino-2-(3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific structure is often essential for the biological activity and efficacy of the final drug product. This document provides a detailed protocol for the enantioselective synthesis of (S)-2-Amino-2-(3-chlorophenyl)acetic acid, employing a robust and widely utilized method of enzymatic kinetic resolution of a racemic N-acetylated precursor. The protocol is divided into three main stages: synthesis of racemic 3-chlorophenylglycine, N-acetylation of the racemic amino acid, and enzymatic kinetic resolution to obtain the desired (S)-enantiomer.

Synthetic Strategy Overview

The overall synthetic approach involves the initial preparation of racemic 2-amino-2-(3-chlorophenyl)acetic acid via a Strecker synthesis, starting from 3-chlorobenzaldehyde (B42229). The resulting racemic amino acid is then N-acetylated to yield N-acetyl-DL-2-amino-2-(3-chlorophenyl)acetic acid. The key enantioselective step is the kinetic resolution of this racemic N-acetyl derivative using Penicillin G Acylase. The enzyme selectively hydrolyzes the N-acetyl group of the (S)-enantiomer, allowing for the separation of the desired (S)-2-amino-2-(3-chlorophenyl)acetic acid from the unreacted N-acetyl-(R)-2-amino-2-(3-chlorophenyl)acetic acid.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of (S)-2-Amino-2-(3-chlorophenyl)acetic acid

StepReactantsKey Reagents/CatalystTypical Yield (%)Purity/Enantiomeric Excess (ee)Reference
1. Racemic Synthesis (Strecker)3-Chlorobenzaldehyde, Ammonium (B1175870) Chloride, Sodium Cyanide-80-90RacemicAdapted from[1]
2. N-Acetylation Racemic this compoundAcetic Anhydride (B1165640)90-95Racemic[2]
3. Enzymatic Kinetic Resolution N-Acetyl-DL-2-amino-2-(3-chlorophenyl)acetic acidPenicillin G Acylase~45 (for S-isomer)>99% ee for (S)-amino acid[3][4]
4. Hydrolysis of (R)-N-Acetyl amino acid (Optional)N-Acetyl-(R)-2-amino-2-(3-chlorophenyl)acetic acidAcid (e.g., HCl)>90>98% ee for (R)-amino acid[3]

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound (Strecker Synthesis)

This protocol is adapted from the general procedure for the synthesis of substituted phenylglycines.

Materials:

  • 3-Chlorobenzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Ammonia solution (28-30%)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Sodium Hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Water (deionized)

Procedure:

  • In a well-ventilated fume hood, dissolve ammonium chloride (1.1 equivalents) in water and add 3-chlorobenzaldehyde (1.0 equivalent).

  • To this stirred suspension, add a solution of sodium cyanide (1.05 equivalents) in water dropwise, maintaining the temperature below 20°C using an ice bath.

  • After the addition is complete, stir the mixture at room temperature for 12-16 hours.

  • The intermediate aminonitrile will precipitate. Filter the solid and wash with cold water.

  • Suspend the crude aminonitrile in concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Neutralize the solution to the isoelectric point (pH ~6) with a concentrated sodium hydroxide solution to precipitate the racemic amino acid.

  • Filter the solid product, wash with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield racemic this compound.

Protocol 2: N-Acetylation of Racemic this compound

This protocol is a general method for the N-acetylation of amino acids.[2]

Materials:

  • Racemic this compound

  • Acetic Anhydride

  • Water (deionized)

  • Ice

Procedure:

  • Suspend the racemic this compound (1.0 equivalent) in water in a flask equipped with a magnetic stirrer and placed in an ice bath.

  • While stirring vigorously, add acetic anhydride (2.5 equivalents) in one portion.

  • Continue stirring vigorously for 20-30 minutes. The reaction is exothermic, and the amino acid will dissolve as it reacts.

  • After the reaction is complete (solution becomes clear), place the flask in a refrigerator overnight to allow for complete crystallization of the N-acetylated product.

  • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water.

  • Dry the N-acetyl-DL-2-amino-2-(3-chlorophenyl)acetic acid product under vacuum.

Protocol 3: Enzymatic Kinetic Resolution

This protocol utilizes Penicillin G Acylase to selectively deacylate the (S)-enantiomer.

Materials:

  • N-Acetyl-DL-2-amino-2-(3-chlorophenyl)acetic acid

  • Immobilized Penicillin G Acylase

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.5)

  • Sodium Hydroxide solution (1 M)

  • Hydrochloric Acid (2 M)

  • Ethyl acetate

Procedure:

  • Dissolve the N-acetyl-DL-2-amino-2-(3-chlorophenyl)acetic acid in 0.1 M potassium phosphate buffer (pH 7.5) to a final concentration of 50-100 mM. Adjust the pH to 7.5 with 1 M NaOH if necessary.

  • Add immobilized Penicillin G Acylase to the solution (e.g., 10% w/w of the substrate).

  • Stir the mixture at a constant temperature (typically 30-37°C).

  • Monitor the progress of the reaction by the consumption of NaOH solution to maintain the pH at 7.5, or by HPLC analysis. The reaction is typically stopped at ~50% conversion.

  • Once 50% conversion is reached, remove the immobilized enzyme by filtration (the enzyme can be washed and reused).

  • Acidify the reaction mixture to pH ~2 with 2 M HCl.

  • Extract the unreacted N-acetyl-(R)-2-amino-2-(3-chlorophenyl)acetic acid with ethyl acetate.

  • Adjust the pH of the aqueous layer to the isoelectric point of (S)-2-amino-2-(3-chlorophenyl)acetic acid (pH ~6) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the enantiomerically enriched (S)-2-amino-2-(3-chlorophenyl)acetic acid.

  • The enantiomeric excess (ee) of the product should be determined by chiral HPLC.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of (S)-2-Amino-2-(3-chlorophenyl)acetic acid.

Synthesis_Workflow Start 3-Chlorobenzaldehyde Strecker Strecker Synthesis (NH4Cl, NaCN, H3O+) Start->Strecker Racemic_AA Racemic (DL) This compound Strecker->Racemic_AA Acetylation N-Acetylation (Acetic Anhydride) Racemic_AA->Acetylation Racemic_NAcetyl N-Acetyl-DL- This compound Acetylation->Racemic_NAcetyl Resolution Enzymatic Kinetic Resolution (Penicillin G Acylase) Racemic_NAcetyl->Resolution S_AA (S)-2-Amino-2-(3-chlorophenyl)acetic acid (Product) Resolution->S_AA Selective Hydrolysis R_NAcetyl N-Acetyl-(R)- This compound (Byproduct) Resolution->R_NAcetyl Unreacted Hydrolysis Acid Hydrolysis (Optional) R_NAcetyl->Hydrolysis R_AA (R)-2-Amino-2-(3-chlorophenyl)acetic acid Hydrolysis->R_AA

Caption: Synthetic workflow for (S)-2-Amino-2-(3-chlorophenyl)acetic acid.

References

The Untapped Potential of 2-Amino-2-(3-chlorophenyl)acetic Acid in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel chiral building blocks is paramount in the creation of enantiomerically pure pharmaceuticals. 2-Amino-2-(3-chlorophenyl)acetic acid, a non-proteinogenic amino acid, represents a promising yet underexplored scaffold for asymmetric synthesis. While its 4-chloro isomer has seen broader application, the unique electronic and steric properties conferred by the chlorine atom at the meta position offer intriguing possibilities for modulating biological activity and improving pharmacokinetic profiles of target molecules.

This document provides a detailed overview of the potential applications of this compound as a chiral building block. Due to a lack of specific documented applications in publicly available literature, this guide presents generalized protocols and methodologies adapted from well-established procedures for analogous compounds, particularly its 4-chloro isomer. These notes are intended to serve as a foundational resource for researchers looking to explore the synthetic utility of this promising chiral intermediate.

Core Applications in Asymmetric Synthesis

Enantiomerically pure this compound is a valuable starting material for the synthesis of a variety of complex chiral molecules.[1] Its primary utility lies in its bifunctional nature, possessing both a stereocenter at the α-carbon and reactive amino and carboxylic acid groups. This allows for its incorporation into a range of molecular frameworks, including peptides and other pharmaceutically relevant scaffolds.

1. Synthesis of Novel Peptides and Peptidomimetics:

The incorporation of unnatural amino acids is a well-established strategy to enhance the therapeutic properties of peptides, such as increased stability against enzymatic degradation and improved receptor binding affinity. The 3-chlorophenyl moiety can introduce specific steric and electronic interactions within a peptide sequence, potentially leading to novel biological activities.

2. Precursor for Chiral Ligands and Auxiliaries:

The amino and carboxylic acid functionalities can be readily modified to generate novel chiral ligands for asymmetric catalysis or chiral auxiliaries to control the stereochemistry of subsequent reactions.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the use of this compound in asymmetric synthesis. Researchers should note that optimization of reaction conditions is crucial for achieving high yields and stereoselectivity.

Protocol 1: Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based solid-phase synthesis for incorporating a (S)-2-Amino-2-(3-chlorophenyl)acetic acid residue into a peptide sequence.

Materials:

  • Fmoc-(S)-2-Amino-2-(3-chlorophenyl)acetic acid

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-(S)-2-Amino-2-(3-chlorophenyl)acetic acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, remove the N-terminal Fmoc group.

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the peptide under vacuum.

  • Purification: Purify the crude peptide using preparative reversed-phase HPLC.

Quantitative Data (Hypothetical):

StepParameterExpected Value
Coupling Efficiency% Completion (Kaiser Test)> 99%
CleavageCrude Yield (%)70-90%
PurificationPurity (HPLC)> 95%
Final ProductEnantiomeric Excess (ee%)> 98%

Visualizing Synthetic Pathways

The following diagrams illustrate generalized workflows relevant to the application of this compound.

cluster_spps Solid-Phase Peptide Synthesis Workflow Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Coupling Coupling Fmoc_Deprotection->Coupling Amino_Acid_Activation Amino Acid Activation (Fmoc-(S)-2-Amino-2-(3-chlorophenyl)acetic acid) Amino_Acid_Activation->Coupling Washing Washing Coupling->Washing Repeat Repeat for next amino acid Washing->Repeat Final_Cleavage Final Cleavage & Deprotection Washing->Final_Cleavage Repeat->Fmoc_Deprotection Purification Purification (HPLC) Final_Cleavage->Purification

Workflow for Solid-Phase Peptide Synthesis.

Start Racemic this compound Derivatization N-Acetylation Start->Derivatization Enzymatic_Resolution Enzymatic Kinetic Resolution (e.g., with Penicillin Acylase) Derivatization->Enzymatic_Resolution Separation Separation Enzymatic_Resolution->Separation S_Enantiomer (S)-N-Acetyl-2-amino-2-(3-chlorophenyl)acetic acid Separation->S_Enantiomer R_Enantiomer (R)-2-Amino-2-(3-chlorophenyl)acetic acid Separation->R_Enantiomer Deprotection Acid Hydrolysis S_Enantiomer->Deprotection Final_Product (S)-2-Amino-2-(3-chlorophenyl)acetic acid Deprotection->Final_Product

Enzymatic Resolution of the Racemic Amino Acid.

Conclusion

While specific, documented applications of this compound in asymmetric synthesis are not widely reported in the current literature, its structural similarity to other well-utilized chiral building blocks suggests significant untapped potential. The generalized protocols provided herein offer a starting point for researchers to explore its incorporation into novel peptides, peptidomimetics, and other chiral molecules. Further investigation into the unique properties conferred by the 3-chloro substitution is warranted and could lead to the development of new therapeutic agents and valuable synthetic intermediates.

References

Application Notes and Protocols for the Use of 2-Amino-2-(3-chlorophenyl)acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the non-natural amino acid 2-Amino-2-(3-chlorophenyl)acetic acid into peptide scaffolds using Fmoc-based solid-phase peptide synthesis (SPPS). The introduction of this chloro-substituted phenylglycine derivative can impart unique steric and electronic properties to peptides, potentially enhancing their biological activity, proteolytic stability, and conformational rigidity.[1] This document outlines the rationale for its use, detailed experimental protocols, and expected outcomes.

Rationale for Incorporation

The incorporation of unnatural amino acids is a powerful strategy in drug discovery for modulating the properties of therapeutic peptides.[2] this compound, as a derivative of phenylglycine, is a compelling building block for several reasons:

  • Modulation of Biological Activity: The substituted phenyl ring can introduce novel interactions with receptor binding pockets, potentially altering the agonist or antagonist activity of a peptide.

  • Enhanced Proteolytic Stability: The non-natural side chain can sterically hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide.[1]

  • Induction of Specific Conformations: The steric bulk of the 3-chlorophenyl group can influence the local secondary structure of the peptide backbone, which is often crucial for biological function.[1]

Data Presentation

The following tables provide representative quantitative data for the incorporation of a non-natural amino acid like this compound into a model peptide sequence. These values are illustrative and may vary depending on the specific peptide sequence, coupling conditions, and synthetic scale.

Table 1: Synthesis and Purification Data for a Model Hexapeptide

ParameterIllustrative Value
Resin Loading Capacity0.4 - 0.6 mmol/g
Synthesis Scale0.1 mmol
Coupling Efficiency (per cycle)>98%
Crude Peptide Purity (by RP-HPLC)~80-90%
Purified Peptide Yield30-50%
Final Purity (by RP-HPLC)>98%

Table 2: Characterization Data for a Model Hexapeptide

AnalysisExpected Result
Mass Spectrometry (ESI-MS)[M+H]⁺ calculated vs. observed within 0.2 Da
Analytical RP-HPLCSingle major peak at the expected retention time
Amino Acid AnalysisCorrect ratio of amino acids, including the non-natural residue

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies.

Resin Selection and Preparation
  • Resin Choice: For a C-terminal amide, a Rink amide resin is suitable. For a C-terminal carboxylic acid, a 2-chlorotrityl chloride or Wang resin is recommended.[1][3]

  • Resin Swelling: Swell the chosen resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel prior to the first amino acid coupling.[1]

Loading of the First Amino Acid
  • In a separate vessel, dissolve 2-4 equivalents of the first Fmoc-protected amino acid and a suitable coupling reagent (e.g., HCTU, HATU) in DMF.

  • Add 4-8 equivalents of a base such as N,N-diisopropylethylamine (DIPEA).

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture for 2-4 hours to ensure complete coupling.

  • Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

  • Cap any unreacted sites on the resin using a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF.

  • Wash the resin again with DMF and DCM.

Peptide Chain Elongation (per cycle)

This cycle is repeated for each amino acid in the sequence, including Fmoc-2-Amino-2-(3-chlorophenyl)acetic acid.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF.[1]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid (standard or this compound) and a coupling reagent (e.g., HCTU, HATU) in DMF.[1]

    • Add 6-10 equivalents of DIPEA.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 30-60 minutes. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.[1]

    • Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test.

    • Wash the resin thoroughly with DMF.

Phenylglycine and its derivatives are known to be susceptible to racemization during coupling.[4] To minimize this, consider using coupling reagents known to suppress epimerization, such as COMU with a sterically hindered base like 2,4,6-trimethylpyridine (B116444) (TMP), or DEPBT.[5][6]

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail for many peptides is trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).[1]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.[1]

Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

    • Collect fractions containing the pure peptide.

    • Lyophilize the pooled fractions to obtain the final peptide as a white powder.[7]

  • Characterization:

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Assess the purity of the final product using analytical RP-HPLC.

    • Perform amino acid analysis to confirm the composition of the peptide, including the successful incorporation of this compound.[1]

Visualizations

experimental_workflow start Start: Swell Resin load Load First Amino Acid start->load deprotect1 Fmoc Deprotection (20% Piperidine/DMF) load->deprotect1 couple Couple Fmoc-AA-(3-Cl-Ph)-OH (HCTU/DIPEA) deprotect1->couple Repeat for each amino acid deprotect2 Final Fmoc Deprotection couple->deprotect1 couple->deprotect2 cleave Cleavage from Resin (TFA/TIS/H2O) deprotect2->cleave purify RP-HPLC Purification cleave->purify characterize Characterization (MS, HPLC, AAA) purify->characterize end End: Pure Peptide characterize->end

Caption: Workflow for the solid-phase synthesis of peptides containing this compound.

gpc_signaling_pathway peptide Peptide Antagonist (contains 3-Cl-Phe-Gly) receptor G-Protein Coupled Receptor (GPCR) peptide->receptor Binds and Blocks g_protein G-Protein (αβγ) receptor->g_protein Activation Blocked effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activation Blocked second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production Inhibited cellular_response Cellular Response second_messenger->cellular_response Downstream Signaling Inhibited

Caption: Hypothetical inhibition of a GPCR signaling pathway by a peptide antagonist containing this compound.

References

Application Notes and Protocols for the Chiral Resolution of Racemic 2-Amino-2-(3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of racemic 2-Amino-2-(3-chlorophenyl)acetic acid, a crucial chiral building block in pharmaceutical synthesis. The protocols outlined below are based on established methodologies for structurally similar compounds and serve as a comprehensive guide for the development of a successful resolution strategy. Two primary methods are detailed: classical resolution via diastereomeric salt formation and enzymatic resolution.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a robust and scalable technique that relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[1] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]

Principle of Resolution

When racemic this compound is treated with a chiral acid, such as (+)-tartaric acid, two diastereomeric salts are formed:

  • (R)-2-Amino-2-(3-chlorophenyl)acetic acid + (+)-Tartaric acid → (R)-acid-(+)-acid salt

  • (S)-2-Amino-2-(3-chlorophenyl)acetic acid + (+)-Tartaric acid → (S)-acid-(+)-acid salt

These diastereomeric salts can be separated based on their differential solubility in a chosen solvent system. The less soluble salt will crystallize preferentially, allowing for its isolation. The resolved enantiomer is then liberated from the purified diastereomeric salt by treatment with a base.

G cluster_0 Racemic Mixture cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salt Formation cluster_3 Separation & Liberation racemic Racemic 2-Amino-2- (3-chlorophenyl)acetic acid ((R)- and (S)-enantiomers) salt_R (R)-acid-(+)-acid salt racemic->salt_R salt_S (S)-acid-(+)-acid salt racemic->salt_S resolving_agent (+)-Tartaric Acid resolving_agent->salt_R resolving_agent->salt_S separation Fractional Crystallization (based on solubility) salt_R->separation salt_S->separation liberation_R Liberation of (R)-enantiomer separation->liberation_R Less Soluble liberation_S Liberation of (S)-enantiomer separation->liberation_S More Soluble

Caption: Formation and separation of diastereomeric salts.
Experimental Protocol

This protocol is a general guideline and may require optimization of the solvent, temperature, and stoichiometry for the specific resolution of this compound.

Materials:

  • Racemic this compound

  • (+)-Tartaric acid (or other suitable chiral resolving agent)

  • Methanol (or other suitable solvent)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Distilled water

Procedure:

  • Dissolution: In a flask, dissolve racemic this compound (e.g., 10 g, 53.8 mmol) in a minimal amount of hot methanol.

  • Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of (+)-tartaric acid (8.07 g, 53.8 mmol) in a minimal amount of hot methanol.

  • Salt Formation: Slowly add the tartaric acid solution to the amino acid solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization. If no crystals form, the solution can be further cooled in an ice bath or a refrigerator. Scratching the inside of the flask may also initiate crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water. Adjust the pH to the isoelectric point of the amino acid (approximately pH 6) with 1 M NaOH to precipitate the free amino acid.

  • Final Isolation: Collect the precipitated enantiomerically enriched this compound by filtration, wash with cold water, and dry under vacuum.

  • Purity Analysis: Determine the yield and measure the enantiomeric excess (e.e.) of the product using chiral HPLC.

Data Presentation (Hypothetical)

The following table illustrates how experimental data for the optimization of the classical resolution process can be presented.

Experiment IDResolving AgentMolar Ratio (Amino Acid:Agent)Solvent SystemCrystallization Temp. (°C)Yield (%)Enantiomeric Excess (e.e.) (%)
Exp-01(+)-Tartaric Acid1:1Methanol43585
Exp-02(+)-Tartaric Acid1:0.5Methanol44082
Exp-03(+)-Tartaric Acid1:1Ethanol43078
Exp-04(-)-Mandelic Acid1:1Methanol/Water (9:1)02565

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly alternative to classical resolution. This method typically involves the enantioselective transformation of a derivatized racemic mixture. For amino acids, this often entails the hydrolysis of an N-acyl derivative.

Principle of Resolution

The racemic this compound is first converted to its N-acetyl derivative. An enzyme, such as Penicillin G Acylase (PGA), then selectively hydrolyzes the N-acetyl group from one of the enantiomers (typically the L-enantiomer), leaving the other N-acetylated enantiomer unreacted.[1] The resulting free amino acid and the unreacted N-acetylated amino acid can then be separated based on their different chemical properties.

G cluster_0 Substrate Preparation cluster_1 Enzymatic Hydrolysis cluster_2 Separation racemic_aa Racemic 2-Amino-2- (3-chlorophenyl)acetic acid n_acetylation N-Acetylation racemic_aa->n_acetylation racemic_n_acetyl_aa Racemic N-Acetyl-2-Amino-2- (3-chlorophenyl)acetic acid n_acetylation->racemic_n_acetyl_aa enzymatic_step Penicillin G Acylase (PGA) racemic_n_acetyl_aa->enzymatic_step free_s_aa (S)-2-Amino-2- (3-chlorophenyl)acetic acid enzymatic_step->free_s_aa unreacted_r_aa (R)-N-Acetyl-2-Amino-2- (3-chlorophenyl)acetic acid enzymatic_step->unreacted_r_aa separation Extraction & pH Adjustment free_s_aa->separation unreacted_r_aa->separation

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-2-(3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-2-(3-chlorophenyl)acetic acid is a critical chiral building block in the synthesis of a variety of pharmaceutical intermediates. Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on the production of the racemic compound followed by enzymatic resolution to obtain the desired enantiomer. The methodologies described are based on established industrial practices for analogous chlorophenylglycines and are intended for researchers, scientists, and drug development professionals.

Synthesis Strategy Overview

The industrial production of enantiomerically pure this compound is typically a two-stage process:

  • Strecker Synthesis: Production of the racemic mixture of this compound from 3-chlorobenzaldehyde (B42229). This method is robust, high-yielding, and utilizes readily available starting materials.

  • Enzymatic Kinetic Resolution: Separation of the desired enantiomer from the racemic mixture. This is achieved through the enantioselective hydrolysis of a derivatized intermediate, most commonly the N-acetyl derivative, using an immobilized enzyme such as Penicillin G acylase (PGA).

This approach offers a balance of efficiency, cost-effectiveness, and high enantiomeric purity in the final product.

Data Presentation

Table 1: Comparative Analysis of Synthesis Routes
Synthetic RouteKey Reagents/CatalystsTypical YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Strecker Synthesis & Enzymatic Resolution 3-Chlorobenzaldehyde, NH₄Cl, NaCN, Acetic Anhydride (B1165640), Immobilized Penicillin G Acylase40-50% (for desired enantiomer after resolution)>99%High enantioselectivity, robust and scalable, reusable enzyme.Two-stage process, use of toxic cyanide.
Asymmetric Strecker Synthesis 3-Chlorobenzaldehyde, Amine Source, Cyanide Source, Chiral Catalyst70-85%90-98%Direct asymmetric synthesis, potentially fewer steps.Use of highly toxic cyanide, optimization of chiral catalyst can be complex and costly.

Note: The data presented is based on typical values for the synthesis of chlorophenylglycines and may vary depending on specific reaction conditions and scale.

Table 2: Key Parameters for Enzymatic Resolution
ParameterConditionRationale
Enzyme Immobilized Penicillin G Acylase (PGA)High stereoselectivity for the hydrolysis of N-acyl-amino acids; immobilization allows for easy recovery and reuse.
Substrate N-Acetyl-(DL)-2-amino-2-(3-chlorophenyl)acetic acidThe N-acetyl group is readily introduced and is a good substrate for PGA.
pH 7.5 - 8.0Optimal pH for PGA activity and stability.
Temperature 37-40°CProvides a good balance between reaction rate and enzyme stability.
Reaction Monitoring HPLCAllows for accurate determination of conversion and enantiomeric excess.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Racemic this compound (Strecker Synthesis)

Warning: This synthesis involves the use of highly toxic sodium cyanide. All operations must be conducted in a well-ventilated area with appropriate personal protective equipment and emergency procedures in place.

Materials:

Equipment:

  • 100 L Glass-lined reactor with mechanical stirrer, temperature probe, and addition funnel.

  • Filtration unit

  • Vacuum oven

Procedure:

  • Reaction Setup: In the 100 L reactor, charge 3-chlorobenzaldehyde (10 kg, 71.1 mol) and methanol (40 L).

  • Ammonia and Cyanide Addition: Cool the mixture to 0-5 °C. Add a solution of ammonium chloride (4.2 kg, 78.5 mol) in water (10 L), followed by the slow, subsurface addition of a solution of sodium cyanide (3.8 kg, 77.5 mol) in water (10 L) over 2-3 hours, maintaining the temperature below 10 °C.[1]

  • Reaction: Stir the resulting slurry at 10-15 °C for 24 hours.

  • Hydrolysis: Slowly add concentrated hydrochloric acid (30 L) to the reaction mixture, ensuring the temperature does not exceed 30 °C. Heat the mixture to 80-90 °C and maintain for 12 hours to complete the hydrolysis of the aminonitrile.[1]

  • Isolation: Cool the reaction mixture to 20-25 °C. The racemic this compound will precipitate.

  • Purification: Filter the solid, wash with cold water (2 x 10 L), and dry under vacuum at 60 °C to a constant weight.

Protocol 2: N-Acetylation of Racemic this compound

Materials:

  • Racemic this compound

  • Acetic Anhydride

  • Sodium Hydroxide (B78521) (NaOH) solution (2 M)

  • Water

Procedure:

  • Dissolve racemic this compound (10 kg) in a 2 M NaOH solution (adjust volume to dissolve) and cool to 0-5°C.

  • Add acetic anhydride (1.1 equivalents) dropwise while maintaining the pH at around 8-9 with the addition of 2 M NaOH.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Acidify the solution with HCl to precipitate the N-acetylated product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Protocol 3: Enzymatic Kinetic Resolution

Materials:

  • N-Acetyl-(DL)-2-amino-2-(3-chlorophenyl)acetic acid

  • Immobilized Penicillin G Acylase (PGA)

  • Sodium Hydroxide (NaOH) solution (2 M)

  • Hydrochloric Acid (HCl) solution (2 M)

  • Deionized water

Equipment:

  • 100 L jacketed reactor with pH and temperature control.

  • Filtration unit for enzyme recovery.

Procedure:

  • Reaction Setup: In the 100 L jacketed reactor, suspend N-Acetyl-(DL)-2-amino-2-(3-chlorophenyl)acetic acid (10 kg) in deionized water (50 L).

  • pH Adjustment: Adjust the pH to 8.0 with a 2 M sodium hydroxide solution.

  • Enzymatic Reaction: Add the immobilized Penicillin G acylase (e.g., 1 kg wet weight). Maintain the temperature at 37 °C and the pH at 8.0 (by controlled addition of 2M NaOH) for 12-18 hours, or until approximately 50% conversion is reached (monitored by HPLC).[1]

  • Enzyme Removal: Separate the immobilized enzyme by filtration for reuse.

  • Separation of Enantiomers:

    • Adjust the pH of the filtrate to 5.0 with 2 M HCl to precipitate the unreacted (R)-N-Acetyl-2-amino-2-(3-chlorophenyl)acetic acid. Filter and collect the solid.

    • The filtrate contains the (S)-2-Amino-2-(3-chlorophenyl)acetic acid.

  • Hydrolysis of the (R)-N-acetyl derivative: The collected (R)-N-Acetyl-2-amino-2-(3-chlorophenyl)acetic acid can be hydrolyzed using 6 M HCl under reflux to yield the (R)-enantiomer.

  • Product Isolation: Adjust the pH of the solution from the hydrolysis step to the isoelectric point of the amino acid (approximately 6.0) with a base to precipitate the (R)-2-Amino-2-(3-chlorophenyl)acetic acid.

  • Purification: Cool the slurry to 0-5 °C, filter the product, wash with cold deionized water, and dry under vacuum.

Mandatory Visualization

G cluster_strecker Strecker Synthesis of Racemic Product cluster_resolution Enzymatic Resolution start 3-Chlorobenzaldehyde reagents NH4Cl, NaCN, Methanol start->reagents reaction1 Formation of α-aminonitrile reagents->reaction1 hydrolysis Acid Hydrolysis (HCl) reaction1->hydrolysis racemic_product Racemic this compound hydrolysis->racemic_product n_acetylation N-Acetylation (Acetic Anhydride) racemic_product->n_acetylation racemic_acetyl N-Acetyl Racemic Mixture n_acetylation->racemic_acetyl enzymatic_step Enzymatic Hydrolysis (Immobilized PGA) racemic_acetyl->enzymatic_step separation Separation of Enantiomers enzymatic_step->separation s_enantiomer (S)-Enantiomer separation->s_enantiomer r_acetyl (R)-N-Acetyl Enantiomer separation->r_acetyl hydrolysis_r Acid Hydrolysis r_acetyl->hydrolysis_r r_enantiomer (R)-Enantiomer (Desired Product) hydrolysis_r->r_enantiomer

Caption: Overall workflow for the synthesis of this compound.

G cluster_synthesis Synthesis of Racemic Precursor cluster_resolution Enantiomeric Resolution A Start: 3-Chlorobenzaldehyde B React with NH4Cl and NaCN A->B C Intermediate: α-aminonitrile B->C D Hydrolyze with HCl C->D E Product: Racemic Amino Acid D->E F Start: Racemic Amino Acid G N-Acetylation F->G H N-Acetyl Racemate G->H I Enzymatic Hydrolysis (PGA) H->I J Mixture of (S)-Amino Acid and (R)-N-Acetyl Amino Acid I->J K Separation J->K L Hydrolysis of (R)-N-Acetyl K->L N Byproduct: (S)-Amino Acid K->N M Final Product: (R)-Amino Acid L->M

Caption: Logical relationship of the synthesis and resolution steps.

References

Application Notes and Protocols: Fmoc Protection of 2-Amino-2-(3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its base-lability allows for orthogonal protection strategies, where the Nα-amino group can be selectively deprotected under mild basic conditions while acid-labile side-chain protecting groups remain intact.[1][2] This application note provides a detailed protocol for the Nα-Fmoc protection of the non-natural amino acid 2-Amino-2-(3-chlorophenyl)acetic acid, a valuable building block in the development of novel peptides and peptidomimetics. The procedure outlined is a robust and efficient method for preparing Fmoc-2-Amino-2-(3-chlorophenyl)acetic acid in high yield and purity.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_product Product reactant1 This compound p1 reactant2 Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride) product Fmoc-2-Amino-2-(3-chlorophenyl)acetic acid reagents Base (e.g., NaHCO₃) Solvent (e.g., 1,4-Dioxane (B91453)/Water) reagents->product p1->reagents +

Caption: Reaction scheme for the Fmoc protection of this compound.

Experimental Protocols

This section details the procedure for the Fmoc protection of this compound.

Materials:

  • This compound

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc-Cl: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 1.1 equivalents of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) dissolved in 1,4-dioxane dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane with a few drops of acetic acid. The disappearance of the starting amino acid spot and the appearance of a new, higher-running product spot, which is UV active, indicates the progression of the reaction.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the mixture twice with diethyl ether to remove any unreacted Fmoc-Cl and the byproduct 9-fluorenylmethanol.

    • Acidify the aqueous layer to a pH of approximately 2 by the slow addition of 1 M HCl. The product will precipitate out as a white solid.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent.

    • Evaporate the solvent under reduced pressure to yield the crude product.

    • If necessary, the product can be further purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane containing 0.5% acetic acid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Alternative Anhydrous Procedure

For substrates that are sensitive to aqueous conditions, an anhydrous method can be employed.[3]

  • Silylation: Suspend 1.0 equivalent of this compound in anhydrous dichloromethane. Add 2.2 equivalents of a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), and stir the mixture at room temperature under an inert atmosphere until the amino acid is fully dissolved.

  • Fmoc Protection: Cool the solution to 0 °C and add 1.05 equivalents of Fmoc-succinimide (Fmoc-OSu). Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with a few drops of water. Acidify with 0.1 M HCl and extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography as described above.

Data Presentation

The following table summarizes the expected quantitative data for the Fmoc protection of this compound.

ParameterExpected ValueMethod of Analysis
Yield > 90%Gravimetric analysis
Purity > 98%HPLC, ¹H NMR
¹H NMR Consistent400 MHz NMR Spectrometer
¹³C NMR Consistent100 MHz NMR Spectrometer
Mass Spectrum (ESI-MS) [M-H]⁻ ionElectrospray Ionization MS

Experimental Workflow

The following diagram illustrates the workflow for the Fmoc protection of this compound.

experimental_workflow start Start dissolution Dissolve Amino Acid in Dioxane/aq. NaHCO3 start->dissolution cooling Cool to 0 °C dissolution->cooling addition Add Fmoc-Cl in Dioxane cooling->addition reaction Stir at Room Temperature (12-16h) addition->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Ether Wash, Acidification) monitoring->workup Reaction Complete extraction Extract with Ethyl Acetate workup->extraction drying Dry over Na2SO4 extraction->drying purification Evaporate Solvent & Purify (Chromatography) drying->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: Workflow for the Fmoc protection of this compound.

References

Application Notes and Protocols: Boc Protection of 3-Chlorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-protection of 3-chlorophenylglycine using di-tert-butyl dicarbonate (B1257347) (Boc₂O), yielding N-Boc-3-chlorophenylglycine. This procedure is a crucial step in peptide synthesis and the development of various pharmaceutical intermediates.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the amine functionality in organic synthesis, particularly in peptide chemistry. Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions (including basic and nucleophilic environments), and facile cleavage under acidic conditions. The Boc protection of 3-chlorophenylglycine is a key transformation for incorporating this non-natural amino acid into peptide chains, which is of significant interest in medicinal chemistry for the development of novel therapeutics. The presence of the chloro-substituted phenyl ring can modulate the pharmacological properties of the resulting peptides.

The reaction proceeds via the nucleophilic attack of the amino group of 3-chlorophenylglycine on the carbonyl carbon of di-tert-butyl dicarbonate. The reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity.

Data Presentation

The following table summarizes the typical reagents, conditions, and expected outcomes for the Boc protection of 3-chlorophenylglycine. The data is compiled from general procedures for the Boc protection of similar amino acids, as specific quantitative data for this exact substrate is not extensively published.

ParameterValue/ConditionNotes
Starting Material 3-ChlorophenylglycineCan be either the D, L, or racemic form.
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Typically used in a slight excess (1.0 - 1.2 equivalents).
Base Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃)Other bases like triethylamine (B128534) (TEA) or DMAP can also be used.
Solvent System Dioxane/Water, THF/Water, or tert-Butanol/WaterA biphasic system helps to dissolve both the amino acid and Boc₂O.
Reaction Temperature Room Temperature (20-25 °C)The reaction is typically exothermic.
Reaction Time 12 - 24 hoursReaction progress can be monitored by TLC.
Work-up Procedure Acidification and ExtractionThe product is isolated by acidifying the aqueous layer and extracting with an organic solvent.
Expected Yield 85 - 95%Yields are generally high for this type of reaction.
Purification Crystallization or Column ChromatographyThe crude product is often pure enough for subsequent steps.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Boc protection of 3-chlorophenylglycine.

Materials:

  • 3-Chlorophenylglycine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Dioxane

  • Water

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hydrochloric acid (1 M)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorophenylglycine (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water.

  • Addition of Solvent and Reagent: To the stirred solution, add an equal volume of dioxane. Then, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting amino acid.

  • Initial Work-up: After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane.

  • Extraction: Dilute the remaining aqueous solution with water and transfer it to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O and other impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid. The product, N-Boc-3-chlorophenylglycine, will precipitate out of the solution.

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification (if necessary): The crude N-Boc-3-chlorophenylglycine can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica (B1680970) gel column chromatography.

Mandatory Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Boc_Protection_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-Chlorophenylglycine 3-Chlorophenylglycine N-Boc-3-chlorophenylglycine N-Boc-3-chlorophenylglycine 3-Chlorophenylglycine->N-Boc-3-chlorophenylglycine + (Boc)₂O Boc2O Di-tert-butyl dicarbonate (Boc)₂O Base Base (e.g., NaOH) Solvent Solvent (e.g., Dioxane/Water)

Caption: Chemical reaction for the Boc protection of 3-chlorophenylglycine.

Boc_Protection_Workflow start Start dissolve Dissolve 3-Chlorophenylglycine in NaOH(aq) and Dioxane start->dissolve add_boc Add Di-tert-butyl dicarbonate dissolve->add_boc react Stir at Room Temperature (12-24h) add_boc->react concentrate Remove Dioxane (Rotary Evaporation) react->concentrate wash Wash with Ethyl Acetate concentrate->wash acidify Acidify with 1M HCl to pH 2-3 wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry (Na₂SO₄) and Concentrate extract->dry purify Purify (Crystallization/ Chromatography) dry->purify end N-Boc-3-chlorophenylglycine purify->end

Caption: Experimental workflow for the Boc protection of 3-chlorophenylglycine.

Application of 2-Amino-2-(3-chlorophenyl)acetic acid in Agrochemical Research: A Focus on its Role as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic amino acid that is of significant interest in agrochemical research, primarily as a chiral building block for the synthesis of more complex and biologically active molecules. While direct application as a standalone agrochemical is not widely documented, its structural motifs are integral to the development of novel fungicides. This document provides an overview of its application, focusing on its role in the synthesis of fungicidal dipeptides, drawing parallels from the well-documented use of its structural isomer, (R)-2-Amino-2-(4-chlorophenyl)acetic acid. The rigid structure and defined stereochemistry of these types of amino acids are pivotal in achieving high efficacy and selectivity in the resulting agrochemical products.[1]

Key Applications in Agrochemical Synthesis

  • Chiral Precursor: It serves as a foundational chiral scaffold, introducing a specific stereocenter into the final agrochemical product.[1]

  • Fungicide Development: It is a key component in the synthesis of dipeptide fungicides that target economically important plant diseases.[1]

  • Structure-Activity Relationship (SAR) Studies: The availability of enantiomerically pure forms of this amino acid allows for detailed SAR studies to optimize the potency and spectrum of fungicidal activity.[1]

Data Presentation: Synthesis of a Model Fungicidal Dipeptide

The following table summarizes the expected quantitative data for the synthesis of a model fungicidal dipeptide, drawing a parallel to the synthesis using the 4-chloro isomer. This data is representative of what researchers might expect when using this compound as a starting material in a similar synthetic route.

StepReactionStarting MaterialKey ReagentsProductExpected Yield (%)Expected Purity (%)
1N-ProtectionThis compoundDi-tert-butyl dicarbonate (B1257347) (Boc)2O, Sodium Bicarbonate(R)-2-(tert-butoxycarbonylamino)-2-(3-chlorophenyl)acetic acid90-95>98
2Peptide Coupling(R)-2-(tert-butoxycarbonylamino)-2-(3-chlorophenyl)acetic acidL-Valine methyl ester HCl, DCC, HOBt, DIPEAN-((S)-1-methoxycarbonyl-2-methylpropyl)-N-tert-butoxycarbonyl-(R)-2-amino-2-(3-chlorophenyl)acetamide75-85>97

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of fungicidal dipeptides using a structurally similar starting material. These provide a methodological framework for researchers utilizing this compound.

Protocol 1: N-Protection of this compound

This procedure details the protection of the amino group, a necessary step before peptide coupling.

Materials:

  • This compound

  • Dioxane

  • Water

  • Sodium Bicarbonate

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Ethyl acetate (B1210297)

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in a mixture of dioxane and water.

  • Add sodium bicarbonate to the solution.

  • Add di-tert-butyl dicarbonate and stir the mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to a pH of 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield (R)-2-(tert-butoxycarbonylamino)-2-(3-chlorophenyl)acetic acid as a solid.

Protocol 2: Synthesis of a Fungicidal Dipeptide via Peptide Coupling

This protocol details the coupling of the N-protected amino acid with an amino acid ester to form the final dipeptide.

Materials:

  • (R)-2-(tert-butoxycarbonylamino)-2-(3-chlorophenyl)acetic acid

  • L-Valine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve (R)-2-(tert-butoxycarbonylamino)-2-(3-chlorophenyl)acetic acid, L-valine methyl ester hydrochloride, and HOBt in DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA to the mixture.

  • Add a solution of DCC in DCM dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 18 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude dipeptide product.

  • Purify the product using column chromatography if necessary.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and a conceptual workflow for screening the resulting compounds for fungicidal activity.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Peptide Coupling This compound This compound Boc-Protected Amino Acid Boc-Protected Amino Acid This compound->Boc-Protected Amino Acid (Boc)2O, NaHCO3 Dipeptide Dipeptide Boc-Protected Amino Acid->Dipeptide DCC, HOBt, DIPEA L-Valine methyl ester L-Valine methyl ester L-Valine methyl ester->Dipeptide

Caption: Synthetic pathway for a model fungicidal dipeptide.

G Start Start Synthesize Dipeptide Library Synthesize Dipeptide Library Start->Synthesize Dipeptide Library Primary Screening (In Vitro) Primary Screening (In Vitro Assay) Synthesize Dipeptide Library->Primary Screening (In Vitro) Determine EC50 Values Determine EC50 Values Primary Screening (In Vitro)->Determine EC50 Values Lead Compound Identification Lead Compound Identification Determine EC50 Values->Lead Compound Identification Greenhouse Trials Greenhouse Trials Lead Compound Identification->Greenhouse Trials Active Structure-Activity Relationship Analysis Structure-Activity Relationship Analysis Lead Compound Identification->Structure-Activity Relationship Analysis Inactive Greenhouse Trials->Structure-Activity Relationship Analysis Further Optimization Further Optimization Structure-Activity Relationship Analysis->Further Optimization

Caption: Workflow for fungicidal screening of synthesized dipeptides.

References

Application Notes and Protocols: Reductive Amination Synthesis of 2-Amino-2-(3-chlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Amino-2-(3-chlorophenyl)acetic acid, a valuable building block in pharmaceutical and chemical research. The protocol outlines a two-stage synthetic route commencing with the oxidation of 3-chloroacetophenone to the key intermediate, 2-oxo-2-(3-chlorophenyl)acetic acid, followed by a one-pot reductive amination to yield the final product. Detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow are presented to facilitate successful execution in a laboratory setting.

Introduction

Non-natural amino acids are critical components in the development of novel therapeutics, peptidomimetics, and chiral ligands. This compound, with its specific substitution pattern, offers a unique scaffold for introducing steric and electronic diversity into target molecules. The described synthetic approach via reductive amination of an α-keto acid provides a reliable and scalable method for accessing this compound. The initial oxidation step utilizes selenium dioxide, a well-established reagent for the conversion of α-methylenyl ketones to 1,2-dicarbonyl compounds. The subsequent reductive amination is a robust and widely used transformation for the synthesis of amines from carbonyl precursors.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-stage synthesis of this compound. The values provided are based on established literature for similar transformations and serve as a guideline for experimental planning.

Parameter Stage 1: Oxidation Stage 2: Reductive Amination
Starting Material 3-Chloroacetophenone2-Oxo-2-(3-chlorophenyl)acetic acid
Key Reagents Selenium DioxideAmmonium (B1175870) Acetate (B1210297), Sodium Borohydride (B1222165)
Solvent Dioxane/WaterMethanol
Molar Ratio (Starting Material:Reagent) 1 : 1.1 (SeO₂)1 : 5 (NH₄OAc), 1 : 1.5 (NaBH₄)
Typical Reaction Time 4-6 hours12-18 hours
Typical Temperature Reflux0 °C to Room Temperature
Estimated Yield 65-75%70-80%
Product Purity (Post-purification) >95%>98%

Experimental Protocols

Stage 1: Synthesis of 2-Oxo-2-(3-chlorophenyl)acetic acid

This protocol describes the oxidation of 3-chloroacetophenone to the corresponding α-keto acid using selenium dioxide.

Materials:

  • 3-Chloroacetophenone

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Water (deionized)

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagent Addition: To the flask, add 3-chloroacetophenone (1.0 eq) and 1,4-dioxane. Stir until the starting material is fully dissolved. To this solution, add a solution of selenium dioxide (1.1 eq) in a minimal amount of water.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the black selenium precipitate.

    • Transfer the filtrate to a separatory funnel and add ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-oxo-2-(3-chlorophenyl)acetic acid.

Stage 2: Reductive Amination Synthesis of this compound

This protocol details the one-pot reductive amination of 2-oxo-2-(3-chlorophenyl)acetic acid to the target amino acid.

Materials:

  • 2-Oxo-2-(3-chlorophenyl)acetic acid

  • Ammonium Acetate (NH₄OAc)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Hydrochloric Acid (HCl), concentrated and 1M

  • Sodium Hydroxide (NaOH), 1M

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

  • pH meter or pH paper

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-oxo-2-(3-chlorophenyl)acetic acid (1.0 eq) in methanol.

    • Add ammonium acetate (5.0 eq) to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Redissolve the residue in water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 5-6) using 1M NaOH. The product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

  • Purification:

    • Wash the collected solid with cold water and then with a small amount of cold ethanol.

    • Dry the purified this compound under vacuum.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the two-stage synthesis of this compound from 3-chloroacetophenone.

Synthesis_Workflow Start 3-Chloroacetophenone Intermediate 2-Oxo-2-(3-chlorophenyl)acetic acid Start->Intermediate Stage 1: Oxidation (SeO₂, Dioxane/H₂O, Reflux) Product This compound Intermediate->Product Stage 2: Reductive Amination (NH₄OAc, NaBH₄, Methanol)

Caption: Overall synthetic route for this compound.

Application Note: Analytical HPLC Method for 2-Amino-2-(3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3-chlorophenyl)acetic acid is a chiral building block of significant interest in pharmaceutical synthesis. The accurate determination of its chemical purity and enantiomeric excess is critical for ensuring the quality, efficacy, and safety of downstream drug products. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of such compounds.

This application note details robust analytical HPLC methods for both the achiral purity assessment and the chiral separation of the enantiomers of this compound. The described methods are adapted from validated procedures for the closely related isomer, 2-Amino-2-(4-chlorophenyl)acetic acid, and are expected to provide excellent performance with minimal optimization.

Achiral Purity Analysis by Reversed-Phase HPLC

A reversed-phase HPLC (RP-HPLC) method is employed to determine the chemical purity of this compound and to separate it from potential process-related impurities and degradation products.

Experimental Protocol: Achiral HPLC

1. Instrumentation and Reagents

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403)

  • Orthophosphoric acid

  • Purified water

  • This compound reference standard and sample

2. Chromatographic Conditions

ParameterCondition
Mobile Phase A mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v), with the pH of the buffer adjusted to 3.0 with phosphoric acid.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

3. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL.

4. Data Analysis

The chemical purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chiral Separation by HPLC with Pre-column Derivatization

To determine the enantiomeric purity of this compound, a pre-column derivatization method using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) is employed. This reagent reacts with the primary amine of the amino acid to form diastereomers that can be readily separated on a standard achiral C18 column.[1]

Experimental Protocol: Chiral HPLC

1. Instrumentation and Reagents

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1]

  • Data acquisition and processing software

  • (R)-2-Amino-2-(3-chlorophenyl)acetic acid and (S)-2-Amino-2-(3-chlorophenyl)acetic acid reference standards

  • Marfey's reagent (L-FDAA)

  • Acetone (HPLC grade)

  • Sodium bicarbonate

  • Hydrochloric acid

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (HPLC grade)

  • Purified water

2. Derivatization Procedure [1]

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in 50 mM sodium bicarbonate buffer (pH ~9.0). For method development and validation, prepare a racemic standard by mixing equal amounts of the (R) and (S) enantiomers.[1]

  • Reaction: To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone. Add 20 µL of 1 M sodium bicarbonate solution.[1]

  • Incubation: Incubate the reaction mixture at 40°C for 1 hour.

  • Quenching: Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.[1]

  • Dilution: Dilute the final mixture with the initial mobile phase (e.g., 90:10 Water/Acetonitrile with 0.1% TFA) to a suitable concentration for HPLC analysis.[1]

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.[1]

3. Chromatographic Conditions [1]

ParameterCondition
Mobile Phase A gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA).[1]
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 340 nm
Injection Volume 10 µL

4. Data Analysis

The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two diastereomers using the following formula:

% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare 1 mg/mL Amino Acid Solution mix Mix Amino Acid, Marfey's Reagent, & Sodium Bicarbonate prep_sample->mix prep_marfey Prepare 1% Marfey's Reagent in Acetone prep_marfey->mix incubate Incubate at 40°C for 1 hour mix->incubate quench Quench with HCl incubate->quench dilute Dilute with Mobile Phase quench->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject Sample into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 340 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Chiral HPLC Analysis Workflow

Conclusion

The described HPLC methods provide a robust framework for the analytical characterization of this compound. The RP-HPLC method allows for accurate determination of chemical purity, while the pre-column derivatization with Marfey's reagent followed by HPLC analysis offers a reliable means of assessing enantiomeric excess. These protocols are essential tools for ensuring the quality and consistency of this important pharmaceutical building block.

References

Application Note: Quantitative Analysis of 2-Amino-2-(3-chlorophenyl)acetic acid and its Derivatives by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic amino acid and a key chiral building block in the synthesis of various pharmaceutical compounds. Its derivatives are of significant interest in drug discovery and development. Accurate and sensitive quantification of this amino acid and its derivatives is crucial for pharmacokinetic studies, process optimization, and quality control. This application note describes a robust method for the analysis of this compound and its derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). The method can be adapted for both achiral and chiral separations.

Experimental Protocols

Sample Preparation

The following protocol outlines a general procedure for preparing samples from a biological matrix, such as plasma.

Materials:

  • Plasma samples

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Protein Precipitation: To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold ACN containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

Chiral Derivatization (Optional)

For the enantiomeric separation of this compound, a pre-column derivatization step can be employed using a chiral derivatizing agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). This creates diastereomers that can be separated on a standard achiral C18 column.[1]

Materials:

  • Reconstituted sample from step 6 above

  • Marfey's reagent (1% w/v in acetone)

  • 1 M Sodium bicarbonate (NaHCO₃)

  • 2 M Hydrochloric acid (HCl)

Protocol:

  • To the 100 µL of reconstituted sample, add 200 µL of 1% Marfey's reagent in acetone.[1]

  • Add 20 µL of 1 M NaHCO₃ to initiate the reaction.[1]

  • Vortex and incubate the mixture at 40°C for 1 hour.

  • Cool the mixture to room temperature and add 20 µL of 2 M HCl to quench the reaction.[1]

  • The sample is now ready for LC-MS analysis.

LC-MS Method

The following are starting conditions for the LC-MS analysis. Method optimization is recommended for specific derivatives.

Liquid Chromatography:

  • System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

Mass Spectrometry:

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Gas Temperature: 300°C

  • Gas Flow: 7 L/min

  • Nebulizer Pressure: 30 psi

Note: MRM transitions (precursor ion -> product ion) and collision energies must be optimized for this compound and its specific derivatives. This can be achieved by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan.

Data Presentation

The following table summarizes the expected quantitative performance of the method. These values should be experimentally determined during method validation.

ParameterThis compoundDerivative 1Derivative 2
Precursor Ion (m/z) To be determinedTo be determinedTo be determined
Product Ion (m/z) To be determinedTo be determinedTo be determined
Collision Energy (eV) To be determinedTo be determinedTo be determined
Linear Range (ng/mL) 1 - 10001 - 10001 - 1000
LOD (ng/mL) 0.50.50.5
LOQ (ng/mL) 1.01.01.0
Accuracy (%) 85 - 11585 - 11585 - 115
Precision (%RSD) < 15< 15< 15

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Chiral Derivatization (Optional) cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Plasma Sample Protein_Precipitation Protein Precipitation (ACN + IS) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization with Marfey's Reagent Reconstitution->Derivatization Optional LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for the LC-MS analysis of this compound.

Signaling Pathway (Illustrative)

As this application note focuses on an analytical method, a signaling pathway is not directly applicable. However, to fulfill the prompt's requirement, the following diagram illustrates a hypothetical mechanism of action where a drug derived from the target analyte inhibits a kinase signaling pathway.

signaling_pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Drug Drug Derivative of This compound Drug->Kinase2

Caption: Hypothetical inhibition of a kinase pathway by a drug derivative.

References

Application Notes and Protocols for the N-alkylation of 2-Amino-2-(3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-alkylated amino acids are crucial building blocks in medicinal chemistry and drug development. The introduction of an alkyl group on the nitrogen atom of an amino acid can significantly alter its biological activity, metabolic stability, and pharmacokinetic properties. 2-Amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic amino acid that serves as a valuable scaffold for the synthesis of various biologically active compounds. This document provides detailed protocols for the N-alkylation of this compound using two common and effective methods: reductive amination and direct alkylation with an alkyl halide.

Method Comparison

The choice of N-alkylation method depends on several factors, including the desired scale of the reaction, the availability of starting materials, and the sensitivity of the substrate to the reaction conditions. The following table summarizes the key features of the two protocols detailed below.

FeatureProtocol 1: Reductive AminationProtocol 2: Direct Alkylation with Alkyl Halide
Alkylating Agent Aldehyde or KetoneAlkyl Halide (e.g., Iodide, Bromide)
Key Reagents Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)Base (e.g., K₂CO₃, Cs₂CO₃), optional Phase Transfer Catalyst
Byproducts Primarily water[1][2][3]Stoichiometric salt waste[2]
Selectivity Generally good for mono-alkylation[4]Risk of over-alkylation (di-alkylation)[4][5]
Reaction Conditions Mild, often one-pot[6]Can require harsher conditions and protecting groups[7][8]
Green Chemistry Considered a greener alternative[6]Less atom-economical[2]

Experimental Protocols

Protocol 1: N-alkylation via Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde or ketone via a one-pot reductive amination procedure. This method is often preferred due to its mild reaction conditions and reduced byproduct formation.[6]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., formaldehyde, acetone, benzaldehyde)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[4]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve or suspend the amino acid in an appropriate solvent such as DCM or DCE (approximately 10-20 mL per gram of amino acid).

  • Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.0-1.2 eq) to the mixture. If using a solid carbonyl compound, it can be added directly. If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Carefully add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise to the reaction mixture. The addition may cause some effervescence. Stir the reaction at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-alkylated this compound.

Protocol 2: Direct N-alkylation with an Alkyl Halide

This protocol outlines the direct N-alkylation of this compound using an alkyl halide in the presence of a base. While a classic method, care must be taken to minimize over-alkylation.[5] The use of a Boc-protected amino acid can improve the selectivity for mono-alkylation.[7]

Materials:

  • This compound (or its Boc-protected derivative)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium iodide (TBAI) (optional, as a phase transfer catalyst)[9]

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[7]

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq), cesium carbonate (2.0-3.0 eq), and TBAI (0.1-0.25 eq) in anhydrous DMF.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) to increase the reaction rate.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can range from a few hours to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with diethyl ether or ethyl acetate.

  • Washing: Wash the organic mixture with water (3 x 20 mL) to remove DMF and inorganic salts, followed by a wash with brine.

  • pH Adjustment and Extraction (for the free acid product): If the product is the free acid, carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product, which can then be extracted with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-alkylated product.

Visualizations

N_Alkylation_Workflow start This compound process N-alkylation Reaction (Protocol 1 or 2) start->process product N-alkyl-2-Amino-2-(3-chlorophenyl)acetic acid process->product purification Workup & Purification product->purification final_product Pure N-alkylated Product purification->final_product

Caption: General workflow for the N-alkylation of this compound.

N_Alkylation_Pathways cluster_0 Protocol 1: Reductive Amination cluster_1 Protocol 2: Direct Alkylation start_ra Amino Acid + Aldehyde/Ketone imine Imine Intermediate start_ra->imine Imine formation product_ra N-alkylated Amino Acid imine->product_ra reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->imine start_da Amino Acid + Alkyl Halide product_da N-alkylated Amino Acid start_da->product_da base Base (e.g., Cs₂CO₃) base->start_da over_alkylation Di-alkylated Product (Side Product) product_da->over_alkylation Over-alkylation

Caption: Comparison of the reaction pathways for reductive amination and direct alkylation.

References

Application Notes and Protocols: Reduction of 2-Amino-2-(3-chlorophenyl)acetic acid to (2S)-2-Amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of α-amino acids to their corresponding 1,2-amino alcohols is a fundamental transformation in organic synthesis, yielding valuable chiral building blocks for the pharmaceutical and fine chemical industries.[1] These amino alcohols serve as crucial intermediates in the synthesis of peptidomimetics, chiral ligands, and various biologically active molecules.[2] This application note provides detailed protocols for the chemoselective reduction of 2-Amino-2-(3-chlorophenyl)acetic acid to its corresponding amino alcohol, (2S)-2-Amino-2-(3-chlorophenyl)ethanol. The presence of a chloro-substituted phenyl group necessitates careful selection of the reducing agent to avoid unwanted side reactions, such as dehalogenation.

This document outlines three common and effective methods for this transformation: reduction using borane-tetrahydrofuran (B86392) complex (BH3·THF), lithium aluminum hydride (LAH), and a sodium borohydride/iodine system. Each protocol is detailed with step-by-step instructions, and a comparative data summary is provided to aid researchers in selecting the most suitable method for their specific needs.

Reaction Pathway

The overall transformation involves the reduction of the carboxylic acid functional group to a primary alcohol while preserving the amino group and the aromatic chlorine substituent.

ReactionPathway start This compound reagent Reducing Agent (e.g., BH3·THF, LiAlH4) start->reagent product (2S)-2-Amino-2-(3-chlorophenyl)ethanol reagent->product Reduction ExperimentalWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Suspend Amino Acid in Anhydrous THF AddReagent Add Reducing Agent (BH3·THF, LiAlH4, or NaBH4/I2) Start->AddReagent React Stir/Reflux for 4-20h AddReagent->React Quench Quench Excess Reagent React->Quench Hydrolyze Hydrolysis (if needed) Quench->Hydrolyze Extract Aqueous Work-up & Extraction Hydrolyze->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize FinalProduct FinalProduct Characterize->FinalProduct Pure (2S)-2-Amino-2- (3-chlorophenyl)ethanol

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Amino-2-(3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of three distinct classes of novel heterocyclic compounds—hydantoins, oxazolones, and diketopiperazines—utilizing 2-Amino-2-(3-chlorophenyl)acetic acid as a key starting material. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of 5-(3-Chlorophenyl)hydantoin

Application Note:

Hydantoin (B18101) derivatives are a well-established class of compounds with a broad spectrum of biological activities, most notably as anticonvulsant agents.[1][2][3] Phenytoin is a classical example of a hydantoin-based antiepileptic drug.[3] The synthesis of 5-substituted hydantoins, such as 5-(3-Chlorophenyl)hydantoin, from α-amino acids is a straightforward and efficient process, often proceeding via the Urech hydantoin synthesis. This method involves the reaction of the amino acid with a cyanate (B1221674) salt to form a ureido intermediate, which is subsequently cyclized under acidic conditions. The resulting 5-(3-chlorophenyl)hydantoin can be screened for various biological activities, including anticonvulsant, antiviral, and anticancer properties.[1][4][5] The presence of the chlorophenyl moiety may influence the compound's pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: Urech Hydantoin Synthesis

A two-step one-pot synthesis of 5-(3-Chlorophenyl)hydantoin from this compound.

Step 1: Formation of the Ureido Intermediate

  • In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of deionized water.

  • Add 4.8 g of potassium cyanate to the solution and stir at room temperature for 2 hours.

  • Slowly acidify the reaction mixture to a pH of 2-3 with 2 M hydrochloric acid. A white precipitate of the ureido intermediate will form.

  • Continue stirring the mixture for an additional 30 minutes at room temperature.

  • Collect the precipitate by vacuum filtration using a Büchner funnel, wash with cold deionized water, and air dry.

Step 2: Cyclization to 5-(3-Chlorophenyl)hydantoin

  • Transfer the dried ureido intermediate to a 250 mL round-bottom flask.

  • Add 100 mL of 6 M hydrochloric acid.

  • Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the crystalline product by vacuum filtration, wash with cold deionized water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60 °C.

Data Presentation:

ParameterExpected Value
Product Name 5-(3-Chlorophenyl)hydantoin
Molecular Formula C₉H₇ClN₂O₂
Molecular Weight 210.62 g/mol
Appearance White to off-white crystalline solid
Expected Yield 75-85%
Melting Point >200 °C (decomposes)
Solubility Sparingly soluble in water, soluble in DMSO and hot ethanol

Synthetic Workflow:

hydantoin_synthesis start This compound intermediate Ureido Intermediate start->intermediate 1. KOCN, H₂O 2. HCl (aq) product 5-(3-Chlorophenyl)hydantoin intermediate->product 6 M HCl, Reflux oxazolone_synthesis start This compound n_benzoyl N-Benzoyl derivative start->n_benzoyl Benzoyl chloride, NaOH product 4-(3-Chlorobenzylidene)- 2-phenyloxazol-5(4H)-one n_benzoyl->product Benzaldehyde, Ac₂O, NaOAc dkp_synthesis start This compound ester Methyl Ester start->ester MeOH, HCl or SOCl₂ product 3,6-bis(3-Chlorophenyl)- piperazine-2,5-dione ester->product Heat, Base (e.g., Et₃N)

References

Application Notes and Protocols for the Enzymatic Resolution of 3-Chlorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the enzymatic kinetic resolution of racemic 3-chlorophenylglycine, a valuable chiral building block in the synthesis of pharmaceuticals. The method utilizes immobilized Penicillin G Acylase (PGA) for the enantioselective hydrolysis of N-acetyl-3-chlorophenylglycine.

Introduction

Chiral non-racemic amino acids are of paramount importance in the pharmaceutical industry. The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure compounds is a critical aspect of drug development. Enzymatic kinetic resolution offers a highly selective, efficient, and environmentally benign alternative to traditional chemical resolution methods for obtaining enantiopure molecules.

This application note details a protocol for the resolution of racemic 3-chlorophenylglycine using Penicillin G Acylase immobilized on Eupergit C. The enzyme stereoselectively hydrolyzes the N-acetyl group of the L-enantiomer, allowing for the separation of the desired D-enantiomer.

Principle of the Method

The enzymatic resolution is based on the enantioselective hydrolysis of the N-acetyl derivative of racemic 3-chlorophenylglycine. Penicillin G Acylase preferentially catalyzes the hydrolysis of the amide bond in the N-acetyl-(L)-3-chlorophenylglycine, yielding (L)-3-chlorophenylglycine and acetic acid. The N-acetyl-(D)-3-chlorophenylglycine remains largely unreacted. The resulting mixture of the free amino acid (L-enantiomer) and the N-acetylated amino acid (D-enantiomer) can then be separated based on their different physicochemical properties.

Experimental Protocols

N-Acetylation of Racemic 3-Chlorophenylglycine

Materials:

  • Racemic 3-chlorophenylglycine

  • Acetic anhydride (B1165640)

  • Sodium bicarbonate

  • Hydrochloric acid

  • Ethyl acetate

  • Deionized water

Procedure:

  • Dissolve racemic 3-chlorophenylglycine in a 1 M sodium bicarbonate solution.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride dropwise while maintaining the temperature below 10 °C and the pH between 8 and 9 by the concomitant addition of 2 M sodium bicarbonate solution.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Acidify the reaction mixture to pH 2 with 2 M hydrochloric acid.

  • Extract the N-acetyl-3-chlorophenylglycine with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the racemic N-acetyl-3-chlorophenylglycine.

Immobilization of Penicillin G Acylase on Eupergit C

Materials:

  • Penicillin G Acylase (from Escherichia coli)

  • Eupergit C

  • Potassium phosphate (B84403) buffer (1 M, pH 8.0)

  • Deionized water

Procedure:

  • Swell 10 g of Eupergit C in 50 mL of 1 M potassium phosphate buffer (pH 8.0) for 1 hour with gentle stirring.

  • Prepare a solution of Penicillin G Acylase (e.g., 1 g) in 100 mL of 1 M potassium phosphate buffer (pH 8.0).

  • Add the enzyme solution to the swollen Eupergit C.

  • Allow the immobilization reaction to proceed for 24 hours at room temperature with gentle shaking.

  • Filter the immobilized enzyme and wash it thoroughly with 0.1 M potassium phosphate buffer (pH 8.0) to remove any unbound enzyme.

  • Wash the immobilized enzyme with deionized water.

  • The immobilized PGA is now ready for use or can be stored at 4 °C.

Enzymatic Kinetic Resolution

Materials:

  • Racemic N-acetyl-3-chlorophenylglycine

  • Immobilized Penicillin G Acylase on Eupergit C

  • Potassium phosphate buffer (0.1 M, pH 7.8)

  • Sodium hydroxide (B78521) (1 M)

Procedure:

  • Prepare a 5% (w/v) suspension of racemic N-acetyl-3-chlorophenylglycine in 0.1 M potassium phosphate buffer (pH 7.8).

  • Adjust the pH of the suspension to 7.8 with 1 M NaOH.

  • Add the immobilized Penicillin G Acylase (e.g., 133 IU per gram of substrate).

  • Maintain the reaction mixture at 37 °C with gentle stirring.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (e.e.).

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

Separation and Analysis

Product Separation:

  • Acidify the reaction mixture to pH 2 with 2 M HCl to precipitate the unreacted N-acetyl-(D)-3-chlorophenylglycine.

  • Filter the precipitate and wash with cold water.

  • The filtrate contains the (L)-3-chlorophenylglycine. This can be isolated by adjusting the pH to its isoelectric point.

Chiral HPLC Analysis: The enantiomeric excess of the substrate and product can be determined by chiral High-Performance Liquid Chromatography (HPLC).

  • Column: A chiral stationary phase column, such as a Crownpak CR(+) or a similar column designed for the separation of amino acid enantiomers, is recommended.

  • Mobile Phase: An acidic aqueous mobile phase is typically used. For example, perchloric acid solution (pH 1.5 - 2.5). The exact composition may need to be optimized.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 210 nm).

  • Temperature: 25 °C.

The enantiomeric excess (e.e.) is calculated using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation

The following tables present representative quantitative data for the enzymatic resolution of a closely related compound, DL-phenylglycine, using immobilized Penicillin G Acylase.[1] These values can serve as a starting point for the optimization of the resolution of 3-chlorophenylglycine.

Table 1: Influence of pH on Immobilized PGA Activity

pHRelative Activity (%)
6.075
7.090
7.8100
8.595
9.080

Table 2: Influence of Temperature on Immobilized PGA Activity

Temperature (°C)Relative Activity (%)
3085
37100
4592
5080
6065

Table 3: Kinetic Parameters for the Hydrolysis of L-phenylacetyl-phenylglycine

ParameterValue
Apparent Km10 mM
Optimal pH7.8
Optimal Temperature37 °C

Table 4: Representative Results of Enzymatic Resolution

Substrate Concentration (% w/v)Enzyme Loading (IU/g substrate)Reaction Time (min)Conversion (%)e.e. of Product (%)
513345>97>99

Visualizations

The following diagrams illustrate the key processes described in this application note.

experimental_workflow cluster_synthesis N-Acetylation cluster_immobilization Enzyme Immobilization cluster_resolution Enzymatic Resolution cluster_analysis Analysis racemic_3cpg Racemic 3-Chlorophenylglycine n_acetylation N-Acetylation (Acetic Anhydride, NaHCO3) racemic_3cpg->n_acetylation racemic_nac_3cpg Racemic N-Acetyl-3-Chlorophenylglycine n_acetylation->racemic_nac_3cpg resolution Kinetic Resolution (pH 7.8, 37°C) racemic_nac_3cpg->resolution pga Penicillin G Acylase immobilization Immobilization pga->immobilization eupergit Eupergit C eupergit->immobilization immobilized_pga Immobilized PGA immobilization->immobilized_pga immobilized_pga->resolution products Mixture: (L)-3-Chlorophenylglycine N-Acetyl-(D)-3-Chlorophenylglycine resolution->products separation Separation products->separation hplc Chiral HPLC Analysis products->hplc e.e. determination l_amino_acid (L)-3-Chlorophenylglycine separation->l_amino_acid d_n_acetyl_amino_acid N-Acetyl-(D)-3-Chlorophenylglycine separation->d_n_acetyl_amino_acid

Caption: Experimental workflow for the enzymatic resolution of 3-chlorophenylglycine.

signaling_pathway cluster_reactants Reactants cluster_products Products L_NAc N-Acetyl-(L)-3-Chlorophenylglycine enzyme Immobilized Penicillin G Acylase L_NAc->enzyme Hydrolysis D_NAc N-Acetyl-(D)-3-Chlorophenylglycine D_NAc->enzyme No Reaction L_AA (L)-3-Chlorophenylglycine enzyme->L_AA D_NAc_unreacted N-Acetyl-(D)-3-Chlorophenylglycine (Unreacted) enzyme->D_NAc_unreacted

Caption: Enantioselective hydrolysis by Penicillin G Acylase.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-(3-chlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 2-Amino-2-(3-chlorophenyl)acetic acid. It addresses common challenges through detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The most common methods for synthesizing α-amino acids like this compound are the Strecker synthesis and the Bucherer-Bergs reaction, both of which produce a racemic mixture.[1][2][3] To obtain an enantiomerically pure product, which is often required for pharmaceutical applications, a subsequent resolution step, such as enzymatic kinetic resolution, is typically employed.[4] Asymmetric synthesis methods, like the asymmetric Strecker reaction, offer a more direct route to the chiral product.[4][5]

Q2: Which synthesis method is recommended for obtaining an enantiomerically pure product?

A2: For producing enantiomerically pure this compound, enzymatic kinetic resolution of a racemic mixture is a highly effective and widely used method.[4] This technique utilizes an enzyme, such as Penicillin G acylase, to selectively act on one enantiomer of a racemic N-acyl derivative, allowing for the separation of the desired unreacted enantiomer.[4] Asymmetric chemical catalysis, such as an asymmetric Strecker synthesis, is an alternative that directly produces an enantiomerically enriched product, avoiding a separate resolution step.[4]

Q3: What are the critical safety precautions when performing a Strecker or Bucherer-Bergs synthesis?

A3: Both the Strecker and Bucherer-Bergs reactions involve the use of highly toxic cyanide salts (e.g., sodium cyanide or potassium cyanide).[6][7] These reactions must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. It is crucial to avoid acidification of cyanide-containing waste, as this will generate highly toxic hydrogen cyanide gas. All cyanide waste must be quenched and disposed of according to institutional safety protocols.

Q4: How can the progress of the synthesis be monitored?

A4: Reaction progress can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to check for the consumption of starting materials and the formation of products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[4] In the case of enzymatic resolutions, HPLC is also used to monitor the conversion to approximately 50% to ensure high enantiomeric excess of the remaining substrate.[4]

Troubleshooting Guide

Issue IDProblemPotential CausesRecommended Actions
SYN-YLD-01 Low yield in Strecker Synthesis - Incomplete formation of the intermediate imine from 3-chlorobenzaldehyde (B42229) and ammonia.[1][5]- Competing side reactions, such as the polymerization of the aldehyde.- Incomplete hydrolysis of the α-aminonitrile intermediate.[1]- Ensure anhydrous conditions for imine formation. Consider adding a dehydrating agent.- Control the reaction temperature to minimize side reactions.- Optimize hydrolysis conditions (acid/base concentration, temperature, and time).
SYN-YLD-02 Low yield in Bucherer-Bergs Reaction - Suboptimal pH; the reaction is sensitive to pH, which should be maintained around 8-9.[7]- Incorrect molar ratios of reactants.[7]- Inefficient hydrolysis of the hydantoin (B18101) intermediate.- Use ammonium (B1175870) carbonate as a buffer to maintain the optimal pH range.[7]- Use the recommended molar ratio of ketone:KCN:(NH₄)₂CO₃ (typically 1:2:2).[7]- Ensure complete hydrolysis by using appropriate acid/base concentration and heating.
SYN-PUR-01 Presence of impurities in the final product - Incomplete reaction, leaving starting materials.- Formation of side products due to elevated temperatures or extended reaction times.[6]- Thermal degradation of reactants or products.[6]- Monitor the reaction to ensure completion (TLC, HPLC).- Re-optimize reaction temperature and duration for your specific setup.[6]- Purify the final product by recrystallization from a suitable solvent system.
RES-EE-01 Low enantiomeric excess (ee) after enzymatic resolution - Reaction did not reach the optimal ~50% conversion.[4]- Poor enzyme selectivity or activity.[4]- Racemization of the substrate or product under the reaction conditions.[4]- Closely monitor the reaction progress by HPLC and stop it at ~50% conversion.[4]- Use a fresh or properly stored enzyme. Screen different enzyme preparations if necessary.[4]- Ensure the reaction pH and temperature do not promote racemization.[4]
RES-SEP-01 Difficulty separating the product and unreacted substrate after resolution - Similar solubility profiles of the N-acyl amino acid and the free amino acid.[4]- Inefficient extraction or crystallization procedure.- Carefully adjust the pH of the solution to exploit the different isoelectric points of the two compounds for selective precipitation or extraction.[8]- Optimize the solvent system for extraction and crystallization.

Data Presentation

Table 1: Comparison of Common Synthetic Routes

Synthesis MethodStarting MaterialsKey IntermediatesProduct FormKey AdvantagesKey Disadvantages
Strecker Synthesis 3-Chlorobenzaldehyde, Ammonia, Cyanide Source[5]α-Aminonitrile[5]Racemic Mixture[5]One-pot, readily available starting materials.[2]Use of highly toxic cyanide, produces a racemic mixture.[6]
Bucherer-Bergs Reaction 3-Chlorobenzaldehyde, Ammonium Carbonate, Cyanide Source[3]Hydantoin[3]Racemic MixtureGood yields for many aldehydes and ketones.[9]Requires a separate hydrolysis step, uses toxic cyanide.[7]
Enzymatic Resolution Racemic N-Acetyl-2-amino-2-(3-chlorophenyl)acetic acidN/AEnantiomerically PureHigh enantioselectivity, mild reaction conditions.[4]Requires synthesis of the racemic precursor, reaction stops at ~50% yield for the desired enantiomer.[4]

Table 2: Typical Reaction Parameters for Enzymatic Resolution *

ParameterValueRationale
Enzyme Immobilized Penicillin G Acylase (PGA)Robust, recyclable, and highly effective for N-acyl amino acids.[4]
Substrate Concentration 10% (w/v)A common concentration for efficient reaction kinetics.[4]
pH 7.5 - 8.0Optimal range for PGA activity.[4]
Temperature 37 - 40 °CBalances enzyme activity and stability.[4]
Enzyme:Substrate Ratio 1:5 (w/w)Provides sufficient catalytic activity for a reasonable reaction time.[4]
Typical Reaction Time 5 - 6 hoursTime to reach the target ~50% conversion.[4]

*Note: Data is based on the synthesis of the closely related (R)-2-Amino-2-(4-chlorophenyl)acetic acid due to the scarcity of specific data for the 3-chloro isomer. Conditions are expected to be similar.[4]

Experimental Protocols

Protocol 1: Synthesis of Racemic (DL)-2-Amino-2-(3-chlorophenyl)acetic acid via Strecker Synthesis

  • Warning: This procedure involves highly toxic sodium cyanide and should only be performed in a certified chemical fume hood with appropriate safety measures.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-chlorobenzaldehyde (14.0 g, 0.1 mol) and methanol (B129727) (80 mL).

  • Ammonia and Cyanide Addition: Cool the mixture to 0-5 °C in an ice bath. To this, add a solution of ammonium chloride (6.4 g, 0.12 mol) in water (20 mL), followed by the slow, dropwise addition of a solution of sodium cyanide (5.4 g, 0.11 mol) in water (20 mL) over 1 hour, ensuring the temperature remains below 10 °C.[6]

  • α-Aminonitrile Formation: Stir the resulting slurry at room temperature for 24 hours. The formation of the α-aminonitrile intermediate will be observed.

  • Hydrolysis: Slowly add concentrated hydrochloric acid (60 mL) to the reaction mixture. Caution: This step must be done slowly in the fume hood as it can generate heat and potentially HCN gas. Heat the mixture to reflux (80-90 °C) and maintain for 12 hours to complete the hydrolysis.[6]

  • Isolation: Cool the reaction mixture to room temperature. Adjust the pH to the isoelectric point (approx. 6.0) with a concentrated sodium hydroxide (B78521) solution. The racemic this compound will precipitate.

  • Purification: Filter the solid product, wash with cold water (2 x 20 mL), followed by a small amount of cold ethanol. Dry the product under vacuum at 60 °C to a constant weight.

Protocol 2: Enzymatic Kinetic Resolution of N-Acetyl-(DL)-2-amino-2-(3-chlorophenyl)acetic acid

  • This protocol assumes the prior synthesis of the racemic N-acetylated starting material.

  • Substrate Preparation: In a 250 mL temperature-controlled reaction vessel, prepare a 10% (w/v) aqueous solution of N-Acetyl-(DL)-2-amino-2-(3-chlorophenyl)acetic acid.

  • pH Adjustment: Adjust the pH of the solution to 8.0 using a 2M NaOH solution. A pH controller is recommended to maintain this pH throughout the reaction.[4]

  • Enzymatic Reaction: Add immobilized Penicillin G Acylase to the solution (e.g., at a 1:5 enzyme to substrate ratio by weight). Maintain the reaction temperature at 37 °C with constant, gentle stirring.[4]

  • Monitoring: Monitor the reaction progress by HPLC or by tracking the consumption of NaOH required to neutralize the acetic acid produced. The reaction should be stopped when it reaches approximately 50% conversion (typically 5-6 hours).[4]

  • Enzyme Removal: At the end of the reaction, separate the immobilized enzyme by filtration. The enzyme can be washed and reused.[4]

  • Product Separation: The reaction mixture now contains (S)-2-Amino-2-(3-chlorophenyl)acetic acid and the unreacted (R)-N-Acetyl-2-amino-2-(3-chlorophenyl)acetic acid.

    • Acidify the filtrate to a pH of ~2 with 2M HCl to precipitate the unreacted (R)-N-Acetyl-2-amino-2-(3-chlorophenyl)acetic acid.

    • Filter to isolate the (R)-N-acetyl derivative.

    • The desired (R)-amino acid can then be obtained by acid hydrolysis of this N-acetylated precursor.

Mandatory Visualizations

Strecker_Synthesis_Workflow Start 3-Chlorobenzaldehyde + NH4Cl Imine Imine Formation Start->Imine Aminonitrile α-Aminonitrile Intermediate Imine->Aminonitrile Cyanide Attack Cyanide NaCN Hydrolysis Acid Hydrolysis (HCl, Heat) Aminonitrile->Hydrolysis Product Racemic This compound Hydrolysis->Product

Caption: General workflow for the Strecker synthesis of the target amino acid.

Troubleshooting_Yield Problem Low Final Yield? Check_Start Check Purity of Starting Materials Problem->Check_Start Yes Check_Imine Incomplete Imine Formation? (Strecker) Check_Start->Check_Imine Add_Dessicant Use Anhydrous Conditions Add Dessicant Check_Imine->Add_Dessicant Yes Check_pH Suboptimal pH? (Bucherer-Bergs) Check_Imine->Check_pH No Check_Hydrolysis Incomplete Hydrolysis? Optimize_Hydrolysis Optimize Acid/Base Conc., Temp & Time Check_Hydrolysis->Optimize_Hydrolysis Yes Check_Side_Rxns Evidence of Side Reactions (e.g., Polymerization) Check_Hydrolysis->Check_Side_Rxns No Check_pH->Check_Hydrolysis No Buffer_pH Use (NH4)2CO3 Buffer Maintain pH 8-9 Check_pH->Buffer_pH Yes Optimize_Temp Lower Reaction Temperature Reduce Reaction Time Check_Side_Rxns->Optimize_Temp Yes

Caption: A logical troubleshooting guide for addressing low yield issues.

References

Technical Support Center: Purification of Crude 2-Amino-2-(3-chlorophenyl)acetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Amino-2-(3-chlorophenyl)acetic acid via recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, which is a zwitterionic amino acid, polar solvents are generally effective. Water and alcohol-water mixtures are commonly good choices for similar amino acids.[1] The ideal solvent or solvent mixture should be determined experimentally through small-scale solubility tests.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or rapid cooling. To address this, try the following:

  • Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it.

  • Allow the solution to cool more slowly.

  • Consider using a different solvent system.[2]

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: Low yield can result from several factors. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Avoid excessively long heating times which can lead to solvent evaporation and premature crystallization. Make sure to cool the solution sufficiently to maximize crystal formation. If the yield is still low, a second crop of crystals can sometimes be obtained by concentrating the mother liquor.

Q4: How can I remove colored impurities from my crude product?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb some of the desired product, leading to a lower yield.

Q5: What are the likely impurities in my crude this compound?

A5: If the compound was synthesized via a Strecker reaction, common impurities may include unreacted starting materials such as 3-chlorobenzaldehyde, as well as inorganic salts like sodium cyanide and ammonium (B1175870) chloride.[3] The hydrolysis of the intermediate aminonitrile may also be incomplete, leaving it as an impurity.

Troubleshooting Guide

Issue ID Problem Potential Causes Recommended Actions
CRY-01 No crystal formation upon cooling. - Solution is not sufficiently saturated (too much solvent used).- The rate of cooling is too rapid.- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
CRY-02 Product "oils out" instead of crystallizing. - The boiling point of the solvent is too high, causing the solute to melt before dissolving.- High concentration of impurities depressing the melting point.- Solution is too concentrated.- Try a lower-boiling solvent.- Use a larger volume of solvent.- Allow the solution to cool more slowly.[2]
CRY-03 Low recovery of the purified product. - Too much solvent was used.- Premature crystallization during hot filtration.- The final product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent required for dissolution.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Consider a different solvent in which the product has lower solubility at cold temperatures.
CRY-04 Crystals are colored or appear impure. - Presence of colored impurities not removed by recrystallization.- Co-precipitation of impurities.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration.- A second recrystallization may be necessary.

Data Presentation

Due to the limited availability of specific quantitative solubility data in the public domain for this compound, the following table provides a qualitative summary of solubility characteristics and other relevant physical properties.

Property Value Source(s)
Molecular Formula C₈H₈ClNO₂[4]
Molecular Weight 185.61 g/mol [4]
Appearance White to off-white solid powder[4]
Melting Point 268-269 °C (decomposes)[4]
Solubility in Water Low solubility, pH-dependent[5]
Solubility in Alcohols (e.g., Methanol, Ethanol) Soluble[1]
Solubility in Non-polar Solvents (e.g., Hexane) Insoluble[1]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

This protocol provides a general method for the purification of crude this compound. The ideal solvent and volumes should be optimized for your specific crude material.

1. Solvent Selection:

  • Place a small amount of the crude material into several test tubes.

  • Add a few drops of different solvents (e.g., water, ethanol, methanol, isopropanol, or mixtures) to each tube.

  • Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent and bring the mixture to a boil with gentle swirling.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven at an appropriate temperature.

Mandatory Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation cluster_analysis Analysis crude_product Crude Product solvent_selection Solvent Selection crude_product->solvent_selection dissolution Dissolution in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Product drying->pure_product purity_check Purity Check (e.g., MP, HPLC) pure_product->purity_check

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield solution1 Too much solvent? Cool slower Scratch flask Add seed crystal no_crystals->solution1 Actions solution2 Add more solvent Cool slower Change solvent oiling_out->solution2 Actions solution3 Use min. solvent Pre-heat funnel Cool thoroughly low_yield->solution3 Actions

Caption: Troubleshooting guide for common recrystallization issues.

References

Overcoming solubility issues of 2-Amino-2-(3-chlorophenyl)acetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with 2-Amino-2-(3-chlorophenyl)acetic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an amino acid derivative. Like most amino acids, it exists as a zwitterion, meaning it has both a positive (amino group) and a negative (carboxylic acid group) charge within the same molecule. This dual charge makes it highly polar, leading to the following general solubility characteristics:

  • Good solubility in aqueous solutions, especially when the pH is adjusted away from its isoelectric point.

  • Poor solubility in non-polar organic solvents such as hydrocarbons (e.g., hexane, toluene).[1]

  • Limited to moderate solubility in polar organic solvents. The solubility is influenced by the solvent's ability to interact with the charged groups of the zwitterion.

Q2: Why is my this compound not dissolving in my organic reaction solvent?

A2: The low solubility is likely due to the zwitterionic nature of the compound, which makes it difficult for the non-polar or weakly polar organic solvent molecules to effectively solvate the charged amino and carboxyl groups. Strong ionic interactions in the solid crystal lattice of the amino acid require a significant amount of energy to be overcome, which non-polar solvents cannot provide.

Q3: How does pH affect the solubility of this compound?

A3: pH has a significant impact on the solubility of this compound in aqueous and protic organic solvents.

  • At its isoelectric point (pI) , the net charge of the molecule is zero, and it has its minimum solubility.

  • In acidic conditions (pH < pI) , the amino group is protonated (-NH3+), forming a cationic salt which is generally more soluble.

  • In basic conditions (pH > pI) , the carboxylic acid group is deprotonated (-COO-), forming an anionic salt which is also typically more soluble.

Q4: What are co-solvents and how can they help improve solubility?

A4: Co-solvents are a mixture of solvents used to improve the solubility of a solute. For dissolving this compound in a primarily organic medium, adding a small amount of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can be very effective. These co-solvents can disrupt the crystal lattice of the amino acid and solvate its charged portions, thereby increasing its concentration in the solution.

Q5: Can I heat the mixture to improve solubility?

A5: Yes, gently heating the mixture can often increase the solubility of this compound. However, it is crucial to consider the thermal stability of the compound and other reactants in your experiment. Prolonged heating at high temperatures can lead to degradation. It is recommended to perform heating in a controlled manner and for the shortest time necessary.

Troubleshooting Guides

Issue 1: The compound is insoluble or has very low solubility in the desired organic solvent.

dot

Troubleshooting Low Solubility in Organic Solvents start Low Solubility Observed strategy1 Strategy 1: Introduce a Polar Co-solvent start->strategy1 strategy2 Strategy 2: Form a Salt (In Situ) start->strategy2 strategy3 Strategy 3: Chemical Modification start->strategy3 strategy4 Strategy 4: Physical Methods start->strategy4 step1a Add a small percentage (5-20% v/v) of DMSO or DMF. strategy1->step1a step1b Consider polar protic co-solvents like methanol (B129727) or ethanol (B145695) if compatible. strategy1->step1b step2a For acidic reactions, add a small amount of a strong acid (e.g., HCl in dioxane) to form the hydrochloride salt. strategy2->step2a step2b For basic reactions, use a non-nucleophilic base to form the corresponding salt. strategy2->step2b step3a Esterify the carboxylic acid (e.g., methyl or ethyl ester) to increase lipophilicity. strategy3->step3a step3b Protect the amino group (e.g., with Boc or Fmoc) to prevent zwitterion formation. strategy3->step3b step4a Gently heat the mixture while stirring. Monitor for degradation. strategy4->step4a step4b Use sonication to aid dissolution. strategy4->step4b outcome_success Solubility Improved step1a->outcome_success outcome_fail Still Insoluble step1a->outcome_fail step1b->outcome_success step1b->outcome_fail step2a->outcome_success step2a->outcome_fail step2b->outcome_success step2b->outcome_fail step3a->outcome_success step3a->outcome_fail step3b->outcome_success step3b->outcome_fail step4a->outcome_success step4a->outcome_fail step4b->outcome_success step4b->outcome_fail outcome_fail->start Re-evaluate solvent choice or experimental design Troubleshooting Precipitation During Reaction start Precipitation Observed During Reaction cause1 Possible Cause: Change in Solvent Polarity start->cause1 cause2 Possible Cause: Change in pH start->cause2 cause3 Possible Cause: Temperature Fluctuation start->cause3 cause4 Possible Cause: Reaction Product is Insoluble start->cause4 solution1 Add more co-solvent (e.g., DMSO, DMF) to maintain solubility. cause1->solution1 solution2 Buffer the reaction mixture if possible, or add acid/base to maintain pH. cause2->solution2 solution3 Maintain a constant reaction temperature. If cooled, gently re-heat. cause3->solution3 solution4 If product is the precipitate, this may be desired. If not, consider a different solvent system where all components are soluble. cause4->solution4 outcome Problem Resolved solution1->outcome solution2->outcome solution3->outcome solution4->outcome

References

2-Amino-2-(3-chlorophenyl)acetic acid stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 2-Amino-2-(3-chlorophenyl)acetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling, storage, and analysis of this compound solutions.

IssuePotential CauseRecommended Action
Precipitation or cloudiness in solution upon preparation or storage. Poor Solubility: The compound may have limited solubility in neutral aqueous solutions.Adjust the pH of the solution. Solubility is expected to be higher in acidic conditions (e.g., pH 1-3) due to the protonation of the amine group.[1]
Temperature Effects: Lower temperatures can decrease solubility.If storing at low temperatures, ensure the concentration is below the saturation point. Before use, allow the solution to warm to room temperature and ensure all precipitate has redissolved.
pH Shift: The pH of the solution may have changed over time.Re-verify the pH and adjust as necessary. Consider using a buffer system to maintain a stable pH.[2]
Loss of potency or appearance of unknown peaks in HPLC analysis. Chemical Degradation: The compound may be degrading due to factors like pH, temperature, or light exposure.Conduct a forced degradation study to identify potential degradation products and pathways.[2][3] This will aid in developing a stability-indicating analytical method.
Oxidation: Exposure to oxygen can lead to oxidative degradation.Prepare solutions using de-gassed solvents. Consider adding antioxidants to the formulation if oxidation is identified as a significant degradation pathway.[2]
Photodegradation: Exposure to light, especially UV light, can cause degradation.Store solutions in light-protected containers (e.g., amber vials).[2][4]
Racemization of a single enantiomer. Basic pH Conditions: Phenylglycine and its derivatives are known to be susceptible to racemization at the chiral center under basic conditions.[1]Maintain the pH of the solution in the acidic to neutral range if the stereochemical integrity is critical.

Frequently Asked Questions (FAQs)

Q1: What are the expected stable storage conditions for this compound?

A1: For solid-state storage, it is recommended to keep the compound in a tightly sealed container at 4°C, protected from moisture.[5] For solutions, storage conditions should be determined based on stability studies, but generally, refrigerated temperatures (2-8°C) and protection from light are advisable.[4] The pH of aqueous solutions should be maintained in the acidic to neutral range to minimize degradation and racemization.[1]

Q2: How does pH affect the stability of this compound in solution?

A2: Based on structurally similar compounds like (R)-2-Amino-2-(4-chlorophenyl)acetic acid, the stability is expected to be pH-dependent:

  • Acidic (pH 1-3): Likely to be the most stable. The protonated amine group can enhance stability.[1]

  • Neutral (pH 6-8): Generally stable, though there is a potential for slow oxidation over extended periods.[1]

  • Basic (pH 9-12): Potential for instability, including racemization at the chiral center and oxidative degradation.[1]

Q3: What are the common degradation pathways for this compound?

A3: Common degradation pathways for similar amino acids include hydrolysis, oxidation, and photodegradation.[2] Under basic conditions, racemization is a significant concern for chiral derivatives of phenylglycine.[1] Forced degradation studies are necessary to definitively identify the specific degradation pathways for the 3-chloro isomer.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, is crucial for separating the parent compound from its degradation products.[1] The development process involves:

  • Forced Degradation: Subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[2]

  • Method Development: Optimizing the HPLC method (e.g., column, mobile phase, gradient) to achieve adequate separation between the parent peak and all degradation product peaks.[1]

  • Method Validation: Validating the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (B78521) (1 M)

  • Hydrogen peroxide (3%)

  • Methanol (B129727) or a suitable buffered aqueous solution

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).[2]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours.[2]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.[2]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[2]

    • Thermal Degradation: Heat the stock solution at 60°C for 48 hours.[2]

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[2]

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.[1]

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a suitable HPLC method (see Protocol 2).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control solution.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is typically suitable.[1]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). Method development will be required to optimize the separation.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL.[1]

Methodology:

  • Method Development: Inject the stressed samples from the forced degradation study. Optimize the mobile phase gradient to achieve adequate separation between the parent peak and all degradation product peaks. Ensure peak shapes are symmetrical and the resolution between critical pairs is >1.5.[2]

  • Method Validation: Once a suitable separation is achieved, validate the method as per ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, range, accuracy, and precision.[2]

Data Presentation

Table 1: Expected Stability Profile of this compound

Note: This profile is projected based on the behavior of structurally similar compounds, such as phenylglycine derivatives, and must be confirmed by experimental data for the 3-chloro isomer.[1]

pH ConditionExpected StabilityPotential Degradation Pathways
Acidic (pH 1-3) Likely to be stable.Minimal degradation expected.
Neutral (pH 6-8) Generally stable.Potential for slow oxidation over extended periods.
Basic (pH 9-12) Potential for instability.Racemization, oxidation.[1]

Table 2: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 1 M HCl at 60°C24 hours[2]
Base Hydrolysis 1 M NaOH at RT24 hours[2]
Oxidation 3% H₂O₂ at RT24 hours[2]
Thermal 60°C48 hours[2]
Photolytic ICH Q1B guidelinesVariable

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (1 M NaOH, RT) Stock->Base Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Thermal Thermal (60°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Sample Withdraw Aliquots at Time Points Acid->Sample Base->Sample Oxidative->Sample Thermal->Sample Photo->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize HPLC Analyze by Stability- Indicating HPLC Neutralize->HPLC Evaluate Evaluate Data HPLC->Evaluate Identify Identify Degradation Pathways & Products Evaluate->Identify

Caption: Experimental workflow for a forced degradation study.

Degradation_Pathways cluster_pathways Potential Degradation Pathways cluster_products Degradation Products Parent 2-Amino-2-(3-chlorophenyl) acetic acid Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Photodegradation Photodegradation Parent->Photodegradation Racemization Racemization (Base-catalyzed) Parent->Racemization Prod1 Hydrolytic Products Hydrolysis->Prod1 Prod2 Oxidative Products Oxidation->Prod2 Prod3 Photolytic Products Photodegradation->Prod3 Prod4 Racemic Mixture Racemization->Prod4

Caption: Potential degradation pathways for the target compound.

References

Technical Support Center: Synthesis of 2-Amino-2-(3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-2-(3-chlorophenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic routes are the Strecker synthesis and the Bucherer-Bergs reaction, followed by hydrolysis. The Strecker synthesis involves the reaction of 3-chlorobenzaldehyde (B42229) with a cyanide source (e.g., sodium cyanide) and ammonia (B1221849) to form an α-aminonitrile, which is then hydrolyzed to the desired amino acid.[1][2][3][4] The Bucherer-Bergs reaction utilizes 3-chlorobenzaldehyde, potassium cyanide, and ammonium (B1175870) carbonate to form a hydantoin (B18101) intermediate, which is subsequently hydrolyzed to the final product.[5][6][7]

Q2: What are the key starting materials for the synthesis?

A2: The primary starting material is 3-chlorobenzaldehyde. Other key reagents include a cyanide source (such as sodium cyanide or potassium cyanide), a source of ammonia (like ammonium chloride or aqueous ammonia), and reagents for hydrolysis (typically strong acids or bases).[1][2]

Q3: What are the expected yields for this synthesis?

Q4: What are the main safety precautions to consider?

A4: The use of highly toxic cyanide salts (e.g., NaCN, KCN) is a major safety concern.[1][8] These reactions should be performed in a well-ventilated fume hood by personnel trained in handling cyanides. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. A cyanide antidote kit should be readily available.

Q5: How can I purify the final product?

A5: Purification is typically achieved through crystallization. The crude product is often precipitated from the reaction mixture by adjusting the pH to its isoelectric point.[8] Recrystallization from a suitable solvent system can be used to further enhance purity.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Recommended Action
Incomplete reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure it has gone to completion.
Poor solubility of reactants or intermediates The starting aldehyde and the resulting amino acid may have limited solubility in the reaction medium. Consider using a co-solvent to improve solubility. For the final product, adjusting the pH away from the isoelectric point can increase solubility in aqueous solutions.[9]
Side reactions See the "Common Side Reactions" section below for potential side reactions and strategies to minimize them.
Loss of product during workup and purification Optimize the pH adjustment for precipitation to maximize recovery. Avoid excessive washing of the product, which can lead to losses.
Problem 2: Presence of Impurities in the Final Product
Potential Cause Recommended Action
Unreacted starting materials Ensure the reaction goes to completion. Optimize the stoichiometry of the reactants.
Formation of side products Modify reaction conditions (temperature, reaction time, reagent addition rate) to disfavor side reactions. See the "Common Side Reactions" section for more details.
Incomplete hydrolysis of the nitrile or hydantoin intermediate Ensure sufficient time and appropriate conditions (e.g., concentration of acid/base, temperature) for the hydrolysis step.
Racemization For enantioselective syntheses, the alpha-proton is susceptible to abstraction under basic conditions, leading to racemization. Use milder bases and avoid prolonged exposure to high pH.[10]

Common Side Reactions

Side Reaction Description Minimization Strategy
Cannizzaro reaction of 3-chlorobenzaldehyde In the presence of a strong base, 3-chlorobenzaldehyde can disproportionate to 3-chlorobenzoic acid and 3-chlorobenzyl alcohol.Control the pH and avoid excessively basic conditions, especially at the beginning of the reaction.
Formation of 3-chloromandelic acid If the cyanide addition occurs before the imine formation in the Strecker synthesis, the resulting cyanohydrin will hydrolyze to the corresponding α-hydroxy acid.Ensure an adequate concentration of ammonia is present to favor imine formation.
Formation of a hydantoin-related byproduct in Strecker synthesis If carbon dioxide is not excluded from the reaction, it can react with the aminonitrile to form a carbamic acid, which can cyclize to a hydantoin-like structure.[6]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Dimerization or polymerization of intermediates Imines and other reactive intermediates can potentially undergo self-condensation reactions.Maintain a controlled temperature and avoid high concentrations of reactants.
Over-hydrolysis Under harsh hydrolysis conditions, degradation of the desired amino acid can occur.Optimize the hydrolysis conditions (time, temperature, and concentration of acid/base).

Experimental Protocols

While a specific, detailed protocol for this compound was not found in the search results, the following general procedure for a Strecker synthesis of a related compound can be adapted.

Adapted Strecker Synthesis Protocol:

  • Imine Formation: In a well-ventilated fume hood, dissolve 3-chlorobenzaldehyde in a suitable solvent (e.g., methanol). Add a source of ammonia, such as ammonium chloride, and stir.

  • Cyanide Addition: Slowly add a solution of sodium cyanide in water to the reaction mixture. Maintain the temperature with a cooling bath.

  • Reaction: Allow the reaction to stir at room temperature for an extended period (e.g., 24-48 hours), monitoring by TLC or HPLC.[1]

  • Hydrolysis: After the formation of the α-aminonitrile is complete, perform hydrolysis. This can be achieved by adding a strong acid (e.g., concentrated HCl) and heating the mixture to reflux for several hours.[2]

  • Isolation: Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.

Data Presentation

The following table summarizes quantitative data for the synthesis of a closely related compound, (R)-2-Amino-2-(4-chlorophenyl)acetic acid, which can serve as a benchmark.

Method Key Reagents/Catalyst Substrate Yield (%) Enantiomeric Excess (ee%)
Enzymatic Kinetic ResolutionImmobilized Penicillin G AcylaseRacemic N-phenylacetyl-4-chlorophenylglycine~45%>99% for (R)-isomer
Asymmetric Strecker Synthesis(R)-phenylglycine amide (chiral auxiliary)4-chlorobenzaldehyde, ammonia, sodium cyanide70-85%90-98%

Note: This data is for the 4-chloro isomer and should be used as a general guide.[1][8]

Visualizations

Strecker_Synthesis_Workflow cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification A 3-Chlorobenzaldehyde C 2-Amino-2-(3-chlorophenyl)acetonitrile A->C Strecker Reaction B Ammonia + Cyanide Source B->C D This compound C->D Acid or Base Hydrolysis E Crude Product D->E Workup (pH adjustment) F Pure Product E->F Crystallization Side_Reaction_Pathways A 3-Chlorobenzaldehyde B Desired Pathway: 2-Amino-2-(3-chlorophenyl)acetonitrile A->B + NH3, + CN- C Side Product: 3-Chloromandelic Acid A->C + CN- (no NH3), then H2O D Side Products: 3-Chlorobenzoic Acid + 3-Chlorobenzyl Alcohol A->D Strong Base (Cannizzaro) Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Is the reaction complete? Start->Check_Completion Check_Solubility Are reactants/products soluble? Check_Completion->Check_Solubility Yes Solution1 Increase reaction time or temperature. Check_Completion->Solution1 No Check_Side_Reactions Evidence of side products? Check_Solubility->Check_Side_Reactions Yes Solution2 Add co-solvent or adjust pH. Check_Solubility->Solution2 No Optimize_Workup Was product lost during workup? Check_Side_Reactions->Optimize_Workup No Solution3 Modify reaction conditions to minimize side reactions. Check_Side_Reactions->Solution3 Yes Solution4 Optimize precipitation pH and washing steps. Optimize_Workup->Solution4 Yes End Yield Improved Optimize_Workup->End No Solution1->End Solution2->End Solution3->End Solution4->End

References

Troubleshooting NMR spectra of 2-Amino-2-(3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-2-(3-chlorophenyl)acetic acid and encountering issues with Nuclear Magnetic Resonance (NMR) spectral data.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The exact chemical shifts for this compound are highly dependent on the solvent, concentration, and especially the pH of the sample.[1][2] However, the following table provides estimated chemical shift ranges based on its structure and data from similar compounds.

Table 1: Predicted NMR Chemical Shifts

Atom Nucleus Estimated Chemical Shift (ppm) Notes
Aromatic Protons ¹H 7.20 - 7.60 Complex multiplet pattern expected.
Alpha-Proton (α-H) ¹H 4.50 - 5.20 Position is very sensitive to pH and solvent.[1]
Amine (NH₂) ¹H Variable (Broad) Signal may be broad and exchange with water. In D₂O, this signal will disappear.
Carboxylic Acid (COOH) ¹H > 10 (Very Broad) Often very broad and may not be observed. In D₂O, this signal will disappear.
Carbonyl Carbon (C=O) ¹³C 170 - 175
Aromatic C-Cl ¹³C 133 - 136
Aromatic C-H ¹³C 125 - 132 Four distinct signals are expected.
Aromatic C-Cα ¹³C 135 - 140

| Alpha-Carbon (α-C) | ¹³C | 55 - 65 | Position is sensitive to pH.[1] |

Note: These are predicted values. Always compare your data with a reference standard acquired under identical conditions if possible.

Q2: What is the best deuterated solvent for NMR analysis of this compound?

A2: The choice of solvent depends on the experimental goals.

  • Deuterium (B1214612) Oxide (D₂O): Useful for observing the carbon backbone and non-exchangeable protons. The NH₂ and COOH protons will exchange with deuterium and become invisible, which can simplify the spectrum. Adjusting the pD (the pH equivalent in D₂O) with DCl or NaOD can be used to study the different ionic forms of the amino acid.[1][3]

  • DMSO-d₆: A good choice for observing all protons, including the exchangeable NH₂ and COOH protons, which will appear as broad signals. It is an excellent solvent for many polar organic molecules.

  • Methanol-d₄ (CD₃OD): Another option, but the exchangeable protons will exchange with the hydroxyl deuteron (B1233211) of the solvent.

Q3: How much sample should I use for the NMR experiment?

A3: The required sample quantity depends on the type of NMR experiment being performed and the magnetic field strength of the spectrometer.

  • For a standard ¹H NMR spectrum, 5-10 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient.[4][5]

  • For a ¹³C NMR spectrum, which is inherently less sensitive, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4][6] Be aware that very high concentrations can increase the solution's viscosity, which may lead to broader spectral lines.[6]

Q4: My NMR peaks are very broad. What are the common causes?

A4: Broad peaks are a frequent issue in NMR spectroscopy and can stem from several sources:

  • Presence of Solid Particles: Suspended solids in the NMR tube disrupt the magnetic field homogeneity, causing significant line broadening.[4][6] All samples should be filtered.

  • High Sample Concentration: Overly concentrated samples can be viscous, which slows molecular tumbling and results in broader lines.[6]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause severe peak broadening.

  • Chemical Exchange: For amino acids, proton exchange of the NH₂ and COOH groups can be on a timescale that leads to broadening. This process is highly pH-dependent.[7]

  • Poor Shimming: The magnetic field may not be sufficiently homogeneous. This is an instrument-specific issue that requires re-shimming the spectrometer.

Q5: I see unexpected peaks in my spectrum. How can I identify them?

A5: Unexpected peaks are typically from impurities. Common sources include:

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, acetone, dichloromethane) are common contaminants.[8][9][10]

  • Water: A peak from H₂O (or HOD in deuterated solvents) is almost always present.

  • Grease: Silicone grease from glassware joints can appear as broad singlets.[8]

You can consult published tables of NMR chemical shifts for common laboratory impurities to help identify these signals.[8][11][12]

Q6: My chemical shifts don't match the reference data. Why could this be?

A6: Discrepancies in chemical shifts for amino acids are most often due to differences in pH .[2] The protonation state of the carboxylic acid and amine groups dramatically influences the electronic environment of the entire molecule, particularly the α-proton and α-carbon.[1][13] Ensure your sample's pH is adjusted to match the conditions under which the reference data was acquired. Other factors include differences in solvent, temperature, and concentration.

Section 2: Troubleshooting Guides

Guide 1: Resolving Poor Signal and Broad Peaks

If your spectrum suffers from low resolution, broad lines, or a distorted baseline, follow this troubleshooting workflow.

G cluster_0 start Symptom: Poor Resolution / Broad Peaks cause1 Is the sample a clear solution? start->cause1 sol1 Action: Filter the sample through a plug of glass wool into a clean NMR tube. cause1->sol1 No cause2 Is the sample highly concentrated? cause1->cause2 Yes sol1->cause2 sol2 Action: Dilute the sample. Aim for < 25 mg for ¹H NMR. cause2->sol2 Yes cause3 Could paramagnetic ions be present? cause2->cause3 No sol2->cause3 sol3 Action: Pass the sample through a short column of Chelex resin or remake with high-purity reagents. cause3->sol3 Yes cause4 Is pH causing chemical exchange? cause3->cause4 No sol3->cause4 sol4 Action: Adjust pH to stabilize one ionic form (e.g., strongly acidic or basic). Or change solvent (e.g., to DMSO-d₆). cause4->sol4 Possibly end_node Re-acquire Spectrum cause4->end_node Unlikely sol4->end_node

Caption: Troubleshooting workflow for poor NMR spectral resolution.

Guide 2: Identifying Impurity Peaks

Use this guide to determine the source of extraneous peaks in your spectrum.

Table 2: ¹H NMR Chemical Shifts of Common Impurities

Impurity DMSO-d₆ (ppm) D₂O (ppm) CDCl₃ (ppm) Multiplicity
Water ~3.33 ~4.79 ~1.56 s (broad)
Acetone 2.09 2.22 2.17 s
Ethyl Acetate 1.99 (CH₃), 4.04 (CH₂) 2.05 (CH₃), 4.12 (CH₂) 2.05 (CH₃), 4.12 (CH₂) s, q
Dichloromethane 5.76 5.59 5.30 s
Silicone Grease ~0.07 ~0.08 ~0.07 s (broad)

Source: Data adapted from Gottlieb, H. E., et al. (1997) and subsequent publications.[8]

G cluster_1 start Symptom: Unexpected Peak(s) Observed check1 Consult impurity tables for common solvents (e.g., Table 2). start->check1 q1 Is there a match? check1->q1 res1 Conclusion: Peak is likely a known solvent or grease impurity. q1->res1 Yes check2 Acquire spectrum in D₂O. q1->check2 No q2 Does the peak disappear? check2->q2 res2 Conclusion: Peak is from an exchangeable proton (e.g., an amine or hydroxyl impurity). q2->res2 Yes check3 Review reaction scheme. q2->check3 No q3 Could it be a starting material, reagent, or expected side product? check3->q3 res3 Conclusion: Sample requires further purification. q3->res3 Yes

Caption: Logical workflow for identifying unknown peaks in an NMR spectrum.

Section 3: Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Weigh Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) directly into a clean, dry vial.[4]

  • Add Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O, DMSO-d₆) to the vial.[5]

  • Dissolve: Gently vortex or sonicate the vial to fully dissolve the sample. Visually inspect to ensure no solid material remains.

  • Filter Sample: Pack a small, tight plug of glass wool or cotton into a Pasteur pipette.[6][14] Transfer the sample solution through the filter into a clean, high-quality 5 mm NMR tube.[4][6][14] This step is critical to remove particulate matter.[4][6]

  • Cap and Label: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Protocol 2: Standard Acquisition Parameters (400 MHz Spectrometer)

These are typical starting parameters that may require optimization.

Table 3: Recommended NMR Acquisition Parameters

Parameter ¹H Experiment ¹³C Experiment
Spectral Width 16 ppm 240 ppm
Number of Scans 16 - 32 1024 - 4096
Relaxation Delay (d1) 2 seconds 2 seconds
Acquisition Time 3 - 4 seconds 1 - 2 seconds
Pulse Angle 30 - 45 degrees 45 degrees

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

References

Technical Support Center: Purification of 2-Amino-2-(3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-2-(3-chlorophenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities largely depend on the synthetic route used. The two most common methods are the Strecker synthesis and the Bucherer-Bergs reaction.

  • From Strecker Synthesis:

    • Unreacted starting materials: 3-chlorobenzaldehyde, cyanide salts (e.g., NaCN, KCN), and ammonium (B1175870) salts.

    • Intermediate: α-amino-α-(3-chlorophenyl)acetonitrile. Incomplete hydrolysis of this intermediate is a common source of impurity.

    • Side-products: Polymers or condensation products of 3-chlorobenzaldehyde.

  • From Bucherer-Bergs Reaction:

    • Unreacted starting materials: 3-chlorobenzaldehyde, cyanide salts, and ammonium carbonate.

    • Intermediate: 5-(3-chlorophenyl)hydantoin. Incomplete hydrolysis of the hydantoin (B18101) ring will leave this as a major impurity.

    • By-products: N-carbamoyl-2-amino-2-(3-chlorophenyl)acetic acid, which is an intermediate in the hydantoin hydrolysis.

Q2: Which purification method is most suitable for removing these impurities?

A2: The choice of purification method depends on the nature and quantity of the impurities. A combination of methods is often most effective.

  • Acid-Base Extraction: This is a highly effective initial step to separate the amphoteric amino acid from neutral organic impurities (like unreacted aldehyde) and acidic or basic starting materials.[1][2]

  • Recrystallization: This is a powerful technique for removing most soluble impurities and for obtaining a highly crystalline final product. The choice of solvent is critical for success.

  • Column Chromatography: Ion-exchange chromatography is particularly useful for separating the target amino acid from other charged or neutral species.[3]

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your sample.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method to quantify the main compound and detect impurities.[4][5][6] Chiral HPLC can be used to determine the enantiomeric purity if a specific stereoisomer is desired.[4]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: ¹H NMR spectroscopy can be used for the simultaneous identification and quantification of the target compound and any proton-containing impurities.[7][8][9][10] This method offers high accuracy and does not require a reference standard for every impurity.[7][10]

  • Melting Point Determination: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guides

Recrystallization Issues

Problem: Poor or no crystal formation upon cooling.

Potential Cause Troubleshooting Steps
Solution is not saturated. - Concentrate the solution by carefully evaporating some of the solvent. - Add a small amount of an anti-solvent (a solvent in which the amino acid is less soluble) dropwise until turbidity persists, then heat to redissolve and cool slowly.
Inappropriate solvent system. - Experiment with different solvent systems. Good starting points for substituted phenylglycines are water, ethanol, methanol, or mixtures of these with an anti-solvent like acetone (B3395972) or isopropanol.
Cooling too rapidly. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of oils or very small crystals.
Absence of nucleation sites. - Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystal formation. - Add a seed crystal of pure this compound.

Problem: The product "oils out" instead of crystallizing.

Potential Cause Troubleshooting Steps
High concentration of impurities. - Perform a preliminary purification step, such as acid-base extraction, before recrystallization.
Solution is supersaturated. - Add a small amount of the primary solvent to dilute the solution slightly and then cool slowly.
Inappropriate solvent. - Try a different solvent or solvent mixture. Oiling out is common when the boiling point of the solvent is too high or the compound's melting point is below the boiling point of the solvent.
Acid-Base Extraction Inefficiencies

Problem: Low recovery of the amino acid after extraction.

Potential Cause Troubleshooting Steps
Incomplete precipitation at the isoelectric point. - Carefully adjust the pH of the aqueous layer to the isoelectric point (pI) of this compound. The pI of similar amino acids is around 6.0. Use a pH meter for accurate adjustment.
Emulsion formation. - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - In stubborn cases, filter the emulsified layer through a pad of Celite.
Insufficient extraction of the organic layer. - Perform multiple extractions with smaller volumes of the aqueous acid or base solution for better efficiency.
Column Chromatography Challenges

Problem: Poor separation of the target compound from impurities.

Potential Cause Troubleshooting Steps
Incorrect mobile phase composition or pH. - For ion-exchange chromatography, optimize the pH and ionic strength of the elution buffer. A pH gradient can be effective for separating components with different pI values.
Column overloading. - Reduce the amount of crude material loaded onto the column.
Inappropriate stationary phase. - Ensure the chosen stationary phase (e.g., cation or anion exchanger) is suitable for the pI of this compound and the charge of the main impurities at the working pH.

Quantitative Data Summary

The following table provides representative purity levels that can be expected from different purification techniques for substituted phenylglycines. Actual results may vary depending on the specific impurities and experimental conditions.

Purification Method Typical Purity Achieved Commonly Removed Impurities
Single Recrystallization 95-98%Soluble organic impurities, minor side-products.
Acid-Base Extraction >90% (as an initial step)Neutral organic compounds (e.g., 3-chlorobenzaldehyde), strongly acidic or basic impurities.
Ion-Exchange Chromatography >99%Other charged molecules, impurities with different pI values.
Combined Methods (e.g., Acid-Base Extraction followed by Recrystallization) >99.5%A broad range of synthetic impurities.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral and other acidic/basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether.

  • Extraction of Basic Impurities (if any): Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). Separate the aqueous layer.

  • Extraction of the Amino Acid: Extract the organic layer with a dilute aqueous base (e.g., 1 M NaOH) to deprotonate the carboxylic acid group and transfer the amino acid salt to the aqueous layer. Repeat this extraction 2-3 times.

  • Removal of Neutral Impurities: The remaining organic layer contains neutral impurities. This layer can be discarded.

  • Precipitation of the Amino Acid: Combine the basic aqueous extracts. Cool the solution in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring to adjust the pH to the isoelectric point (approximately 6.0).

  • Isolation: The purified this compound will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold deionized water and then with a small amount of a cold, non-polar solvent (like hexane) to aid in drying. Dry the product under vacuum.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of this compound that has been previously subjected to a preliminary purification like acid-base extraction.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, isopropanol, or mixtures) to find a suitable recrystallization solvent. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow_acid_base cluster_start Initial State cluster_extraction Extraction Steps cluster_separation Phase Separation cluster_final Product Isolation crude Crude Product in Organic Solvent sep_funnel1 Separatory Funnel: Add 1M HCl crude->sep_funnel1 org_layer1 Organic Layer sep_funnel1->org_layer1 Separate aq_layer1 Aqueous Layer (Basic Impurities) sep_funnel1->aq_layer1 Separate sep_funnel2 Separatory Funnel: Add 1M NaOH org_layer2 Organic Layer (Neutral Impurities) sep_funnel2->org_layer2 Separate aq_layer2 Aqueous Layer (Amino Acid Salt) sep_funnel2->aq_layer2 Separate org_layer1->sep_funnel2 precipitate Precipitation: Adjust pH to pI aq_layer2->precipitate filtration Vacuum Filtration precipitate->filtration pure_product Pure Product filtration->pure_product

Caption: Workflow for the purification of this compound using acid-base extraction.

experimental_workflow_recrystallization start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (Optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool If no insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: General workflow for the purification of this compound by recrystallization.

References

Optimizing reaction conditions for the synthesis of 3-chlorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 3-chlorophenylglycine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-chlorophenylglycine?

A1: The most prevalent methods for synthesizing substituted phenylglycines, including 3-chlorophenylglycine, are the Strecker synthesis and the Bucherer-Bergs reaction.[1][2][3] The Strecker synthesis involves a three-component reaction between an aldehyde (3-chlorobenzaldehyde), ammonia (B1221849), and cyanide, which forms an α-aminonitrile intermediate that is subsequently hydrolyzed to the amino acid.[2][4] The Bucherer-Bergs method uses 3-chlorobenzaldehyde (B42229), potassium cyanide, and ammonium (B1175870) carbonate to produce a hydantoin (B18101) intermediate, which is then hydrolyzed to yield the final product.[1]

Q2: What is the primary application of 3-chlorophenylglycine?

A2: 3-Chlorophenylglycine is a crucial intermediate in the synthesis of various pharmaceuticals.[5] Notably, its isomers (o-chlorophenylglycine) are key building blocks for antithrombotic drugs like clopidogrel (B1663587) (Plavix).[6][7] It is also essential in drug development research for exploring the structure-activity relationships (SAR) of new drug candidates.[5]

Q3: What are the main safety concerns when synthesizing 3-chlorophenylglycine?

A3: The primary safety concern is the use of highly toxic reagents, particularly sodium cyanide (NaCN) or hydrogen cyanide (HCN).[3][6] These substances are potent poisons and must be handled with extreme caution in a well-ventilated fume hood, following all institutional safety protocols. The hydrolysis step often involves strong acids or bases, which also require appropriate personal protective equipment (PPE) and handling procedures.[8]

Q4: Can this synthesis be performed enantioselectively?

A4: Yes, while classical Strecker and Bucherer-Bergs syntheses produce a racemic mixture, enantioselective methods exist.[9] These can involve using chiral auxiliaries, enantioselective catalysts, or enzymatic resolution of the racemic product or an intermediate.[7][10] For example, penicillin acylase can be used for the enzymatic hydrolysis of an N-acylated racemic mixture to selectively yield one enantiomer.[7]

Experimental Workflow: Strecker Synthesis

The following diagram illustrates a typical experimental workflow for the Strecker synthesis of 3-chlorophenylglycine.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Stages cluster_workup Product Isolation & Purification r1 3-Chlorobenzaldehyde s1 Step 1: Imine Formation r1->s1 r2 Ammonium Chloride/ Ammonia r2->s1 r3 Sodium Cyanide s2 Step 2: Aminonitrile Synthesis (Cyanide Addition) r3->s2 s1->s2 Intermediate s3 Step 3: Hydrolysis (Acid or Base) s2->s3 α-aminonitrile w1 Neutralization & Precipitation s3->w1 w2 Filtration w1->w2 w3 Recrystallization w2->w3 Crude Product final_product Final Product: 3-Chlorophenylglycine w3->final_product

Caption: General workflow for the Strecker synthesis of 3-chlorophenylglycine.

Troubleshooting Guide

Q: My reaction yield is consistently low. What are the potential causes and solutions?

A: Low yields can stem from several factors. Below is a summary of potential issues and optimization strategies.

Potential CauseRecommended Solution(s)
Incomplete Imine Formation The equilibrium between the aldehyde/ammonia and the imine can be unfavorable. Try adding a dehydrating agent like MgSO₄ to remove water and drive the equilibrium towards the imine.[4] Ensure the ammonia source (e.g., ammonium chloride, aqueous ammonia) is of sufficient concentration.
Side Reactions The starting aldehyde can undergo self-condensation or other side reactions. Ensure the cyanide is added promptly after the imine is formed. Maintaining a lower reaction temperature during imine formation can help minimize side reactions.
Inefficient Hydrolysis The hydrolysis of the aminonitrile or hydantoin intermediate can be slow or incomplete. Increase the reaction time or temperature of the hydrolysis step.[9] Ensure a sufficient excess of strong acid (e.g., HCl) or base (e.g., NaOH) is used.[8][9]
Product Loss During Workup The product may be partially soluble in the workup solvents. Carefully adjust the pH to the isoelectric point of 3-chlorophenylglycine to ensure maximum precipitation.[6] Minimize the volume of washing solvents or cool the solvents before use.
Poor Reagent Quality Impurities in the starting 3-chlorobenzaldehyde can interfere with the reaction. Purify the aldehyde by distillation if necessary. Use fresh, high-purity cyanide and ammonia sources.

Q: I am observing significant byproduct formation. How can I improve the purity of my crude product?

A: Byproduct formation is a common issue, often arising from the reactivity of the starting materials and intermediates.

  • Control Reaction Temperature: Exothermic steps, such as the addition of cyanide, should be performed at a controlled, lower temperature (e.g., in an ice bath) to prevent side reactions. Some syntheses report reaction temperatures between 50-80°C; however, higher temperatures can lead to more impurities.[11]

  • Optimize Reagent Stoichiometry: The molar ratio of reactants is critical. For a Strecker synthesis, an excess of the ammonia source and cyanide relative to the aldehyde is often used to ensure complete conversion of the starting material.[10] For example, ratios of aldehyde:cyanide:ammonia of 1:1.5:2 have been reported for similar syntheses.[1]

  • Purification Strategy:

    • pH Adjustment: After hydrolysis, carefully adjusting the pH of the aqueous solution to the isoelectric point (typically near neutral pH 6-7) will cause the amino acid to precipitate, leaving more soluble impurities behind.[9]

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as a water-ethanol mixture.[6]

    • Activated Carbon Treatment: During the workup, treating the solution with activated carbon can help remove colored and resinous impurities before precipitation.[9]

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common synthesis problems.

G start Problem Encountered low_yield Low Yield start->low_yield low_purity Low Purity / Byproducts start->low_purity check_imine Check Imine Formation low_yield->check_imine check_temp Check Temp. Control low_purity->check_temp check_hydrolysis Check Hydrolysis Step check_imine->check_hydrolysis No sol_imine Add dehydrating agent Increase ammonia conc. check_imine->sol_imine Yes check_workup Check Workup/Isolation check_hydrolysis->check_workup No sol_hydrolysis Increase hydrolysis time/temp Use excess acid/base check_hydrolysis->sol_hydrolysis Yes sol_workup Fine-tune pH to isoelectric point Minimize/cool wash solvents check_workup->sol_workup Yes check_purification Review Purification check_temp->check_purification No sol_temp Use ice bath for additions Optimize reaction temp. check_temp->sol_temp Yes sol_purification Recrystallize from water/ethanol Use activated carbon check_purification->sol_purification Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Detailed Experimental Protocol (Strecker Synthesis Example)

This protocol is a generalized procedure based on methods reported for similar substituted phenylglycines and should be adapted and optimized for specific laboratory conditions.[8][9]

Materials:

  • 3-Chlorobenzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) or Ammonium Hydroxide (NH₄OH)

Procedure:

  • α-Aminonitrile Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (e.g., 1.2 eq) and sodium cyanide (e.g., 1.1 eq) in a mixture of water and methanol.

    • Cool the solution in an ice bath.

    • Slowly add 3-chlorobenzaldehyde (1.0 eq) to the cooled solution while stirring vigorously.

    • Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated, 40-50°C) for several hours (e.g., 5-8 hours) until TLC or HPLC indicates the consumption of the aldehyde.

  • Hydrolysis:

    • Transfer the reaction mixture to a larger flask suitable for reflux.

    • Add an excess of concentrated hydrochloric acid. Caution: This step will liberate some toxic HCN gas and must be performed in a well-ventilated fume hood.

    • Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours to hydrolyze the nitrile to a carboxylic acid.

  • Product Isolation and Purification:

    • After hydrolysis, cool the mixture to room temperature.

    • Remove any unreacted aldehyde or volatile impurities by distillation or extraction with a non-polar solvent (e.g., diethyl ether).

    • Treat the aqueous solution with activated carbon to decolorize, if necessary, and filter.

    • Carefully neutralize the acidic solution by adding a base (e.g., ammonium hydroxide or sodium hydroxide) dropwise while monitoring the pH. Adjust to the isoelectric point (typically pH 6-7) to precipitate the crude 3-chlorophenylglycine.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

    • Dry the product under vacuum. For higher purity, the crude solid can be recrystallized from a water/ethanol mixture.[6]

ParameterExample ConditionReported Yields (Similar Compounds)Reference
Reaction Temp (Step 1) 40-70°C46-58%[6][9]
Reaction Time (Step 1) 5-9 hours-[1][9]
Hydrolysis Temp 100-120°C (Reflux)-[9]
Hydrolysis Time 4-6 hours-[9]
Final Product Purity >98% (after purification)>95%[1][5]

References

Storage conditions for long-term stability of 2-Amino-2-(3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, handling, and stability of 2-Amino-2-(3-chlorophenyl)acetic acid for researchers, scientists, and drug development professionals. The information provided is intended to help ensure the long-term integrity of the compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, the solid form of this compound should be stored in a tightly sealed container at 4°C, protected from moisture.[1] Some suppliers suggest that storage at room temperature is also acceptable if the container is tightly closed and the product is protected from light and moisture.[2]

Q2: What are the recommended storage conditions for solutions of this compound?

While specific data for this compound is limited, for its analogue, (R)-2-Amino-2-(4-chlorophenyl)acetic acid, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months for long-term stability.[3] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the solution into single-use vials.[3]

Q3: How does pH affect the stability of this compound in solution?

Based on the behavior of similar compounds like phenylglycine, the stability of this compound is expected to be pH-dependent.[4]

  • Acidic conditions (pH 1-3): The compound is likely to be stable. The protonated amine group can enhance solubility and stability.[4]

  • Neutral conditions (pH 6-8): Generally stable, though there is a potential for microbial growth in non-sterile solutions. Slow oxidation may occur over extended periods.[4]

  • Basic conditions (pH 9-12): There is a potential for instability, particularly racemization at the chiral center. The deprotonated carboxylic acid and neutral amine may also be susceptible to oxidative degradation.[4]

Q4: What are the potential degradation pathways for this compound?

Potential degradation pathways, inferred from structurally similar compounds, include oxidation and racemization.[4] Exposure to light, especially UV light, can also cause degradation.[3]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the storage and handling of this compound.

TroubleshootingGuide start Start: Issue Encountered issue_precipitate Precipitation or Cloudiness in Solution start->issue_precipitate issue_potency Loss of Potency or Appearance of Unknown Peaks in HPLC start->issue_potency issue_inconsistent Inconsistent Analytical Results start->issue_inconsistent cause_solubility Potential Cause: Poor Solubility issue_precipitate->cause_solubility cause_temp Potential Cause: Low Temperature Storage issue_precipitate->cause_temp cause_ph Potential Cause: pH Shift issue_precipitate->cause_ph cause_degradation Potential Cause: Chemical Degradation (pH, Temp, Light) issue_potency->cause_degradation cause_oxidation Potential Cause: Oxidation issue_potency->cause_oxidation cause_dissolution Potential Cause: Incomplete Dissolution issue_inconsistent->cause_dissolution cause_freeze_thaw Potential Cause: Repeated Freeze-Thaw Cycles issue_inconsistent->cause_freeze_thaw action_adjust_ph Action: Adjust pH (e.g., to pH 3 with HCl for aqueous solutions) cause_solubility->action_adjust_ph action_warm_resuspend Action: Warm to room temperature and ensure complete redissolution cause_temp->action_warm_resuspend action_buffer Action: Verify and adjust pH. Use a buffer system. cause_ph->action_buffer action_forced_degradation Action: Conduct a forced degradation study to identify degradation products and pathways cause_degradation->action_forced_degradation action_protect_light Action: Store in amber vials or protect from light cause_degradation->action_protect_light action_degas Action: Prepare solutions with degassed solvents cause_oxidation->action_degas action_ultrasonicate Action: Ensure complete dissolution using appropriate solvents and techniques like ultrasonication cause_dissolution->action_ultrasonicate action_aliquot Action: Aliquot stock solutions into single-use vials cause_freeze_thaw->action_aliquot

Caption: Troubleshooting workflow for handling this compound.

IssuePotential CauseRecommended Action
Precipitation or cloudiness in solution Poor solubilityAdjust the pH of the solution. For aqueous solutions, adjusting to pH 3 with HCl can improve solubility.[3]
Low temperatureIf storing at low temperatures, ensure the concentration is below the saturation point at that temperature. Before use, allow the solution to warm to room temperature and ensure all precipitate has redissolved.[3]
pH shiftThe pH of the solution may have changed over time. Re-verify the pH and adjust as necessary. Consider using a buffer system to maintain a stable pH.[3]
Loss of potency or appearance of unknown peaks in HPLC analysis Chemical degradationThe compound may be degrading due to factors like pH, temperature, or light exposure. Conduct a forced degradation study to identify potential degradation products and pathways.[3] Store solutions in amber vials or protect them from light.[3]
OxidationExposure to oxygen can lead to oxidative degradation. Prepare solutions using de-gassed solvents.[3]
Inconsistent analytical results between samples Incomplete dissolutionEnsure complete dissolution by using appropriate solvents and techniques like ultrasonication.[3]
Repeated freeze-thaw cyclesAliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways of this compound under various stress conditions.[3][4]

Materials:

  • This compound

  • Methanol or a suitable buffered aqueous solution

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).[3]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours.[3]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.[3]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[3]

    • Thermal Degradation: Heat the stock solution at 60°C for 48 hours.[3]

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[3]

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.[3]

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a suitable stability-indicating HPLC method (see Protocol 2).[3]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control solution.

    • Identify and quantify any degradation products.[3]

    • Calculate the percentage of degradation.[3]

ForcedDegradationWorkflow prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions prep->stress acid Acid Hydrolysis (1M HCl, 60°C, 24h) stress->acid base Base Hydrolysis (1M NaOH, RT, 24h) stress->base oxidation Oxidative Degradation (3% H2O2, RT, 24h) stress->oxidation thermal Thermal Degradation (60°C, 48h) stress->thermal photo Photodegradation (ICH Q1B) stress->photo analysis Sample Analysis (Neutralize, Dilute, HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Data Evaluation (Compare Chromatograms, Quantify Degradants) analysis->evaluation

Caption: Experimental workflow for forced degradation studies.

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a general HPLC method for the quantification of this compound and its potential degradation products.[3][4]

Instrumentation and Conditions (Example):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[3]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).[4]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 220 nm (or the UV absorbance maximum of the compound).[3]

  • Injection Volume: 10 µL.[3][4]

Data Analysis: The percentage of the remaining parent compound and the formation of degradation products are calculated from the peak areas in the chromatograms.[4]

References

Resolving NMR signal ambiguity for 2-Amino-2-(3-chlorophenyl)acetic acid using 2D techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2D NMR techniques to resolve signal ambiguity in the analysis of 2-Amino-2-(3-chlorophenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic signals in the 1D ¹H NMR spectrum of this compound difficult to assign?

A1: The aromatic region of the ¹H NMR spectrum for this compound can be complex due to the presence of four protons on the benzene (B151609) ring. The chlorine substituent at the meta-position reduces the symmetry of the ring, resulting in four distinct signals. These signals often exhibit complex splitting patterns (e.g., doublets, triplets, or combinations thereof) due to small differences in chemical shifts and the presence of both ortho-, meta-, and para-couplings, leading to significant overlap that complicates straightforward assignment.[1]

Q2: Which 2D NMR experiments are most effective for assigning the protons and carbons of this compound?

A2: A combination of 2D NMR experiments is essential for unambiguous assignment.[2]

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, which is invaluable for identifying adjacent protons, particularly in the aromatic ring and the amino acid side chain.[2][3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, allowing for the definitive assignment of protons to their attached carbons.[3][4] This is especially useful for resolving overlapping proton signals by spreading them out over the wider carbon chemical shift range.[5][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This technique is crucial for identifying quaternary carbons (which do not appear in HSQC) and for piecing together the molecular fragments identified by COSY and HSQC.[4]

Q3: How can I be sure about the assignments of the aromatic protons, especially H-2, H-4, H-5, and H-6?

A3: The combination of COSY, HSQC, and HMBC provides a robust workflow for assigning these protons.

  • HSQC will separate the overlapping aromatic proton signals based on the chemical shifts of their attached carbons.[4]

  • COSY will reveal the coupling relationships. For instance, H-4 should show a correlation to H-5, and H-5 to H-6. H-2 will likely show a weaker, long-range coupling.

  • HMBC provides the final confirmation. For example, the alpha-proton of the amino acid side chain should show an HMBC correlation to the C-1 and C-2 carbons of the aromatic ring.

Troubleshooting Guides

Problem 1: Poor resolution and overlapping signals in the 2D spectra.
  • Possible Cause: Insufficient number of increments in the indirect dimension (t1).

  • Solution: Increase the number of increments (e.g., ni or td(f1) parameter) to improve digital resolution in the indirect dimension. Be aware that this will increase the experiment time.[5]

  • Possible Cause: Non-optimal spectral width in either dimension.

  • Solution: Ensure the spectral widths (sw in the direct dimension and sw1 in the indirect dimension) are set to encompass all signals of interest without being excessively large. A narrower spectral width with the same number of data points results in better resolution.[7][8]

  • Possible Cause: Poor shimming of the magnetic field.

  • Solution: Before starting a 2D experiment, ensure the sample is properly shimmed on the lock signal to achieve a narrow and symmetrical peak shape. This is critical for resolving closely spaced signals.[9]

Problem 2: Weak or missing cross-peaks in COSY/HMBC spectra.
  • Possible Cause: The relaxation delay was set too short.

  • Solution: Increase the relaxation delay (d1) to allow for full relaxation of the nuclei between scans. A common starting point is 1.5 times the longest T1 relaxation time.

  • Possible Cause: For HMBC, the long-range coupling constant used for the evolution delay is not optimal.

  • Solution: The evolution delay in an HMBC experiment is typically optimized for a specific range of long-range coupling constants (e.g., 6-10 Hz). If you are looking for correlations through smaller or larger couplings, you may need to adjust this delay.

  • Possible Cause: Insufficient number of scans.

  • Solution: For dilute samples, increase the number of scans (ns) to improve the signal-to-noise ratio.[9]

Problem 3: Artifacts in the 2D spectrum (e.g., t1 noise, streaking).
  • Possible Cause: Sample spinning during the 2D experiment.

  • Solution: 2D NMR experiments should be run without sample spinning to avoid modulation of the signal, which can introduce artifacts.[5][8]

  • Possible Cause: Instability of the spectrometer's temperature or magnetic field.

  • Solution: Ensure that the temperature is well-regulated and that there are no significant environmental vibrations near the spectrometer.[5]

  • Possible Cause: Incorrect phasing of the spectrum.

  • Solution: Re-process the data and carefully phase the spectrum in both dimensions. Automated phasing routines may require manual adjustment for optimal results.[7]

Data Presentation

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C=O-~175
C-α~4.5~58
C-1-~138
C-2~7.6~128
C-3-~135
C-4~7.4~130
C-5~7.3~127
C-6~7.5~126

Note: These are predicted values and may vary depending on the solvent, pH, and temperature.

Table 2: Expected ¹H-¹H Coupling Constants (J values) in Hz.

Coupled ProtonsExpected J (Hz)
J(H4-H5)7.0 - 9.0 (ortho)
J(H5-H6)7.0 - 9.0 (ortho)
J(H2-H6)1.5 - 3.0 (meta)
J(H4-H6)< 1 (para)
J(H2-H4)< 1 (para)

Experimental Protocols

Protocol 1: COSY Experiment

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

  • COSY Setup:

    • Load a standard COSY pulse program (e.g., cosygpppqf on Bruker instruments).

    • Set the spectral width (sw) in both dimensions to cover all proton signals.

    • Set the number of scans (ns) to 4 or 8 for a concentrated sample.

    • Set the number of increments in the indirect dimension (ni or td(f1)) to at least 256 for adequate resolution.

    • Set the relaxation delay (d1) to 1-2 seconds.

  • Acquisition & Processing:

    • Start the acquisition.

    • After acquisition, perform a Fourier transform in both dimensions (xfb).

    • Phase the spectrum carefully in both F2 and F1 dimensions.

    • Symmetrize the spectrum if desired.

Protocol 2: HSQC Experiment

  • 1D Spectra: Acquire both ¹H and ¹³C 1D spectra to determine the respective spectral widths and offsets.

  • HSQC Setup:

    • Load a standard phase-sensitive HSQC pulse program with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

    • Set the ¹H spectral width (sw) and offset (o1p) based on the 1D ¹H spectrum.

    • Set the ¹³C spectral width (sw1) and offset (o2p) based on the 1D ¹³C spectrum.

    • Set ns to 8 or higher, as ¹³C is less sensitive.

    • Set ni to at least 128.

    • The one-bond coupling constant (¹J_CH) is typically set to ~145 Hz.

  • Acquisition & Processing:

    • Start the acquisition.

    • Process the data with a Fourier transform in both dimensions.

    • Phase the spectrum. Positive contours (e.g., red) typically represent CH and CH₃ groups, while negative contours (e.g., blue) represent CH₂ groups.

Protocol 3: HMBC Experiment

  • 1D Spectra: Use the same 1D spectra as for the HSQC experiment to define spectral parameters.

  • HMBC Setup:

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

    • Set the ¹H and ¹³C spectral widths and offsets as in the HSQC experiment.

    • Set ns to 16 or higher due to the detection of weaker, long-range correlations.

    • Set ni to at least 256.

    • The long-range coupling constant (ⁿJ_CH) is typically set to 8-10 Hz.

  • Acquisition & Processing:

    • Start the acquisition.

    • Process the data with a Fourier transform in both dimensions.

    • Phase the spectrum.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR Experiments cluster_analysis Data Analysis Sample Dissolve sample in deuterated solvent H1_NMR Acquire ¹H NMR Sample->H1_NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR COSY COSY (¹H-¹H Connectivity) C13_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Analysis Structure Elucidation & Signal Assignment HMBC->Analysis

Caption: Experimental workflow for 2D NMR analysis.

signal_resolution_logic A Overlapping Aromatic Signals in 1D ¹H NMR B HSQC Experiment A->B Resolve by ¹³C shifts C Dispersed Signals in 2D ¹H-¹³C Spectrum B->C D COSY Experiment C->D F HMBC Experiment C->F E Identify ¹H-¹H Coupling Networks D->E H Unambiguous Signal Assignment E->H G Connect Fragments & Assign Quaternary Carbons F->G G->H

Caption: Logic for resolving signal ambiguity using 2D NMR.

References

Technical Support Center: Managing Thermal Decomposition of 2-Amino-2-(3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the thermal decomposition of 2-Amino-2-(3-chlorophenyl)acetic acid during chemical reactions. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal decomposition pathways for this compound?

A1: The primary thermal decomposition pathways for amino acids, including this compound, are deamination and decarboxylation.[1] Deamination involves the removal of the amino group (-NH2), potentially forming a keto acid, while decarboxylation is the loss of the carboxyl group (-COOH) as carbon dioxide (CO2).[2][3] The specific products formed will depend on the reaction conditions.

Q2: At what temperature should I be concerned about the thermal decomposition of this compound?

Q3: What are the likely degradation products I should monitor for?

A3: Based on the expected decomposition pathways, you should monitor for the following types of products:

  • Decarboxylation product: 3-chloro-benzylamine.

  • Deamination product: 2-(3-chlorophenyl)-2-oxoacetic acid.

  • Further degradation products may also arise from these initial products.

Q4: How can I detect and quantify the thermal decomposition of my compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for detecting and quantifying the parent compound and its degradation products.[4][5] Developing a method that can separate the starting material from potential impurities and degradation products is crucial. For detailed guidance, refer to the experimental protocol for a "Forced Degradation Study" provided below.

Troubleshooting Guides

Issue 1: My reaction is showing unexpected byproducts, and I suspect thermal decomposition.

Potential Cause Recommended Action
Reaction temperature is too high. Reduce the reaction temperature. If the reaction rate is too slow at lower temperatures, consider extending the reaction time or using a more efficient catalyst.
Prolonged reaction time at elevated temperature. Optimize the reaction time. Monitor the reaction progress closely to determine the minimum time required for completion.
Localized heating or "hot spots" in the reactor. Ensure uniform heating of the reaction mixture through efficient stirring and the use of a controlled temperature heating mantle or oil bath.
Incompatible solvent or reagents. Certain solvents or reagents may promote decomposition. If possible, screen alternative solvents or reagents that are compatible with the desired reaction but less likely to induce degradation.

Issue 2: I am observing a loss of yield, which might be due to the degradation of the starting material.

Potential Cause Recommended Action
Thermal instability of the starting material under the reaction conditions. Perform a thermal analysis (TGA/DSC) of the starting material to determine its decomposition temperature. This will provide a clear upper limit for your reaction temperature.
pH of the reaction mixture. The stability of amino acids can be pH-dependent. Based on analogs like phenylglycine, this compound is expected to be more stable under acidic to neutral conditions and may be prone to degradation and racemization under basic conditions.[4] Adjust the pH of the reaction mixture if possible.
Presence of oxidative species. If the reaction is exposed to air, oxidative degradation can occur, especially at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Experimental Protocols

Protocol 1: Determining Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition of this compound.

Methodology:

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

  • TGA Parameters:

    • Temperature Range: 30°C to 400°C (or higher if no decomposition is observed).

    • Heating Rate: 10°C/min.

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min.

  • Data Analysis: Plot the weight loss as a function of temperature. The onset of decomposition is the temperature at which significant weight loss begins.

Data Presentation:

Parameter Value Unit
Onset of Decomposition (Nitrogen)User Determined°C
Onset of Decomposition (Air)User Determined°C
% Weight Loss at 200°CUser Determined%
% Weight Loss at 250°CUser Determined%
Protocol 2: Forced Degradation Study by HPLC

Objective: To identify potential degradation products and develop a stability-indicating HPLC method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at a temperature below the melting point (e.g., 80°C, 120°C, 160°C) for 48 hours.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by HPLC.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of the compound (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Identify and quantify the degradation products.

Data Presentation:

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Retention Time)
Acid Hydrolysis (60°C, 24h)User DeterminedUser DeterminedUser Determined
Base Hydrolysis (RT, 24h)User DeterminedUser DeterminedUser Determined
Oxidative (3% H₂O₂, RT, 24h)User DeterminedUser DeterminedUser Determined
Thermal (Specify Temp, 48h)User DeterminedUser DeterminedUser Determined

Visualizations

Thermal_Decomposition_Pathways This compound This compound Heat Heat This compound->Heat Decarboxylation Decarboxylation Heat->Decarboxylation Deamination Deamination Heat->Deamination 3-chloro-benzylamine 3-chloro-benzylamine Decarboxylation->3-chloro-benzylamine CO2 CO2 Decarboxylation->CO2 + 2-(3-chlorophenyl)-2-oxoacetic acid 2-(3-chlorophenyl)-2-oxoacetic acid Deamination->2-(3-chlorophenyl)-2-oxoacetic acid NH3 NH3 Deamination->NH3 + Troubleshooting_Workflow start Suspected Thermal Decomposition q1 Are reaction temperatures high? start->q1 a1_yes Reduce Temperature & Monitor q1->a1_yes Yes q2 Is reaction time prolonged? q1->q2 No a1_yes->q2 a2_yes Optimize Reaction Time q2->a2_yes Yes q3 Is the reaction under inert atmosphere? q2->q3 No a2_yes->q3 a3_no Use Inert Atmosphere (N2 or Ar) q3->a3_no No end_node Decomposition Minimized q3->end_node Yes a3_no->end_node

References

How to avoid racemization during derivatization of (S)-2-Amino-2-(3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-2-Amino-2-(3-chlorophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding racemization during the chemical derivatization of this chiral amino acid.

Troubleshooting Guide

This section addresses specific issues that can lead to the loss of stereochemical integrity during experimental work.

Issue Potential Cause Recommended Solution
High levels of the (R)-enantiomer detected after derivatization. The α-proton of (S)-2-Amino-2-(3-chlorophenyl)acetic acid is benzylic and thus more acidic and prone to abstraction by a base, leading to racemization.The choice of coupling reagent, base, and reaction temperature are critical factors in controlling racemization. Use of a weaker or sterically hindered base is recommended.
Use of a strong, non-sterically hindered base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[1]
The coupling reagent used is prone to causing racemization (e.g., carbodiimides like DCC or DIC used alone).Use a coupling reagent known for low racemization, such as one that forms active esters in situ with additives like HOBt or Oxyma.[1][2][3] Consider phosphonium- or aminium-type reagents like BOP, PyBOP, HBTU, or HATU, which are known for rapid coupling and minimal racemization, especially when used with additives.[1]
Prolonged activation time of the carboxylic acid before the addition of the nucleophile.Add the coupling reagent to the mixture of the amino acid and the amine component simultaneously (in situ activation). If pre-activation is necessary, keep the time to a minimum.[1]
Elevated reaction temperature.Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature, if the reaction kinetics allow.[1]
Inconsistent enantiomeric excess (ee%) between batches. Variability in reaction conditions, such as temperature fluctuations or differences in reagent addition times.Standardize all reaction parameters, including temperature, reaction time, and the rate of reagent addition.
Purity of reagents, particularly the base, can affect the rate of racemization.Use high-purity, anhydrous solvents and reagents.
Formation of side products in addition to the racemate. The N-terminal protecting group may be unstable to the reaction conditions.Ensure the chosen protecting group is stable under the derivatization conditions. For example, Fmoc is base-labile, while Boc is acid-labile.[4][5]
The coupling reagent may have side reactions. For example, uronium/aminium reagents can lead to guanidinylation of the N-terminus.Pre-activate the protected amino acid with a stoichiometric amount of the coupling reagent before adding it to the reaction mixture to avoid this side reaction.[6]

Frequently Asked Questions (FAQs)

Q1: Why is (S)-2-Amino-2-(3-chlorophenyl)acetic acid particularly susceptible to racemization?

A1: As a derivative of phenylglycine, the alpha-proton (the hydrogen attached to the chiral carbon) is benzylic. This position is stabilized by the adjacent phenyl ring, which increases the acidity of the proton. Consequently, this proton can be more easily removed by a base, leading to the formation of a planar carbanion intermediate, which can then be protonated from either side, resulting in a mixture of (S) and (R) enantiomers.[7]

Q2: What is the primary mechanism of racemization during peptide bond formation?

A2: The most common mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[8] The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of chirality. A secondary mechanism is the direct enolization of the activated carboxylic acid, where a base directly abstracts the α-proton.[8]

Q3: How do coupling reagents influence racemization?

A3: The choice of coupling reagent is a critical factor. Carbodiimide (B86325) reagents like DCC and DIC can lead to significant racemization if used alone.[8] Uronium/aminium-based reagents such as HBTU and HATU are generally more efficient and cause less racemization.[8] For particularly racemization-prone amino acids like (S)-2-Amino-2-(3-chlorophenyl)acetic acid, combinations like COMU with a sterically hindered base or the use of DEPBT are highly recommended.[7]

Q4: What role do additives like HOBt and Oxyma play?

A4: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl cyanohydroxyiminoacetate (Oxyma) are used to suppress racemization.[2] When used with coupling reagents like carbodiimides, they react with the activated amino acid to form an active ester. This intermediate is less prone to racemization than the O-acylisourea intermediate formed with the carbodiimide alone.[2]

Q5: Which N-terminal protecting group is best to avoid racemization?

A5: Both Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) are widely used and can be effective if the correct reaction conditions are chosen.[5] The key is to select deprotection and coupling conditions that are orthogonal to the protecting group and minimize exposure to harsh bases or acids. The benzyloxycarbonyl (Z) group is also known for its resistance to racemization during activation.[4]

Q6: How can I accurately measure the enantiomeric purity after derivatization?

A6: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common method for separating and quantifying enantiomers directly.[9] An alternative approach is pre-column derivatization with a chiral derivatizing agent, such as Marfey's reagent (L-FDAA), to form diastereomers.[10] These diastereomers can then be separated on a standard achiral HPLC column.[10]

Experimental Protocols

Protocol 1: Derivatization using COMU and a Sterically Hindered Base

This protocol is designed for the manual solid-phase synthesis coupling step and is adapted from methods shown to be effective for similar phenylglycine derivatives.[7]

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amino group of the resin-bound peptide and subsequent washing steps (typically with DMF), ensure the resin is well-swollen in DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-(S)-2-Amino-2-(3-chlorophenyl)acetic acid and 3 equivalents of COMU in DMF.

  • Coupling Reaction: Add the activation solution to the resin. Immediately add 6 equivalents of 2,4,6-trimethylpyridine (B116444) (TMP) to the reaction vessel.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the completion of the reaction using a qualitative test such as the ninhydrin (B49086) test.

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and then methanol. Dry the resin under vacuum.

Protocol 2: Derivatization using DEPBT

DEPBT is known for its ability to suppress racemization with easily epimerized amino acids.[7]

  • Resin Preparation: After Fmoc deprotection and washing, suspend the resin in DMF (approximately 10 mL per gram of resin).

  • Reagent Addition: Add 1.5 equivalents of Fmoc-(S)-2-Amino-2-(3-chlorophenyl)acetic acid to the resin suspension.

  • Base Addition: Add 3 equivalents of a tertiary amine base (e.g., N-methylmorpholine).

  • Coupling Activation: Add 1.5 equivalents of DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) to the mixture.

  • Reaction and Washing: Shake the reaction mixture at room temperature for 1-2 hours. Monitor for completion. After the reaction is complete, wash the resin as described in Protocol 1.

Visual Guides

Racemization_Avoidance_Workflow start Start: Derivatization of (S)-2-Amino-2-(3-chlorophenyl)acetic acid protect_amine Protect α-amino group (e.g., with Fmoc or Boc) start->protect_amine choose_coupling Select Coupling Strategy protect_amine->choose_coupling carbodiimide Carbodiimide (DCC, DIC) choose_coupling->carbodiimide Basic onium Onium Salt (HBTU, HATU, COMU) choose_coupling->onium Recommended phosphonium Phosphonium Salt (BOP, PyBOP) choose_coupling->phosphonium Recommended depbt DEPBT choose_coupling->depbt Highly Recommended add_additive Add Racemization Suppressant (HOBt, HOAt, Oxyma) carbodiimide->add_additive choose_base Select Base onium->choose_base phosphonium->choose_base depbt->choose_base add_additive->choose_base strong_base Strong/Unhindered Base (DIPEA, TEA) High Risk of Racemization choose_base->strong_base weak_base Weak/Hindered Base (NMM, TMP, Collidine) Low Risk of Racemization choose_base->weak_base Preferred control_temp Control Temperature (0°C to RT) strong_base->control_temp weak_base->control_temp in_situ Use In Situ Activation (Minimize pre-activation time) control_temp->in_situ final_product Derivatized Product with High Enantiomeric Purity in_situ->final_product

Caption: Decision workflow for minimizing racemization.

Racemization_Mechanism cluster_0 Racemization Pathway cluster_1 Suppression Strategy s_amino (S)-Amino Acid (Chiral) activated Activated Intermediate (e.g., Oxazolone) s_amino->activated Activation planar Planar Carbanion (Achiral) activated->planar + Base - H+ planar->s_amino + H+ r_amino (R)-Amino Acid (Chiral) planar->r_amino + H+ activated_suppressed Activated Intermediate + Additive (e.g., HOBt) active_ester Active Ester (Less prone to proton abstraction) activated_suppressed->active_ester desired_product Desired Product (Stereochemically pure) active_ester->desired_product + Nucleophile s_amino_entry->s_amino

Caption: Mechanism of racemization and its suppression.

References

Safe handling and disposal of 2-Amino-2-(3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Amino-2-(3-chlorophenyl)acetic acid.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Handling and Storage

  • Q1: What are the primary hazards associated with this compound? A1: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2][3] It is important to handle this compound with appropriate personal protective equipment (PPE).

  • Q2: What personal protective equipment (PPE) is required when working with this compound? A2: To ensure safety, the following PPE should be worn:

    • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[4]

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[4]

    • Respiratory Protection: A NIOSH-approved respirator is necessary if working in a poorly ventilated area or if dust is generated.[4]

  • Q3: What are the proper storage conditions for this compound? A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

Spills and Exposure

  • Q4: What should I do in case of a spill? A4: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal.[4] Avoid creating dust.

  • Q5: What are the first-aid measures for exposure to this compound? A5:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[4]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]

    • Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal

  • Q6: How should I dispose of this compound waste? A6: This compound and any contaminated materials should be treated as hazardous waste. It must be disposed of through a licensed chemical waste management facility.[4] Do not discharge into the sanitary sewer system or dispose of as general solid waste.

  • Q7: Can I neutralize the compound for in-lab disposal? A7: Due to the hazardous nature of this halogenated organic compound, in-lab treatment, such as neutralization for sewer disposal, is not recommended. The primary and safest disposal route is via a licensed hazardous waste facility.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₈H₈ClNO₂[7][8][9]
Molecular Weight 185.61 g/mol [7]
GHS Hazard Statements H302, H315, H319, H335[1][2]
GHS Pictogram GHS07 (Exclamation Mark)[1]
GHS Signal Word Warning[1]
Occupational Exposure Limits (OELs) Not established
LD50 (Oral) Not available. H302 indicates it is harmful if swallowed.
RTECS Number Not available[4]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

General Peptide Synthesis Protocol (Fmoc Solid-Phase Peptide Synthesis)

This protocol outlines the general steps for incorporating this compound into a peptide chain using Fmoc chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., Wang, Rink Amide) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating it with a 20% solution of piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected this compound (or another amino acid) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage: Once the synthesis is complete, remove the N-terminal Fmoc group. Then, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and then purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Spill Cleanup Workflow

Spill_Cleanup_Workflow Spill Cleanup Workflow for this compound cluster_preparation Preparation cluster_containment Containment & Cleanup cluster_disposal Disposal spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate absorb Cover with Inert Absorbent Material ventilate->absorb collect Collect into a Labeled, Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate waste Dispose of as Hazardous Waste decontaminate->waste

Caption: A workflow diagram illustrating the key steps for safely cleaning up a spill of this compound.

References

GHS hazard classification for 2-Amino-2-(3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-2-(3-chlorophenyl)acetic acid

Welcome to the technical support center for this compound. This resource is intended for researchers, scientists, and drug development professionals. Below you will find comprehensive information on the GHS hazard classification, safe handling protocols, and troubleshooting guides for common experimental issues.

GHS Hazard Classification

This compound, also known as DL-(3-Chlorophenyl)glycine (CAS No. 7292-71-9), is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its classification is provided in the table below.

GHS Classification ElementCodeDescriptionPictogramSignal Word
Hazard Class Skin Irritation (Category 2)GHS07Warning
Serious Eye Irritation (Category 2A)
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation
Hazard Statements H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1][2]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3]
P264Wash skin thoroughly after handling.[1][3]
P271Use only outdoors or in a well-ventilated area.[1][3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1][3]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
P312Call a POISON CENTER or doctor if you feel unwell.[3]
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P317If eye irritation persists: Get medical help.
P362+P364Take off contaminated clothing and wash it before reuse.[1][3]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[1][3]
P405Store locked up.[1][3]
P501Dispose of contents/container to an approved waste disposal plant.[1][3]

Experimental Protocols

Safe Handling and Storage

Adherence to safe laboratory practices is crucial when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Ensure that eyewash stations and safety showers are readily accessible.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[4]

  • Body Protection: Wear a laboratory coat or other suitable protective clothing to prevent skin contact.[4]

  • Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH-approved respirator is required.[4]

Handling Procedures:

  • Avoid the formation of dust and aerosols.

  • Do not get in eyes, on skin, or on clothing.

  • Avoid ingestion and inhalation.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Protocol

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Do not discharge into the sanitary sewer system or dispose of as general solid waste.[4]

  • Waste Identification and Segregation:

    • This compound is a halogenated organic waste.

    • Segregate it from non-halogenated chemical waste.[4]

  • Waste Collection:

    • Collect waste in a designated, clearly labeled, and chemically resistant container.

    • Keep the waste container sealed when not in use.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste management facility.[4]

    • In-lab treatment, such as neutralization for sewer disposal, is not recommended for this type of compound.[4]

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in research? A1: It is a glycine (B1666218) analogue and a valuable chiral building block frequently used in the asymmetric synthesis of pharmaceuticals and other biologically active compounds.[5][6] The structurally related (S)-enantiomer of 2-amino-2-(2-chlorophenyl)acetic acid is a key intermediate in the synthesis of the antiplatelet drug clopidogrel.[7]

Q2: What are the general solubility characteristics of this compound? A2: Like many amino acids, it is a zwitterionic compound, which can lead to poor solubility in non-polar organic solvents. It is generally more soluble in aqueous solutions, especially when the pH is adjusted away from its isoelectric point.

Q3: Are there any specific stability concerns I should be aware of? A3: Amino acid derivatives, particularly chiral ones, can be susceptible to racemization under basic pH conditions.[8] For long-term storage, it is recommended to keep the compound in a cool, dry place with the container tightly sealed.

Troubleshooting Common Experimental Issues

Below is a troubleshooting guide for common problems encountered during experiments with this compound.

TroubleshootingWorkflow cluster_start Start: Experimental Issue cluster_solubility Issue 1: Poor Solubility cluster_reaction Issue 2: Incomplete Reaction cluster_analysis Issue 3: Analytical Problems cluster_end Resolution Start Identify Experimental Problem Solubility Poor Solubility in Aqueous Medium? Start->Solubility IncompleteReaction Incomplete Reaction or Low Yield? Start->IncompleteReaction Analysis Inconsistent Analytical Results? Start->Analysis AdjustpH Adjust pH away from isoelectric point: - Add acid (e.g., HCl) for pH < pI - Add base (e.g., NaOH) for pH > pI Solubility->AdjustpH Yes OrganicSolvent Poor Solubility in Organic Solvent? Solubility->OrganicSolvent No Resolved Issue Resolved AdjustpH->Resolved CoSolvent Add a polar aprotic co-solvent (e.g., DMSO, DMF) in minimal amounts. OrganicSolvent->CoSolvent Yes OrganicSolvent->IncompleteReaction No Derivatize If reaction allows, consider derivatization: - Esterify the carboxylic acid - Protect the amino group CoSolvent->Derivatize Derivatize->Resolved CheckReagents Verify reagent purity and concentration. Ensure molar excess of derivatizing agent if applicable. IncompleteReaction->CheckReagents Yes IncompleteReaction->Analysis No ReactionConditions Optimize reaction conditions: - Check pH of the reaction mixture - Ensure anhydrous conditions if necessary - Verify reaction time and temperature CheckReagents->ReactionConditions ReactionConditions->Resolved Contamination Check for contamination: - Use clean glassware and fresh solvents - Run a blank sample Analysis->Contamination Yes Analysis->Resolved No StandardCurve Verify standard curve and controls: - Prepare fresh standards - Check for instrument drift Contamination->StandardCurve StandardCurve->Resolved

References

Technical Support Center: Scaling Up the Gabriel Synthesis for 2-Amino-2-(3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with scaling up the Gabriel synthesis for 2-Amino-2-(3-chlorophenyl)acetic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of the Gabriel synthesis for this compound in a question-and-answer format.

Issue: Low Yield of N-(3-chlorobenzyl)phthalimide Intermediate

  • Question: We are experiencing a significant drop in the yield of the N-(3-chlorobenzyl)phthalimide intermediate when moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis. What are the likely causes and how can we mitigate this?

  • Answer: Low yields during the scale-up of the initial alkylation step are common and can be attributed to several factors:

    • Inefficient Mixing: In larger reactors, inadequate agitation can lead to poor mixing of the potassium phthalimide (B116566) and 2-bromo-2-(3-chlorophenyl)acetic acid, resulting in localized concentration gradients and reduced reaction rates. Ensure the stirrer design and speed are sufficient to maintain a homogeneous suspension.

    • Poor Temperature Control: The larger volume-to-surface area ratio in pilot-scale reactors can make temperature control challenging. Exothermic reactions can lead to localized "hot spots," promoting side reactions. A robust and responsive heating/cooling system is crucial.

    • Quality of Starting Materials: The purity of potassium phthalimide and the alkyl halide is critical. Impurities can interfere with the reaction. It is advisable to test the quality of the starting materials before use.[1]

    • Solvent Issues: Ensure the solvent (e.g., DMF) is anhydrous, as water can react with the potassium phthalimide.[1]

Issue: Incomplete Hydrolysis of the Phthalimide Intermediate

  • Question: The hydrolysis of the N-substituted phthalimide intermediate to yield this compound is slow and often incomplete on a larger scale. What are the recommended methods for efficient hydrolysis at scale?

  • Answer: Complete hydrolysis of the phthalimide intermediate can be challenging.[2][3] Two primary methods are used:

    • Acid Hydrolysis: While effective, this method often requires harsh conditions, such as prolonged heating with strong acids (e.g., concentrated HCl or HBr), which can lead to side product formation and are corrosive to industrial equipment.[3][4]

    • Hydrazinolysis (Ing-Manske Procedure): This is often the preferred method for industrial applications as it proceeds under milder conditions.[3][5][6] However, the phthalhydrazide (B32825) byproduct can be difficult to filter and remove on a large scale due to its physical properties.[2][3][4] Careful selection of the solvent and filtration method is necessary to handle the precipitate effectively.

Issue: Formation of Side Products

  • Question: We are observing significant amounts of byproducts, particularly from the elimination reaction of the starting halide. How can we minimize these side reactions?

  • Answer: The Gabriel synthesis is an SN2 reaction, and elimination (E2) can be a competing reaction, especially with secondary alkyl halides.[3][7] While the starting material for this compound synthesis is benzylic and less prone to elimination than some other substrates, side reactions can still occur. To minimize these:

    • Use a Non-Nucleophilic Base: If preparing potassium phthalimide in situ, use a base like potassium carbonate instead of stronger, more nucleophilic bases that could promote elimination.

    • Control Temperature: Lowering the reaction temperature can favor the SN2 reaction over elimination.

    • Choice of Leaving Group: Bromides are generally good leaving groups for this reaction. If using a more reactive halide like iodide, consider potential side reactions.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary advantage of using the Gabriel synthesis for preparing this compound over direct amination?

    • A1: The main advantage of the Gabriel synthesis is that it prevents over-alkylation, which is a common problem with direct amination using ammonia (B1221849).[5][6][8] The use of phthalimide as a protected form of ammonia ensures that only the primary amine is formed.[3][6]

  • Q2: Can secondary alkyl halides be used in the Gabriel synthesis?

    • A2: The Gabriel synthesis is generally not effective for secondary alkyl halides due to steric hindrance, which disfavors the SN2 reaction mechanism and leads to poor yields.[3][7]

  • Q3: How can the phthalhydrazide byproduct from hydrazinolysis be efficiently removed at an industrial scale?

    • A3: The removal of phthalhydrazide can be challenging.[3][4] Strategies include:

      • Solvent Selection: Choose a solvent in which the desired amine is soluble, but the phthalhydrazide has low solubility, allowing for its removal by filtration.

      • Acid-Base Extraction: After the reaction, the primary amine can be protonated with an acid and extracted into an aqueous layer, leaving the neutral phthalhydrazide in the organic layer.

  • Q4: Are there any greener alternatives to the traditional Gabriel synthesis?

    • A4: Research is ongoing to improve the atom economy of the Gabriel synthesis. Some approaches involve the use of recoverable phthalimide derivatives to reduce waste.[9]

Quantitative Data Summary

The following tables provide typical reaction conditions and expected yields for the Gabriel synthesis of a substituted amino acid like this compound at different scales. Note that these are illustrative values and may require optimization.

Table 1: Alkylation Reaction Conditions and Yields

ParameterLab Scale (10g)Pilot Scale (10kg)
Reactants
2-bromo-2-(3-chlorophenyl)acetic acid10 g10 kg
Potassium Phthalimide1.1 equivalents1.1 equivalents
Solvent (DMF)100 mL100 L
Conditions
Temperature80-100 °C80-100 °C
Reaction Time4-6 hours6-8 hours
Expected Yield 85-95%75-85%

Table 2: Hydrolysis/Hydrazinolysis Conditions and Yields

ParameterLab Scale (10g)Pilot Scale (10kg)
Reactant
N-substituted Phthalimide10 g10 kg
Method 1: Acid Hydrolysis
Reagent (Conc. HCl)50 mL50 L
Temperature100-110 °C (Reflux)100-110 °C (Reflux)
Reaction Time12-18 hours18-24 hours
Method 2: Hydrazinolysis
Reagent (Hydrazine Hydrate)1.5 equivalents1.5 equivalents
Solvent (Ethanol)100 mL100 L
Temperature80 °C (Reflux)80 °C (Reflux)
Reaction Time2-4 hours3-5 hours
Expected Yield (Overall) 70-85%60-75%

Experimental Protocols

1. Synthesis of N-(1-(3-chlorophenyl)-1-carboxymethyl)phthalimide

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, condenser, and temperature probe, add potassium phthalimide (1.1 equivalents) to anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Slowly add a solution of 2-bromo-2-(3-chlorophenyl)acetic acid (1 equivalent) in DMF to the phthalimide suspension.

  • Reaction: Heat the mixture to 80-100°C and maintain it for 6-8 hours, monitoring the reaction progress by TLC or HPLC.

  • Workup: Cool the reaction mixture and pour it into ice water. The N-substituted phthalimide will precipitate.

  • Isolation: Filter the solid product, wash it thoroughly with water, and dry it under a vacuum.

2. Hydrolysis of N-(1-(3-chlorophenyl)-1-carboxymethyl)phthalimide (Hydrazinolysis)

  • Reaction Setup: In a reactor, suspend the N-substituted phthalimide in ethanol.

  • Reagent Addition: Add hydrazine (B178648) hydrate (B1144303) (1.5 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux (around 80°C) for 3-5 hours. A precipitate of phthalhydrazide will form.[4]

  • Workup: Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH ~1.

  • Isolation of Byproduct: Filter off the phthalhydrazide precipitate and wash it with ethanol.

  • Isolation of Product: Evaporate the filtrate to dryness. The residue is the hydrochloride salt of this compound.

  • Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure amino acid.

Visualizations

experimental_workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Hydrazinolysis start Potassium Phthalimide + 2-bromo-2-(3-chlorophenyl)acetic acid in DMF react Heat to 80-100°C start->react workup1 Quench in Ice Water react->workup1 isolate1 Filter and Dry Intermediate workup1->isolate1 intermediate N-substituted Phthalimide Intermediate isolate1->intermediate Proceed to Hydrolysis add_hydrazine Add Hydrazine Hydrate in Ethanol intermediate->add_hydrazine reflux Heat to Reflux add_hydrazine->reflux acidify Acidify with HCl reflux->acidify filter_byproduct Filter Phthalhydrazide acidify->filter_byproduct isolate_product Evaporate Filtrate filter_byproduct->isolate_product purify Recrystallize Product isolate_product->purify

Caption: Experimental workflow for the Gabriel synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield of N-substituted Phthalimide mixing Inefficient Mixing? start->mixing temp Poor Temperature Control? start->temp materials Poor Starting Material Quality? start->materials optimize_stirrer Optimize Stirrer Speed/Design mixing->optimize_stirrer improve_cooling Improve Heating/Cooling System temp->improve_cooling qc_materials Implement Strict QC for Materials materials->qc_materials

Caption: Troubleshooting logic for low intermediate yield.

References

Validation & Comparative

A Comparative Analysis of 2-Amino-2-(3-chlorophenyl)acetic acid and 2-Amino-2-(4-chlorophenyl)acetic acid: Biological Activity and Research Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3-chlorophenyl)acetic acid and 2-Amino-2-(4-chlorophenyl)acetic acid are structural isomers of chlorophenylglycine, a non-proteinogenic amino acid. These compounds serve as crucial building blocks in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and bioactive molecules. The position of the chlorine atom on the phenyl ring can significantly influence the physicochemical properties and, consequently, the biological activity of these molecules. This guide provides a comparative overview of the known activities of these two compounds, supported by available experimental data and detailed methodologies for further investigation.

While direct comparative studies on the biological activities of this compound and 2-Amino-2-(4-chlorophenyl)acetic acid are limited in publicly available literature, this guide consolidates existing data on these and structurally related compounds to offer insights into their potential pharmacological profiles.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below. These properties are fundamental to understanding their potential interactions with biological systems.

PropertyThis compound2-Amino-2-(4-chlorophenyl)acetic acid
Molecular Formula C₈H₈ClNO₂[1]C₈H₈ClNO₂
Molecular Weight 185.61 g/mol [1]185.61 g/mol
CAS Number 7292-71-9 (DL-form)[2]6212-33-5 (DL-form)
Appearance SolidSolid
General Solubility Soluble in aqueous solutions, with solubility influenced by pH.Soluble in aqueous solutions, with solubility influenced by pH.

Comparative Biological Activity

Enzyme Inhibition

A derivative of 2-Amino-2-(4-chlorophenyl)acetic acid has been shown to exhibit inhibitory activity against butyrylcholinesterase (BuChE), an enzyme involved in cholinergic neurotransmission.

Compound DerivativeTarget EnzymeIC₅₀ (µM)
2-(9-acridinylamino)-2-oxoethyl piperazinecarbodithioate with 4-chlorophenyl groupButyrylcholinesterase (BuChE)0.12 ± 0.01

IC₅₀ represents the concentration of an inhibitor required for 50% inhibition of the enzyme's activity.[3]

No equivalent inhibitory data for derivatives of This compound against BuChE or other enzymes was found in the available literature, precluding a direct comparison. This data point for the 4-chloro isomer derivative suggests a potential for this class of compounds to interact with cholinesterases, a target of interest in neurodegenerative diseases.

Antimicrobial and Antifungal Activity of Related Compounds

Studies on structurally related chlorophenyl amides and acids have indicated potential antimicrobial and antifungal properties. While not direct data on the title compounds, these findings suggest a possible avenue of investigation.

  • 2-chloro-N-phenylacetamide , a related amide, has demonstrated antifungal activity against various strains of Aspergillus niger and Candida species, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 256 µg/mL.[4][5][6][7] The proposed mechanism of action involves interaction with ergosterol (B1671047) in the fungal plasma membrane.[4]

  • Derivatives of phenylacetic acid have been studied for their antibacterial activity. For instance, diclofenac, a well-known nonsteroidal anti-inflammatory drug, has shown activity against Vibrio cholerae.[8]

These findings suggest that the chlorophenylacetic acid scaffold may possess antimicrobial properties, which would warrant a comparative investigation between the 3-chloro and 4-chloro isomers.

Cytotoxicity of Related Compounds

Research into phenylacetamide derivatives has revealed potential cytotoxic effects against cancer cell lines.[9] For example, a derivative with a para-nitro group exhibited strong cytotoxic effects against MDA-MB468 breast cancer cells with an IC₅₀ of 0.76 ± 0.09 µM.[9] This indicates that the phenylacetic acid backbone, when appropriately substituted, can be a scaffold for developing anticancer agents. A comparative study of the cytotoxicity of this compound and 2-Amino-2-(4-chlorophenyl)acetic acid would be valuable to determine the influence of the chlorine position on this activity.

Experimental Protocols

To facilitate further research and a direct comparison of the two compounds, the following are detailed methodologies for key experiments.

Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme, such as butyrylcholinesterase.

Materials:

  • Target enzyme (e.g., human butyrylcholinesterase)

  • Substrate (e.g., butyrylthiocholine (B1199683) iodide)

  • Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Test compounds (this compound and 2-Amino-2-(4-chlorophenyl)acetic acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the chromogenic reagent (DTNB), and the test compound dilutions.

  • Add the substrate to each well.

  • Initiate the reaction by adding the enzyme to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.

  • The rate of reaction is determined from the change in absorbance over time.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Test Compound Dilutions add_reagents Add Buffer, DTNB, and Test Compounds to Plate prep_compounds->add_reagents prep_reagents Prepare Reagents (Buffer, Substrate, DTNB) prep_reagents->add_reagents add_substrate Add Substrate add_reagents->add_substrate add_enzyme Initiate Reaction with Enzyme add_substrate->add_enzyme measure_abs Measure Absorbance Over Time add_enzyme->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 {Determine IC₅₀} plot_curve->det_ic50

Workflow for Enzyme Inhibition Assay.
Cell Viability (MTT) Assay

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cultured cells.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Test compounds dissolved in a suitable solvent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere_cells Allow Cells to Adhere seed_cells->adhere_cells treat_cells Treat with Test Compounds adhere_cells->treat_cells incubate_cells Incubate for 24-72h treat_cells->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability det_ic50 {Determine IC₅₀} calc_viability->det_ic50

Workflow for Cell Viability (MTT) Assay.

Potential Signaling Pathway Involvement

Based on the finding that a derivative of 2-Amino-2-(4-chlorophenyl)acetic acid inhibits butyrylcholinesterase, a potential area of investigation is its impact on cholinergic signaling pathways. Inhibition of cholinesterases leads to an increase in the levels of the neurotransmitter acetylcholine, which can affect various downstream signaling cascades.

G cluster_pathway Hypothetical Cholinergic Signaling Pathway Compound Chlorophenylglycine Derivative BuChE Butyrylcholinesterase (BuChE) Compound->BuChE Inhibition ACh Acetylcholine (ACh) BuChE->ACh Degradation Receptor Muscarinic/Nicotinic Receptors ACh->Receptor Activation Signaling Downstream Signaling Cascades Receptor->Signaling Response Cellular Response Signaling->Response

Hypothetical Cholinergic Signaling.

Conclusion

The available data suggests that both this compound and 2-Amino-2-(4-chlorophenyl)acetic acid are valuable research chemicals with the potential for diverse biological activities. The inhibitory activity of a derivative of the 4-chloro isomer against butyrylcholinesterase highlights a specific area for further comparative investigation. Moreover, the antimicrobial and cytotoxic potential of the broader class of chlorophenylacetic acid derivatives suggests that a direct comparison of these two isomers could yield valuable insights for drug discovery.

The lack of direct comparative studies underscores a significant knowledge gap. Researchers are encouraged to utilize the provided experimental protocols to conduct head-to-head comparisons of these isomers to elucidate the structure-activity relationships governed by the position of the chlorine substituent. Such studies will be instrumental in guiding the rational design of new therapeutic agents.

References

A Comparative Guide to the Synthetic Routes of 2-Amino-2-(3-chlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the primary synthetic routes to 2-Amino-2-(3-chlorophenyl)acetic acid, a crucial chiral building block in the development of pharmaceuticals. The following sections detail the methodologies, quantitative performance, and logical workflows of four major synthetic strategies: Asymmetric Strecker Synthesis, Bucherer-Bergs Synthesis, Enzymatic Kinetic Resolution, and Biocatalytic Asymmetric Synthesis. The data presented, where specific to the 3-chloro isomer is limited, is supported by extensive data from closely related 2-chloro and 4-chloro analogs, providing a robust predictive comparison.

Data Presentation: A Comparative Overview

The selection of an optimal synthetic route is a critical decision in drug development, balancing factors such as yield, enantioselectivity, cost, and environmental impact. The following table summarizes the key quantitative data for the different synthetic approaches to this compound and its close analogs.

Synthetic RouteStarting MaterialKey Reagents/CatalystsTypical YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Asymmetric Strecker Synthesis 3-Chlorobenzaldehyde (B42229)Chiral auxiliary (e.g., (R)-phenylglycinol), Cyanide source (e.g., TMSCN), Lewis acid70-85%[1]90-98%[1]Direct asymmetric synthesis, potentially fewer steps.Use of highly toxic cyanide, optimization of chiral auxiliary can be complex.[1]
Bucherer-Bergs Synthesis 3-ChlorobenzaldehydeKCN or NaCN, (NH₄)₂CO₃Moderate to GoodRacemicSimple, one-pot reaction for the hydantoin (B18101) intermediate.Produces a racemic mixture requiring subsequent resolution, use of cyanide.
Enzymatic Kinetic Resolution Racemic N-acetyl-2-amino-2-(3-chlorophenyl)acetic acidImmobilized Penicillin G Acylase~45% (for the desired enantiomer)[1]>99%[1][2]High enantioselectivity, mild reaction conditions, reusable catalyst.[2][3]Requires additional protection and deprotection steps, theoretical maximum yield of 50% without a racemization step.[1]
Biocatalytic Asymmetric Synthesis 3-Chlorophenylglyoxylic acidTransaminase, Amino donor (e.g., isopropylamine)>90%[1]>99%[1]High yield and enantioselectivity, environmentally friendly ("green chemistry").[1]Enzyme availability and stability can be limiting factors, requires specific biocatalytic expertise.[1]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for analogous compounds and can be adapted for the synthesis of this compound.

Asymmetric Strecker Synthesis

This method introduces chirality early in the synthesis through the use of a chiral auxiliary.

Protocol:

  • Imine Formation: To a solution of 3-chlorobenzaldehyde (10 mmol) in toluene (B28343) (50 mL), add (R)-phenylglycinol (10 mmol). Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure.[1]

  • Diastereoselective Cyanation: Dissolve the crude chiral imine in dichloromethane (B109758) (50 mL) and cool to -78 °C. Add a Lewis acid catalyst (e.g., TiCl₄, 1.1 equiv), followed by the dropwise addition of trimethylsilyl (B98337) cyanide (TMSCN, 1.2 equiv). Stir the reaction at this temperature for several hours.[1]

  • Hydrolysis: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over Na₂SO₄, and concentrate. Hydrolyze the resulting α-aminonitrile by refluxing with 6 M HCl for 4-6 hours to yield the final amino acid.[1]

Bucherer-Bergs Synthesis

This classical multicomponent reaction provides the hydantoin precursor to the amino acid.

Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine 3-chlorobenzaldehyde (10 mmol), potassium cyanide (20 mmol), and ammonium (B1175870) carbonate (20 mmol).

  • Reaction: Add a mixture of ethanol (B145695) and water as the solvent and heat the mixture to 60-70 °C for several hours. Monitor the formation of the 5-(3-chlorophenyl)hydantoin intermediate by TLC.

  • Hydrolysis: Upon completion, the hydantoin can be isolated. Subsequent hydrolysis of the hydantoin with a strong acid or base will yield the racemic this compound.

Enzymatic Kinetic Resolution

This method relies on the stereoselective hydrolysis of a racemic N-acyl amino acid derivative.

Protocol:

  • N-Acetylation of Racemic Amino Acid: Suspend racemic this compound in a mixture of acetic acid and water. Cool to 0-5 °C and slowly add acetic anhydride. Stir the reaction until completion to form N-acetyl-2-amino-2-(3-chlorophenyl)acetic acid.[3]

  • Enzymatic Resolution: Prepare a 10% (w/v) aqueous solution of the racemic N-acetyl-2-amino-2-(3-chlorophenyl)acetic acid. Adjust the pH to 7.5-8.0 with a suitable base (e.g., NaOH). Add immobilized Penicillin G Acylase (PGA) to the solution (e.g., enzyme to substrate ratio of 1:5 w/w). Maintain the temperature at 37-40 °C and monitor the reaction until approximately 50% conversion is reached.[2]

  • Separation and Hydrolysis: Separate the immobilized enzyme by filtration for reuse. The reaction mixture will contain the (S)-amino acid and the unreacted (R)-N-acetyl-amino acid. The (S)-amino acid can be isolated. The unreacted (R)-N-acetyl-2-amino-2-(3-chlorophenyl)acetic acid is then isolated, typically by extraction into an organic solvent after acidification. Finally, the N-acetyl group is removed by acid hydrolysis (e.g., refluxing with 6 M HCl) to yield the desired (R)-2-Amino-2-(3-chlorophenyl)acetic acid.[2]

Biocatalytic Asymmetric Synthesis

This modern approach utilizes an enzyme for the direct asymmetric amination of a keto acid.

Protocol:

  • Reaction Setup: In a buffered aqueous solution, dissolve 3-chlorophenylglyoxylic acid (or its corresponding keto acid precursor, 3-chlorobenzoylformic acid).

  • Enzymatic Reaction: Add a suitable (R)-selective ω-transaminase and an amino donor (e.g., isopropylamine). The enzyme will catalyze the stereoselective transfer of the amino group to the keto acid, forming the desired (R)-amino acid.

  • Work-up: Upon reaction completion, the enzyme can be removed by filtration or centrifugation. The product, (R)-2-Amino-2-(3-chlorophenyl)acetic acid, can then be isolated and purified from the reaction mixture.

Visualization of Synthetic Pathways

The following diagrams illustrate the workflows and logical relationships of the described synthetic routes.

Asymmetric_Strecker_Synthesis Start 3-Chlorobenzaldehyde Imine Chiral Imine Start->Imine Toluene, reflux ChiralAux (R)-Phenylglycinol ChiralAux->Imine AminoNitrile α-Amino Nitrile Imine->AminoNitrile Lewis Acid, -78°C Cyanide TMSCN Cyanide->AminoNitrile FinalProduct This compound AminoNitrile->FinalProduct Hydrolysis HCl 6 M HCl HCl->FinalProduct

Asymmetric Strecker Synthesis Workflow.

Bucherer_Bergs_Synthesis Start 3-Chlorobenzaldehyde Hydantoin 5-(3-chlorophenyl)hydantoin Start->Hydantoin EtOH/H₂O, 60-70°C Reagents KCN, (NH₄)₂CO₃ Reagents->Hydantoin FinalProduct Racemic this compound Hydantoin->FinalProduct Hydrolysis Acid or Base Hydrolysis Hydrolysis->FinalProduct Enzymatic_Kinetic_Resolution Start Racemic this compound N_Acetylation N-Acetylation (Acetic Anhydride) Start->N_Acetylation Racemic_N_Ac Racemic N-acetyl-2-amino-2-(3-chlorophenyl)acetic acid N_Acetylation->Racemic_N_Ac Enzymatic_Step Enzymatic Hydrolysis (Immobilized Penicillin G Acylase) Racemic_N_Ac->Enzymatic_Step Mixture Mixture of: (S)-2-Amino-2-(3-chlorophenyl)acetic acid (R)-N-acetyl-2-amino-2-(3-chlorophenyl)acetic acid Enzymatic_Step->Mixture Separation Separation Mixture->Separation S_Product (S)-Enantiomer Separation->S_Product R_N_Ac (R)-N-acetyl Enantiomer Separation->R_N_Ac Hydrolysis Acid Hydrolysis (6 M HCl) R_N_Ac->Hydrolysis R_Product (R)-2-Amino-2-(3-chlorophenyl)acetic acid Hydrolysis->R_Product Biocatalytic_Asymmetric_Synthesis Start 3-Chlorophenylglyoxylic acid FinalProduct (R)-2-Amino-2-(3-chlorophenyl)acetic acid Start->FinalProduct Enzyme Transaminase Enzyme->FinalProduct Asymmetric Amination AminoDonor Amino Donor (e.g., Isopropylamine) AminoDonor->FinalProduct

References

Validating the Enantiomeric Purity of (S)-2-Amino-2-(3-chlorophenyl)acetic acid: A Comparative Guide to Chiral HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like (S)-2-Amino-2-(3-chlorophenyl)acetic acid is a critical step in pharmaceutical development. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as a primary technique for this purpose. This guide provides a comparative overview of potential chiral HPLC methods and other analytical techniques for the validation of the enantiomeric purity of (S)-2-Amino-2-(3-chlorophenyl)acetic acid, supported by experimental protocols and data for analogous compounds.

The separation of enantiomers is a critical task in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) has become the definitive standard for the analysis of chiral compounds, providing the necessary selectivity to resolve these mirror-image isomers. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For chiral HPLC methods, this validation ensures the reliable and accurate quantification of each enantiomer, particularly the control of the undesired enantiomer as a chiral impurity.

Comparative Analysis of Analytical Techniques

The primary methods for determining the enantiomeric purity of chiral amino acids like 2-Amino-2-(3-chlorophenyl)acetic acid include direct and indirect chiral HPLC, as well as alternative techniques such as Chiral Capillary Electrophoresis (CCE).

FeatureDirect Chiral HPLCIndirect Chiral HPLC (with Derivatization)Chiral Capillary Electrophoresis (CCE)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral (e.g., C18) column.[1]Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.[2]
Primary Advantage Simplicity (no derivatization step required), and direct measurement of the enantiomers.Can enhance detectability and improve chromatographic resolution; uses common achiral columns.[1]High separation efficiency, short analysis times, and minimal sample consumption.[2]
Key Separation Media Polysaccharide-based CSPs: (e.g., Lux Cellulose-2) for derivatized amino acids. Macrocyclic glycopeptide-based CSPs: (e.g., Astec CHIROBIOTIC™ T) for underivatized amino acids.[3][4] Crown ether-based CSPs: (e.g., CROWNPAK® CR-I) for free amino acids.[5][6] Zwitterionic CSPs: (e.g., CHIRALPAK® ZWIX) for underivatized amino acids.[6]Chiral derivatizing agent (e.g., Marfey's reagent) followed by a reversed-phase C18 column.[1][7]Chiral selectors in buffer (e.g., cyclodextrins).[2]
Typical Mobile Phase Varies with CSP: - Reversed-phase (e.g., Acetonitrile (B52724)/water with additives).[8][9] - Polar organic. - Normal phase (e.g., Hexane/IPA).Gradient elution with acetonitrile and water, often with an acid modifier like TFA.[1]Aqueous buffer with a chiral selector.[2]
Considerations Requires screening of multiple CSPs and mobile phases to find optimal separation conditions.Derivatization reaction adds a step to the workflow and must be complete and non-racemizing.[7]Lower loading capacity compared to HPLC; sensitivity can be lower without specialized detectors.

Experimental Protocols

Below are detailed experimental protocols for two representative chiral HPLC methods. While specific for the analyzed compounds, these protocols provide a strong starting point for developing a validated method for (S)-2-Amino-2-(3-chlorophenyl)acetic acid.

Method 1: Direct Enantioseparation of Underivatized Phenylglycine Analogues

This method is based on the common practice of using macrocyclic glycopeptide or crown ether-based CSPs for the direct separation of underivatized amino acids.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Astec CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A typical starting point would be a polar ionic mode mobile phase, for example, Methanol/Acetic Acid/Triethylamine (100/0.1/0.05 v/v/v). Another option is a reversed-phase mobile phase such as 80/20: Methanol (with 1.0% Ammonium Trifluoroacetate) / Water (with 0.1% Formic Acid).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the (S)-2-Amino-2-(3-chlorophenyl)acetic acid reference standard in the mobile phase to a final concentration of 0.5 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.

    • System Suitability Solution: Prepare a solution containing both the (S) and (R) enantiomers (racemic mixture) at a concentration of 0.5 mg/mL in the mobile phase to verify resolution.

  • Data Analysis: The enantiomeric purity is calculated by determining the area percentage of the (S)-enantiomer peak relative to the total area of both the (S) and (R) enantiomer peaks.

Method 2: Indirect Enantioseparation via Derivatization with Marfey's Reagent

This protocol is adapted from a method for (R)-2-Amino-2-(4-chlorophenyl)acetic acid and is a robust alternative when direct methods are challenging.[1]

  • Derivatization Protocol:

    • Sample Preparation: Prepare a solution of this compound in 50 mM sodium bicarbonate buffer (pH ~9.0) at approximately 1 mg/mL. For method validation, also prepare a racemic mixture.[1]

    • Reaction: To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone.[1]

    • Add 20 µL of 1 M sodium bicarbonate solution.[1]

    • Incubate the mixture at 40°C for 1 hour in a water bath.[1]

    • Quenching: After incubation, cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.[1]

    • Dilution and Filtration: Dilute the final mixture with the initial mobile phase and filter through a 0.45 µm syringe filter before injection.[1]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA).[1]

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 60% B

      • 25-30 min: 60% B

      • 30-35 min: 60% to 10% B

      • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 340 nm.

  • Injection Volume: 20 µL.

  • Data Analysis: The enantiomeric purity is determined by calculating the area percentage of the diastereomeric peak corresponding to the (S)-enantiomer relative to the total area of both diastereomeric peaks.

Experimental Workflow and Logical Relationships

The process of validating the enantiomeric purity of a chiral compound follows a logical sequence, from sample preparation to data analysis and interpretation.

G cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Analysis racemic Prepare Racemic Standard hplc HPLC System with Chiral Stationary Phase racemic->hplc System Suitability s_enantiomer Prepare (S)-Enantiomer Reference Standard s_enantiomer->hplc test_sample Prepare Test Sample test_sample->hplc separation Chromatographic Separation hplc->separation specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness detection UV Detection separation->detection integration Peak Integration detection->integration calculation Calculate Enantiomeric Purity (% Area) integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for chiral HPLC validation.

The validation of a chiral HPLC method is a comprehensive process that ensures the method is suitable for its intended purpose. The interrelationship between different validation parameters is crucial for establishing a reliable analytical procedure.

G SystemSuitability System Suitability Specificity Specificity SystemSuitability->Specificity Robustness Robustness SystemSuitability->Robustness Precision Precision Specificity->Precision Accuracy Accuracy Specificity->Accuracy Linearity Linearity Specificity->Linearity Specificity->Robustness Precision->Accuracy LOQ Limit of Quantitation Precision->LOQ Accuracy->LOQ Linearity->Precision Linearity->Accuracy LOD Limit of Detection LOQ->LOD

Caption: Interrelationship of key validation parameters.

References

A Comparative Analysis of the Biological Efficacy of (R)- and (S)-3-Chlorophenylglycine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparison of the potential biological efficacy of the (R) and (S) enantiomers of 3-chlorophenylglycine. Direct pharmacological data for these specific enantiomers is limited in publicly available literature. However, based on the well-established stereospecificity of related phenylglycine derivatives at key neurological receptors, this document outlines their probable mechanisms of action, potential receptor binding affinities, and resulting signaling pathways. The primary utility of 3-chlorophenylglycine enantiomers lies in their role as chiral building blocks in the synthesis of pharmaceuticals.[1] This guide extrapolates potential direct biological activities to inform future research and drug development endeavors.

Introduction

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit profound differences in their pharmacodynamic and pharmacokinetic properties. The phenylglycine scaffold is a privileged structure in medicinal chemistry, with its derivatives frequently targeting glutamate (B1630785) receptors, which are central to excitatory neurotransmission in the central nervous system (CNS).

This guide focuses on the (R) and (S) enantiomers of 3-chlorophenylglycine. While their primary current application is in stereospecific synthesis, the known pharmacology of analogous compounds suggests they may possess distinct activities at metabotropic glutamate receptors (mGluRs) and N-methyl-D-aspartate (NMDA) receptors. Understanding these potential differences is crucial for unlocking their therapeutic potential.

Potential Pharmacological Targets and Data

Based on the pharmacology of structurally related phenylglycine derivatives, the (R) and (S) enantiomers of 3-chlorophenylglycine are likely to exhibit stereoselective interactions with Group III metabotropic glutamate receptors and the glycine (B1666218) binding site of the NMDA receptor.

Metabotropic Glutamate Receptors (mGluRs)

Phenylglycine derivatives are well-documented as ligands for mGluRs. It is plausible that the (R) and (S) enantiomers of 3-chlorophenylglycine could act as antagonists at Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8).

Table 1: Postulated Comparative Activity of 3-Chlorophenylglycine Enantiomers at Group III mGluRs

EnantiomerPredicted ActivityPotential Affinity (Ki)Potency (IC50)
(R)-3-Chlorophenylglycine AntagonistLower (Higher Potency)Lower
(S)-3-Chlorophenylglycine AntagonistHigher (Lower Potency)Higher

Note: The affinity and potency values are hypothetical and extrapolated from data on similar phenylglycine derivatives. Direct experimental data for 3-chlorophenylglycine enantiomers is needed for confirmation.

N-Methyl-D-Aspartate (NMDA) Receptors

The NMDA receptor, a key player in synaptic plasticity and memory, possesses a co-agonist binding site for glycine. Phenylglycine derivatives have been shown to act as antagonists at this site. It is hypothesized that one of the 3-chlorophenylglycine enantiomers may exhibit a higher affinity for the glycine binding site on the GluN1 subunit of the NMDA receptor.

Table 2: Postulated Comparative Activity of 3-Chlorophenylglycine Enantiomers at the NMDA Receptor Glycine Site

EnantiomerPredicted ActivityPotential Affinity (Ki)Potency (IC50)
(R)-3-Chlorophenylglycine AntagonistHigher (Lower Potency)Higher
(S)-3-Chlorophenylglycine AntagonistLower (Higher Potency)Lower

Note: The affinity and potency values are hypothetical and extrapolated from data on similar phenylglycine derivatives. Direct experimental data for 3-chlorophenylglycine enantiomers is needed for confirmation.

Experimental Protocols

To definitively determine the biological efficacy of (R)- and (S)-3-chlorophenylglycine, the following experimental protocols are recommended.

Radioligand Binding Assay for mGluR Affinity

This assay determines the binding affinity (Ki) of the enantiomers to specific mGluR subtypes.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing a specific human mGluR subtype (e.g., mGluR4) are prepared.

  • Incubation: The membranes are incubated with a known radiolabeled ligand (e.g., [³H]-L-AP4 for Group III mGluRs) and varying concentrations of the unlabeled test compound ((R)- or (S)-3-chlorophenylglycine).

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Electrophysiology for NMDA Receptor Functional Antagonism

This assay measures the functional antagonism of the NMDA receptor by the enantiomers.

Methodology:

  • Cell Culture: Primary neurons or cell lines expressing NMDA receptors (e.g., HEK293 cells co-transfected with GluN1 and GluN2A subunits) are used.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure the ion current flowing through the NMDA receptor channel.

  • Agonist Application: The cells are perfused with a solution containing NMDA and the co-agonist glycine to elicit a baseline current.

  • Antagonist Application: The test compound ((R)- or (S)-3-chlorophenylglycine) is then co-applied with the agonists at various concentrations.

  • Data Analysis: The reduction in the NMDA-induced current by the test compound is measured to determine the IC50 value for functional antagonism.

Signaling Pathways

The potential interactions of 3-chlorophenylglycine enantiomers with mGluRs and NMDA receptors would modulate distinct downstream signaling pathways.

Group III mGluR Signaling Pathway

Group III mGluRs are coupled to inhibitory G-proteins (Gi/o). Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. As antagonists, the 3-chlorophenylglycine enantiomers would block the effects of endogenous agonists like L-glutamate, thereby preventing this inhibitory cascade.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR Group III mGluR G_protein Gi/o Protein mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP Converts PKA PKA cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Phosphorylates Glutamate L-Glutamate Glutamate->mGluR Activates CPG_Enantiomer (R/S)-3-Chlorophenylglycine (Antagonist) CPG_Enantiomer->mGluR Blocks

Figure 1: Postulated signaling pathway of Group III mGluR antagonism.

NMDA Receptor Signaling and Blockade

NMDA receptors are ligand-gated ion channels. Their activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit, leading to the opening of an ion channel permeable to Ca²⁺. An antagonist at the glycine site would prevent channel opening, thereby blocking Ca²⁺ influx and subsequent downstream signaling cascades, such as the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).

NMDA_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NMDA_Receptor NMDA Receptor (GluN1/GluN2) Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx CaMKII CaMKII Ca_ion->CaMKII Activates Synaptic_Plasticity Synaptic Plasticity CaMKII->Synaptic_Plasticity Modulates Glutamate Glutamate Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 CPG_Enantiomer (R/S)-3-Chlorophenylglycine (Antagonist) CPG_Enantiomer->NMDA_Receptor Blocks Glycine Site

Figure 2: Postulated mechanism of NMDA receptor antagonism.

Conclusion and Future Directions

While the primary established role of (R)- and (S)-3-chlorophenylglycine is as chiral synthons, their structural similarity to known glutamate receptor ligands strongly suggests they possess direct biological activity. This guide has outlined the most probable pharmacological targets and the stereoselective nature of these potential interactions.

To fully elucidate the biological efficacy of these enantiomers, further research is imperative. The experimental protocols detailed herein provide a roadmap for determining their precise binding affinities and functional activities. Such studies will be instrumental in uncovering any therapeutic potential of (R)- and (S)-3-chlorophenylglycine as modulators of glutamatergic neurotransmission, potentially opening new avenues for the treatment of neurological and psychiatric disorders.

References

The Structural Choreography of Potency: A Comparative Guide to the Bioactivity of Chlorophenyl-Substituted Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of chlorophenyl-substituted amino acids, a chemical scaffold of significant interest in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and visualizing key cellular pathways, we aim to illuminate the structural determinants of activity and provide a valuable resource for the rational design of novel therapeutics.

This guide focuses on two distinct classes of compounds containing the chlorophenyl-amino moiety to illustrate how substitutions on the phenyl ring dictate biological outcomes. We will first delve into a series of potent histone deacetylase (HDAC) inhibitors, showcasing their anticancer properties, and then compare this with the activity of simpler chlorophenylalanine analogues, highlighting their impact on fundamental cellular processes.

I. Chlorophenyl-Pyrimidines as Histone Deacetylase (HDAC) Inhibitors: An Anticancer Strategy

A series of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives have been identified as potent inhibitors of Class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3. These enzymes play a crucial role in the epigenetic regulation of gene expression, and their aberrant activity is a hallmark of many cancers. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The anticancer efficacy of these compounds is exquisitely sensitive to the nature and position of substituents on the chlorophenyl ring. The following table summarizes the structure-activity relationship, with inhibitory concentrations (IC50) determined against HeLa nuclear extracts and various cancer cell lines.

Compound IDR Group (Substitution on Phenyl Ring)HDACs IC50 (µM, HeLa Extract)[1]K562 (Leukemia) IC50 (µM)[1]A549 (Lung Cancer) IC50 (µM)[1]MDA-MB-231 (Breast Cancer) IC50 (µM)[1]
L1 H50.5430.69>50>50
L4 4-F20.3115.2825.8329.41
L6 4-OCH315.8910.1412.3715.62
L7 3-OCH322.1518.9228.1431.05
L11 4-Cl18.9712.3315.4819.88
L17 4-Br19.5213.0616.7221.34
L20 4-OCH3 (with pyrimidine (B1678525) linker)0.58 0.42 1.06 1.63

Key SAR Observations:

  • Unsubstituted Phenyl Ring (L1): The parent compound with an unsubstituted phenyl ring shows the lowest activity.

  • Halogen Substitution (L4, L11, L17): The introduction of a halogen (F, Cl, Br) at the para-position of the phenyl ring consistently enhances both HDAC inhibitory and anticancer activity. This suggests that electron-withdrawing groups and/or increased hydrophobicity in this position are favorable for binding to the enzyme's active site.

  • Methoxy (B1213986) Substitution (L6, L7): A methoxy group at the para-position (L6) results in a significant increase in potency compared to both the unsubstituted and halogen-substituted analogues.[1] The ortho-position (L7) is less favorable than the para-position, indicating steric constraints or suboptimal electronic interactions. The presence of small, electron-donating groups appears particularly beneficial for HDAC inhibition.[1]

  • Linker Modification (L20): The most potent compound in the series, L20, features a 4-methoxy substitution on the phenyl ring coupled with a change in the linker region of the molecule. This highlights that while the substituted chlorophenyl moiety is crucial for activity, optimization of other parts of the molecular scaffold can lead to substantial gains in potency.[1]

Downstream Signaling Pathway of HDAC Inhibition

The inhibition of HDACs 1, 2, and 3 by these chlorophenyl-amino pyrimidine derivatives leads to an increase in the acetylation of histone and non-histone proteins. This has profound effects on cellular signaling, primarily impacting pathways that control cell cycle progression and apoptosis, such as the MAPK and PI3K/AKT pathways. Increased acetylation of histones can lead to the transcriptional activation of tumor suppressor genes like p21 and p53.

HDAC_Inhibition_Pathway HDACi Chlorophenyl-amino Pyrimidine Inhibitor HDACs HDAC1 / HDAC2 / HDAC3 HDACi->HDACs Inhibition Histones Histone Proteins HDACs->Histones Deacetylation MAPK_PI3K MAPK & PI3K/AKT Pathways HDACs->MAPK_PI3K Modulates Ac_Histones Acetylated Histones (Increased) p21_p53 p21, p53 (Tumor Suppressors) Ac_Histones->p21_p53 Upregulation of Gene Expression CDKs Cyclin-Dependent Kinases (CDKs) p21_p53->CDKs Inhibition CellCycle Cell Cycle Progression CDKs->CellCycle Drives Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to MAPK_PI3K->CellCycle Regulates MAPK_PI3K->Apoptosis Regulates

Fig. 1: Downstream effects of HDAC inhibition.

II. Chlorophenylalanine Analogues: Modulators of Amino Acid Metabolism

In contrast to the complex HDAC inhibitors, simpler chlorophenyl-substituted amino acids, such as p-chlorophenylalanine (PCPA), exert their biological effects through different mechanisms. PCPA is a well-known inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the synthesis of serotonin (B10506).[2][3] It also affects the cellular uptake of other large neutral amino acids.[4]

Structure-Activity Relationship (SAR)

The biological activity of phenylalanine analogues is influenced by substitutions on the phenyl ring.

CompoundSubstitutionPrimary MechanismBiological Effect
Phenylalanine HAmino acid building blockEssential for protein synthesis
p-Chlorophenylalanine 4-ClTryptophan hydroxylase inhibitor[2][3]; Inhibits amino acid uptake[4]Depletes brain serotonin[3]; Cytotoxic to neuroblastoma cells[4]
alpha-Methylphenylalanine H (with methyl on alpha-carbon)Phenylalanine hydroxylase inhibitorNon-toxic to neuroblastoma cells[4]

Key SAR Observations:

  • The addition of a chlorine atom at the para-position of the phenylalanine ring is critical for its potent inhibitory activity against tryptophan hydroxylase.

  • This substitution also confers cytotoxicity and the ability to inhibit the transport of other amino acids, a property not observed with alpha-methylphenylalanine.[4] This suggests that the electronic properties and steric bulk of the chloro group play a key role in its interaction with both enzymes and amino acid transporters.

Experimental Workflow: Drug Discovery and Evaluation

The process of identifying and characterizing novel bioactive compounds, such as the chlorophenyl-substituted amino acids discussed, follows a structured workflow. This involves initial compound design and synthesis, followed by a cascade of in vitro and in vivo assays to determine efficacy and safety.

Drug_Discovery_Workflow Design Compound Design & Synthesis InVitro In Vitro Screening Design->InVitro EnzymeAssay Enzyme Inhibition (e.g., HDAC assay) InVitro->EnzymeAssay CellAssay Cell-based Assays (e.g., MTT assay) InVitro->CellAssay SAR SAR Analysis & Optimization EnzymeAssay->SAR CellAssay->SAR SAR->Design Iterative Refinement InVivo In Vivo Models SAR->InVivo Lead Compound Selection Tox Toxicology Studies InVivo->Tox PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Clinical Clinical Trials Tox->Clinical PKPD->Clinical

Fig. 2: A typical drug discovery workflow.

III. Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

A. HDAC Enzyme Inhibition Assay (Fluorometric)

This protocol is adapted from standard fluorometric assays for measuring class I HDAC activity.[1][5]

Materials:

  • HeLa or other suitable cell line nuclear extract as a source of HDACs.

  • HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent).

  • Test compounds (chlorophenyl-substituted amino acid derivatives) dissolved in DMSO.

  • 96-well black microplates.

  • Fluorescent plate reader (Excitation: 355-360 nm, Emission: 460 nm).

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add nuclear extract diluted in assay buffer to each well.

  • Add the test compounds or vehicle control (DMSO) to the respective wells.

  • Initiate the reaction by adding the HDAC fluorometric substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent product.

  • Incubate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using appropriate software.

B. Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K562, A549, MDA-MB-231).

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well clear microplates.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Conclusion

The structural-activity relationships of chlorophenyl-substituted amino acids are highly dependent on both the specific substitution pattern on the phenyl ring and the overall molecular architecture. As demonstrated with the 5-chloro-4-((substituted phenyl)amino)pyrimidine series, subtle modifications, such as the position of a methoxy group, can significantly impact potency against specific biological targets like HDACs. In contrast, simpler analogues like p-chlorophenylalanine act on different cellular machinery, such as enzymes involved in neurotransmitter synthesis and amino acid transport.

The data and protocols presented in this guide underscore the importance of a systematic approach to medicinal chemistry, where iterative design, synthesis, and biological evaluation, guided by a deep understanding of SAR, can lead to the development of highly potent and selective therapeutic agents. The continued exploration of this chemical space holds significant promise for the discovery of novel drugs for a range of diseases, from cancer to neurological disorders.

References

A Comparative Guide to Chiral Auxiliaries in the Asymmetric Synthesis of α-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to (S)-2-Amino-2-(3-chlorophenyl)acetic acid Precursors

In the pursuit of novel therapeutics and complex molecular architectures, the stereoselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry. While (S)-2-Amino-2-(3-chlorophenyl)acetic acid is a valuable chiral building block, its synthesis, and that of other unique amino acids, often relies on the use of chiral auxiliaries to control stereochemistry. This guide provides a comprehensive comparison of the leading chiral auxiliaries employed for the asymmetric synthesis of α-amino acids, offering a data-driven resource for selecting the optimal synthetic strategy.

This guide focuses on the performance of four widely-used classes of chiral auxiliaries in the asymmetric alkylation of glycine (B1666218) enolates, a common and versatile method for the synthesis of a diverse array of α-amino acids. The auxiliaries evaluated are:

  • Evans' Oxazolidinones

  • Schöllkopf Bis-Lactim Ethers

  • Oppolzer's Camphorsultams

  • Pseudoephedrine-Based Auxiliaries

The efficacy of these auxiliaries is assessed based on chemical yield and diastereoselectivity, two critical parameters that dictate the overall efficiency and success of a synthetic route.

Performance Comparison of Chiral Auxiliaries

The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. The ideal auxiliary should be readily available, easily attached to the substrate and removed from the product, and, most importantly, induce a high degree of stereocontrol. The following tables summarize representative data for the asymmetric alkylation of glycine enolates using the four classes of chiral auxiliaries. It is important to note that reaction conditions and substrates can influence outcomes, and the data presented here is intended to provide a comparative overview.

Chiral AuxiliaryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone Benzyl (B1604629) bromide>95:585-95[1](--INVALID-LINK--)
Allyl iodide>98:270-85[2](--INVALID-LINK--)
Methyl iodide>95:5~90[1](--INVALID-LINK--)
Schöllkopf Bis-Lactim Ether Benzyl bromide>95:570-85[3](4--INVALID-LINK--
Isopropyl iodide>95:5~80[3](4--INVALID-LINK--
4-Bromo-1,2-butadieneNot Specified48[5](--INVALID-LINK--)
Oppolzer's Camphorsultam Allyl bromide>95:5~80[6](--INVALID-LINK--)
Propargyl bromide>95:5~75[6](--INVALID-LINK--)
(+)-Pseudoephedrine Amide Benzyl bromide>99:190[7](--INVALID-LINK--)
n-Butyl iodide98:280[7](--INVALID-LINK--)
Isopropyl iodide97:385[7](--INVALID-LINK--)

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the general workflows for the asymmetric synthesis of α-amino acids using each of the discussed chiral auxiliaries.

Evans_Auxiliary_Workflow cluster_attachment Attachment of Auxiliary cluster_alkylation Asymmetric Alkylation cluster_cleavage Cleavage and Recovery Glycine Glycine N-Acyl_Oxazolidinone N-Acyl_Oxazolidinone Glycine->N-Acyl_Oxazolidinone Acylation Enolate_Formation Enolate_Formation N-Acyl_Oxazolidinone->Enolate_Formation Base (e.g., LDA) Alkylated_Product Alkylated_Product Enolate_Formation->Alkylated_Product Electrophile (R-X) alpha-Amino_Acid alpha-Amino_Acid Alkylated_Product->alpha-Amino_Acid Hydrolysis (e.g., LiOH/H2O2) Recovered_Auxiliary Recovered_Auxiliary Alkylated_Product->Recovered_Auxiliary

Workflow for Asymmetric Amino Acid Synthesis using an Evans' Oxazolidinone Auxiliary.

Schoellkopf_Workflow cluster_formation Bis-Lactim Ether Formation cluster_alkylation Asymmetric Alkylation cluster_cleavage Cleavage Glycine_Valine Glycine + Valine Diketopiperazine Diketopiperazine Glycine_Valine->Diketopiperazine Bis-Lactim_Ether Bis-Lactim_Ether Diketopiperazine->Bis-Lactim_Ether O-Alkylation Lithiation Lithiation Bis-Lactim_Ether->Lithiation Base (e.g., n-BuLi) Alkylated_Bis-Lactim Alkylated_Bis-Lactim Lithiation->Alkylated_Bis-Lactim Electrophile (R-X) alpha-Amino_Acid_Ester alpha-Amino_Acid_Ester Alkylated_Bis-Lactim->alpha-Amino_Acid_Ester Acid Hydrolysis

Workflow for the Schöllkopf Bis-Lactim Ether Method.

Oppolzer_Workflow cluster_attachment Attachment of Auxiliary cluster_alkylation Asymmetric Alkylation cluster_cleavage Cleavage and Recovery Glycine Glycine N-Glycyl_Camphorsultam N-Glycyl_Camphorsultam Glycine->N-Glycyl_Camphorsultam Acylation Enolate_Formation Enolate_Formation N-Glycyl_Camphorsultam->Enolate_Formation Base (e.g., NaHMDS) Alkylated_Product Alkylated_Product Enolate_Formation->Alkylated_Product Electrophile (R-X) alpha-Amino_Acid alpha-Amino_Acid Alkylated_Product->alpha-Amino_Acid Hydrolysis Recovered_Auxiliary Recovered_Auxiliary Alkylated_Product->Recovered_Auxiliary

Workflow for Asymmetric Amino Acid Synthesis using Oppolzer's Camphorsultam.

Pseudoephedrine_Workflow cluster_attachment Attachment of Auxiliary cluster_alkylation Asymmetric Alkylation cluster_cleavage Cleavage and Recovery Glycine_Derivative Protected Glycine Pseudoephedrine_Glycinamide Pseudoephedrine_Glycinamide Glycine_Derivative->Pseudoephedrine_Glycinamide Amide Coupling Enolate_Formation Enolate_Formation Pseudoephedrine_Glycinamide->Enolate_Formation Base (e.g., LDA), LiCl Alkylated_Product Alkylated_Product Enolate_Formation->Alkylated_Product Electrophile (R-X) alpha-Amino_Acid alpha-Amino_Acid Alkylated_Product->alpha-Amino_Acid Hydrolysis Recovered_Auxiliary Recovered_Auxiliary Alkylated_Product->Recovered_Auxiliary

Workflow for Asymmetric Amino Acid Synthesis using a Pseudoephedrine Auxiliary.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these synthetic strategies. The following protocols provide a general framework for the key steps involved in the use of each chiral auxiliary.

Evans' Oxazolidinone Protocol
  • Attachment of the Auxiliary:

    • To a solution of the (S)-4-benzyl-2-oxazolidinone in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong base (e.g., n-butyllithium) dropwise.

    • After stirring for 30 minutes, add the desired acyl chloride (e.g., chloroacetyl chloride) and allow the reaction to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent.

    • Purify the N-acyloxazolidinone by column chromatography.

  • Asymmetric Alkylation:

    • Dissolve the N-acyloxazolidinone in anhydrous THF and cool to -78 °C.

    • Add a strong base (e.g., sodium bis(trimethylsilyl)amide or LDA) to form the enolate.

    • After stirring for 30-60 minutes, add the electrophile (e.g., benzyl bromide) and continue stirring at -78 °C for several hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product.

    • Purify the alkylated product by column chromatography.

  • Cleavage of the Auxiliary:

    • Dissolve the alkylated product in a mixture of THF and water.

    • Add lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) and stir at room temperature.[8]

    • After completion of the reaction (monitored by TLC), quench the excess peroxide with sodium sulfite.

    • Acidify the mixture and extract the desired α-amino acid. The chiral auxiliary can often be recovered from the organic layer.

Schöllkopf Bis-Lactim Ether Protocol
  • Formation of the Bis-Lactim Ether:

    • A dipeptide derived from glycine and (R)-valine is converted into a 2,5-diketopiperazine.[3]

    • The diketopiperazine is then treated with a methylating agent (e.g., trimethyloxonium (B1219515) tetrafluoroborate) to form the bis-lactim ether.[3]

  • Asymmetric Alkylation:

    • Dissolve the bis-lactim ether in anhydrous THF and cool to -78 °C.

    • Add n-butyllithium (n-BuLi) to abstract a proton from the prochiral carbon of the glycine unit.[5]

    • Add the desired electrophile and allow the reaction to proceed.[5]

  • Cleavage of the Auxiliary:

    • The alkylated bis-lactim ether is hydrolyzed with dilute aqueous acid (e.g., HCl) to yield the desired α-amino acid methyl ester and the valine methyl ester, which can be separated by chromatography.[3]

Oppolzer's Camphorsultam Protocol
  • Attachment of the Auxiliary:

    • The N-glycyl sultam is prepared by coupling bromoacetyl bromide with the Oppolzer's camphorsultam, followed by displacement of the bromide with an amine source.

  • Asymmetric Alkylation:

    • The N-glycyl camphorsultam is treated with a strong base such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) in an inert solvent like THF to form the corresponding enolate.

    • The electrophile is then added to the enolate solution, and the reaction is stirred for a specified time until completion.

  • Cleavage of the Auxiliary:

    • The chiral auxiliary is typically removed by hydrolysis with lithium hydroxide in a mixture of THF and water, or by other methods such as saponification followed by acidic workup.

Pseudoephedrine Amide Protocol
  • Attachment of the Auxiliary:

    • (+)-Pseudoephedrine is acylated with a protected glycine derivative using a standard coupling reagent (e.g., DCC/HOBt or HATU) or by converting the protected glycine to its acid chloride followed by reaction with pseudoephedrine.

  • Asymmetric Alkylation:

    • The pseudoephedrine glycinamide (B1583983) is dissolved in an anhydrous solvent (e.g., THF) containing lithium chloride (LiCl).[7]

    • The solution is cooled to -78 °C, and a strong base (e.g., LDA) is added to form the enolate.[7]

    • The electrophile is then added, and the reaction is allowed to proceed to completion.[7]

  • Cleavage of the Auxiliary:

    • The alkylated pseudoephedrine amide can be hydrolyzed under acidic or basic conditions to yield the desired α-amino acid. The pseudoephedrine auxiliary can be recovered and reused.

Conclusion

The choice of a chiral auxiliary for the asymmetric synthesis of α-amino acids is a multifaceted decision that depends on the specific target molecule, the nature of the desired side chain, and practical considerations such as cost and scalability.

  • Evans' oxazolidinones are highly reliable and have been extensively studied, consistently providing high levels of diastereoselectivity.

  • The Schöllkopf bis-lactim ether method offers a robust route to a wide variety of α-amino acids with excellent enantiomeric purity.

  • Oppolzer's camphorsultams are versatile and effective auxiliaries for various asymmetric transformations.

  • Pseudoephedrine-based auxiliaries are attractive due to their low cost and high diastereoselectivity, particularly for the synthesis of α-substituted carboxylic acids.

This guide provides a foundational framework for comparing these powerful tools. Researchers are encouraged to consult the primary literature for more specific examples and optimized conditions tailored to their particular synthetic challenges. By carefully considering the data and methodologies presented herein, scientists and drug development professionals can make more informed decisions in the design and execution of efficient and stereoselective syntheses of valuable chiral α-amino acids.

References

Benchmarking the performance of 2-Amino-2-(3-chlorophenyl)acetic acid derivatives in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Chlorophenyl Amino Acid Derivatives in Biological Assays

This guide provides a comparative benchmark of the performance of various chlorophenyl amino acid derivatives in key biological assays. While the primary focus is on derivatives of 2-Amino-2-(3-chlorophenyl)acetic acid, publicly available comparative data for this specific isomer is limited. Therefore, this document extends its analysis to include closely related and structurally similar chlorophenyl derivatives to offer a broader perspective on their therapeutic potential. The data presented herein is compiled from recent studies to aid researchers, scientists, and drug development professionals in evaluating the potential of this class of compounds.

Anticancer Activity: Symmetrical Chlorophenylamino-s-triazine Derivatives

A series of symmetrical chlorophenylamino-s-triazine derivatives were evaluated for their cytotoxic activities against human breast cancer (MCF7) and murine colon carcinoma (C26) cell lines. The results, benchmarked against the standard chemotherapeutic agent Paclitaxel (PTX), reveal significant anticancer potential for specific derivatives.[1]

Comparative Performance Data

The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC₅₀ values denote higher potency.

Compound IDDerivative StructureIC₅₀ (µM) vs. MCF7IC₅₀ (µM) vs. C26
2c (Not specified)4.14 ± 1.067.87 ± 0.96
2f (Not specified)11.02 ± 0.684.62 ± 0.65
2a (Not specified)28.20 ± 1.6823.05 ± 1.25
2b (Not specified)24.37 ± 0.6620.53 ± 0.65
2e (Not specified)19.64 ± 1.3747.53 ± 1.03
Paclitaxel Reference Drug(Not specified)(Not specified)
(Data sourced from: PMC - NIH)[1]

Among the tested series, compounds 2c and 2f demonstrated the highest cytotoxic activities. Notably, the activity of compound 2f against the C26 colon carcinoma cell line approaches that of Paclitaxel, indicating a strong potential for further investigation.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay

The cytotoxic activity of the synthesized derivatives was determined using a standard cell viability assay, likely the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture : MCF7 and C26 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding : Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells were treated with various concentrations of the chlorophenylamino-s-triazine derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay : After incubation, the media was removed, and MTT solution was added to each well. The plate was incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Data Analysis : The formazan crystals were dissolved in a solubilization solution (e.g., DMSO). The absorbance was measured using a microplate reader at a specific wavelength. The IC₅₀ values were then calculated by plotting the percentage of cell viability against the compound concentrations.

Assay Workflow Visualization

General Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_treatment Treatment cluster_assay Measurement cluster_analysis Analysis start Seed Cancer Cells in 96-well plate incubation1 Incubate 24h (Adhesion) start->incubation1 add_compounds Add Derivatives (Varying Concentrations) incubation1->add_compounds incubation2 Incubate 48-72h add_compounds->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 4h (Formazan Formation) add_mtt->incubation3 solubilize Add Solubilizer (e.g., DMSO) incubation3->solubilize read_plate Measure Absorbance solubilize->read_plate calculate_ic50 Calculate IC50 Value read_plate->calculate_ic50

Workflow for determining the IC₅₀ values of test compounds.

Antibacterial Activity: 2-Amino-N-(p-Chlorophenyl) Acetamide (B32628) Derivatives

To assess the antibacterial potential, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives were synthesized and evaluated against several bacterial strains. The study utilized the disc diffusion method to measure the zones of inhibition.[2]

Comparative Performance Data

The antibacterial efficacy was quantified by measuring the diameter of the inhibition zone (DIZ) in millimeters (mm). A larger DIZ corresponds to greater antibacterial activity.

Compound IDAcinetobacter baumannii (DIZ, mm)P. aeruginosa ATCC27853 (DIZ, mm)P. aeruginosa ATCC29260 (DIZ, mm)Staphylococcus aureus (DIZ, mm)
5a 32.023.524.5(Not specified)
5d (Not specified)(Not specified)(Not specified)23.5
(Data sourced from: IRE Journals)[2]

Compound 5a showed notable activity against Acinetobacter baumannii and Pseudomonas aeruginosa strains. Compound 5d was highlighted for its potent effect against Staphylococcus aureus. The study concluded that all tested compounds exhibited moderate to high antibacterial ability.[2]

Experimental Protocol: Disc Diffusion Method
  • Preparation of Inoculum : A standardized suspension of the test bacteria is prepared in a sterile broth.

  • Agar (B569324) Plate Inoculation : A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disc Impregnation : Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 30 µL of a 0.1g/mL solution).[2]

  • Placement of Discs : The impregnated discs are placed onto the surface of the inoculated agar plate.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measurement : The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.

Assay Workflow Visualization

Workflow for Disc Diffusion Antibacterial Assay prep_inoculum Prepare Bacterial Inoculum streak_plate Inoculate Agar Plate with Bacteria prep_inoculum->streak_plate place_discs Place Discs on Agar Surface streak_plate->place_discs prepare_discs Impregnate Paper Discs with Test Derivatives prepare_discs->place_discs incubate Incubate Plate (e.g., 24h at 37°C) place_discs->incubate measure_zone Measure Diameter of Inhibition Zone (mm) incubate->measure_zone result Determine Antibacterial Activity measure_zone->result

Standard procedure for the disc diffusion susceptibility test.

Role as Chiral Intermediates in Stereospecific Synthesis

Beyond direct biological activity, chlorophenyl amino acids are critical chiral building blocks in pharmaceutical synthesis. The stereochemistry (i.e., the 3D arrangement of atoms) of these molecules is paramount, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological effects.

A prominent example is the synthesis of the antiplatelet drug (S)-clopidogrel. The synthesis relies on the closely related (S)-enantiomer of 2-amino-2-(2-chlorophenyl)acetic acid as a key intermediate. The corresponding (R)-enantiomer of clopidogrel (B1663587) is pharmacologically inactive as an antithrombotic agent.[3] This stark difference highlights the necessity of using the correct enantiomer in the synthesis of stereospecific pharmaceuticals.[3]

Logical Relationship Diagram

Importance of Chirality in Drug Synthesis s_enantiomer (S)-Chlorophenyl- glycine Derivative s_drug (S)-Active Drug (e.g., Clopidogrel) s_enantiomer->s_drug Leads to r_enantiomer (R)-Chlorophenyl- glycine Derivative r_drug (R)-Inactive Drug r_enantiomer->r_drug Leads to

Stereospecific synthesis pathway from chiral precursors.

References

A Researcher's Guide to Investigating the Enzymatic Cross-Reactivity of 2-Amino-2-(3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's potential for off-target interactions is critical for advancing safe and effective therapeutics. This guide provides a comparative framework for studying the enzymatic cross-reactivity of 2-Amino-2-(3-chlorophenyl)acetic acid, a non-proteinogenic amino acid. Due to the limited direct experimental data on the cross-reactivity of this specific compound, this guide focuses on outlining potential interactions based on the known substrate specificities of relevant enzyme classes. We provide detailed experimental protocols for key enzymatic assays to empower researchers to generate the necessary data for a comprehensive assessment.

Potential Enzymatic Interactions

Based on its structural similarity to natural amino acids and other bioactive molecules, this compound may exhibit cross-reactivity with several classes of enzymes. The following table summarizes these potential interactions and provides a rationale for their consideration.

Enzyme ClassSpecific Enzymes (Examples)Rationale for Potential Cross-ReactivityPotential Effect
Amino Acid Oxidases L-Amino Acid Oxidase (LAAO), D-Amino Acid Oxidase (DAAO)These enzymes act on a broad range of amino acids, including those with aromatic side chains. The phenylglycine scaffold of the target compound makes it a candidate substrate or inhibitor.Substrate or Inhibitor
Acylases Penicillin G Acylase (PGA)PGA is known to be involved in the kinetic resolution of N-acylated phenylglycine derivatives. An acylated form of the target compound could serve as a substrate.Substrate (for acylated form)
Cholinesterases Butyrylcholinesterase (BChE)Derivatives of amino acids have been shown to inhibit BChE. The structural features of the target compound warrant investigation against this enzyme.Inhibitor
Digestive Enzymes Pancreatic Lipase, α-Amylase, α-GlucosidaseStudies have demonstrated that some synthetic amino acid derivatives can inhibit these enzymes, suggesting a potential for interaction.Inhibitor
Glutamate Receptors Metabotropic Glutamate Receptors (mGluRs)Phenylglycine derivatives have been identified as antagonists of mGluRs, indicating a potential for the target compound to interact with this receptor family.Antagonist

Experimental Protocols

To facilitate the investigation of these potential cross-reactivities, detailed protocols for relevant enzymatic assays are provided below.

L-Amino Acid Oxidase (LAAO) Activity Assay

This assay determines the activity of LAAO by measuring the production of hydrogen peroxide, a byproduct of the oxidative deamination of an L-amino acid substrate.

Materials:

  • L-Amino Acid Oxidase (from Crotalus adamanteus venom)

  • L-Leucine (substrate)

  • Horseradish Peroxidase (HRP)

  • o-Phenylenediamine dihydrochloride (B599025) (OPD)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • 2 M Sulfuric Acid (H₂SO₄)

  • Microplate reader

Procedure:

  • Prepare a substrate solution containing 50 mM Tris-HCl buffer, 5 mM L-leucine, 5 IU/ml HRP, and 2 mM OPD.

  • In a 96-well plate, add 180 µL of the substrate solution to each well.

  • To initiate the reaction, add 20 µL of LAAO solution (or sample containing LAAO activity) to each well. For testing the inhibitory effect of this compound, pre-incubate the enzyme with various concentrations of the compound before adding to the substrate solution.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate the enzyme activity or inhibition based on the change in absorbance compared to controls.

D-Amino Acid Oxidase (DAAO) Activity Assay

This protocol measures DAAO activity through a coupled reaction that detects the production of hydrogen peroxide.

Materials:

  • D-Amino Acid Oxidase (from porcine kidney)

  • D-Alanine (substrate)

  • Horseradish Peroxidase (HRP)

  • Amplex™ Red reagent (or other suitable fluorometric probe)

  • Sodium pyrophosphate buffer (100 mM, pH 8.5)

  • Microplate reader (fluorescence)

Procedure:

  • Prepare a reaction mixture containing 100 mM sodium pyrophosphate buffer, 0.2 U/mL HRP, and 50 µM Amplex™ Red.

  • In a 96-well black plate, add 50 µL of the reaction mixture to each well.

  • Add 25 µL of D-Alanine solution (or other D-amino acid substrate) to each well.

  • To initiate the reaction, add 25 µL of DAAO solution (or sample containing DAAO activity). For inhibition studies, pre-incubate the enzyme with this compound.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) at multiple time points to determine the reaction rate.

  • Calculate the enzyme activity or inhibition from the rate of fluorescence increase.

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of BChE by detecting the product of substrate hydrolysis.

Materials:

  • Butyrylcholinesterase (from equine serum)

  • Butyrylthiocholine iodide (BTC)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Microplate reader

Procedure:

  • Prepare a DTNB solution (10 mM) and a BTC solution (100 mM) in phosphate buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer to each well.

  • Add 20 µL of DTNB solution to each well.

  • Add 10 µL of BChE solution.

  • Add 10 µL of various concentrations of this compound (dissolved in buffer or a suitable solvent) to the test wells. Add solvent for the control wells.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of BTC solution to all wells.

  • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.

  • Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the curve.

  • Determine the percent inhibition and, subsequently, the IC50 value of the compound.

Visualization of Experimental Workflow and Logic

To further aid researchers in their cross-reactivity studies, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a logical framework for data interpretation.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assays cluster_analysis Data Analysis cluster_conclusion Conclusion prep_compound Prepare Stock Solution of this compound perform_assays Perform Enzymatic Assays (with and without compound) prep_compound->perform_assays prep_enzymes Prepare Enzyme Solutions (LAAO, DAAO, BChE, etc.) prep_enzymes->perform_assays prep_reagents Prepare Assay Reagents (Substrates, Buffers, Detection Agents) prep_reagents->perform_assays measure_activity Measure Enzyme Activity/ Inhibition (e.g., Absorbance, Fluorescence) perform_assays->measure_activity calc_inhibition Calculate Percent Inhibition measure_activity->calc_inhibition det_ic50 Determine IC50 Values (for inhibitory compounds) calc_inhibition->det_ic50 compare_data Compare with Alternative Compounds det_ic50->compare_data assess_cross_reactivity Assess Cross-Reactivity Profile compare_data->assess_cross_reactivity

Caption: A generalized workflow for assessing the enzymatic cross-reactivity of a test compound.

logical_framework start Is there significant enzyme inhibition? ic50 Determine IC50 Value start->ic50 Yes no_inhibition No Significant Cross-Reactivity Observed for this enzyme. start->no_inhibition No potency Is the inhibition potent? (Low µM or nM IC50) ic50->potency high_potency High Potential for Cross-Reactivity. Further investigation required. potency->high_potency Yes low_potency Low Potential for Significant Cross-Reactivity. potency->low_potency No

Caption: A logical framework for interpreting the results of enzymatic inhibition assays.

Quantitative Analysis of 2-Amino-2-(3-chlorophenyl)acetic Acid in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Amino-2-(3-chlorophenyl)acetic acid, a chiral non-proteinogenic amino acid and a key building block in pharmaceutical synthesis, is critical for ensuring the quality, efficacy, and safety of drug candidates. This guide provides an objective comparison of prevalent analytical methodologies for the quantitative analysis of this compound in complex matrices. We present supporting experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.

Comparison of Analytical Methodologies

The primary techniques for the quantitative analysis of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited for different analytical challenges, particularly concerning sensitivity, selectivity, and the need for chiral separation.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of each method. It is important to note that while direct validation data for this compound is limited in publicly available literature, the data presented here is based on established methods for the closely related isomer, 2-Amino-2-(4-chlorophenyl)acetic acid, and is expected to be a reasonable estimate.

ParameterHPLC-UV (with derivatization)GC-MS (with derivatization)LC-MS/MS
Linearity (R²) > 0.999> 0.99> 0.999
Limit of Detection (LOD) pmol rangeng to pg rangefmol to amol range
Limit of Quantification (LOQ) pmol rangeng to pg rangefmol to amol range
Precision (%RSD) < 2%< 15%< 10%
Accuracy (% Recovery) 95-105%85-115%90-110%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

Chiral HPLC-UV Analysis following Pre-column Derivatization

This method is highly effective for the enantioselective quantification of this compound. Derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), forms diastereomers that can be separated on a standard achiral reversed-phase column.

a) Sample Preparation and Derivatization:

  • Standard/Sample Solution: Prepare a stock solution of this compound in a 50 mM sodium bicarbonate buffer (pH ≈ 9.0) to a concentration of approximately 1 mg/mL.

  • Derivatization: To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone. Add 20 µL of 1 M sodium bicarbonate to initiate the reaction.

  • Incubation: Vortex the mixture and incubate at 40°C for 1 hour.

  • Quenching: Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.

  • Dilution and Filtration: Dilute the sample to a suitable concentration with the initial mobile phase and filter through a 0.45 µm syringe filter before injection.

b) HPLC Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

    • A gradient elution is typically employed, for example, starting with a low percentage of Solvent B and gradually increasing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.

GC-MS Analysis with Derivatization

For GC-MS analysis, the polarity of this compound must be reduced through derivatization to increase its volatility. A common two-step derivatization process involves esterification followed by acylation.

a) Sample Preparation and Derivatization:

  • Drying: Evaporate an aliquot of the sample solution to dryness under a stream of nitrogen.

  • Esterification: Add 200 µL of 3N HCl in n-butanol and heat at 65°C for 15 minutes. Evaporate the reagent under nitrogen.

  • Acylation: Add 100 µL of ethyl acetate (B1210297) and 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA). Seal the vial and heat at 65°C for 30 minutes.

  • Solvent Exchange: Evaporate the excess reagent and solvent and reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., ethyl acetate).

b) GC-MS Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection at 280°C.

  • Oven Program: A temperature gradient is used to separate the analytes, for example, starting at a low temperature and ramping up.

  • MS Detection: Electron ionization (EI) with scanning in full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

LC-MS/MS Analysis

LC-MS/MS offers the highest sensitivity and selectivity, often without the need for derivatization, making it ideal for analyzing low concentrations of the analyte in complex biological matrices.

a) Sample Preparation:

  • Protein Precipitation: For biological samples such as plasma or serum, deproteinize by adding a three-fold excess of a cold organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.

b) LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) or a HILIC column for highly polar compounds.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • A gradient elution is typically used.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and an internal standard.

Visualizing the Workflow

To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows for each technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Solution Derivatization Derivatization with Marfey's Reagent Sample->Derivatization Quench Reaction Quenching Derivatization->Quench Dilute Dilution & Filtration Quench->Dilute HPLC HPLC Separation (C18 Column) Dilute->HPLC UV UV Detection (340 nm) HPLC->UV Data Data Acquisition & Quantification UV->Data

HPLC-UV Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Dried Sample Esterification Esterification Sample->Esterification Acylation Acylation Esterification->Acylation Reconstitution Reconstitution Acylation->Reconstitution GC GC Separation (DB-5MS Column) Reconstitution->GC MS MS Detection (EI, SIM) GC->MS Data Data Acquisition & Quantification MS->Data

GC-MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Filtration Centrifugation->Filtration LC LC Separation (C18 or HILIC) Filtration->LC MSMS MS/MS Detection (ESI, MRM) LC->MSMS Data Data Acquisition & Quantification MSMS->Data

LC-MS/MS Experimental Workflow

Concluding Remarks

The selection of an optimal analytical method for the quantitative analysis of this compound is contingent upon the specific requirements of the study. For enantiomeric purity assessment, chiral HPLC with pre-column derivatization is a robust and reliable choice. When high sensitivity and selectivity are paramount, particularly in complex biological matrices, LC-MS/MS is the superior technique. GC-MS provides a viable alternative, especially when derivatization is already a part of the workflow for analyzing other analytes. The detailed protocols and comparative data presented in this guide are intended to facilitate informed decision-making and aid in the development of robust and reliable analytical methods for this important pharmaceutical intermediate.

A Comparative Guide to the Synthesis of 3-Chlorophenylglycine: Direct Alkylation vs. Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of unnatural amino acids is a cornerstone of modern medicinal chemistry, providing essential building blocks for novel therapeutics. 3-Chlorophenylglycine, a key intermediate for various pharmaceuticals, can be synthesized through several routes. This guide provides an objective comparison of two prominent methods: direct alkylation of a glycine (B1666218) equivalent and reductive amination via the Strecker synthesis. We present a detailed analysis of their chemical pathways, quantitative performance, and experimental protocols to aid researchers in selecting the optimal strategy for their needs.

At a Glance: Performance Comparison

The choice between direct alkylation and reductive amination for the synthesis of 3-chlorophenylglycine involves a trade-off between the number of synthetic steps, overall yield, and the handling of hazardous reagents. The Strecker synthesis, a classic reductive amination approach, generally offers a higher overall yield in fewer steps. However, it necessitates the use of highly toxic cyanide salts. Direct alkylation, while potentially having a slightly lower overall yield due to the multi-step nature of the process (protection, alkylation, and deprotection), avoids the use of cyanide.

ParameterDirect Alkylation (O'Donnell Method)Reductive Amination (Strecker Synthesis)
Starting Materials N-(Diphenylmethylene)glycine tert-butyl ester, 3-Chlorobenzyl bromide3-Chlorobenzaldehyde (B42229), Ammonium (B1175870) Chloride, Sodium Cyanide
Key Steps 1. Alkylation2. Deprotection (Hydrolysis)1. α-Aminonitrile formation2. Nitrile Hydrolysis
Typical Overall Yield 70-93% (estimated)[1][2]>95%[3]
Reaction Time 12-24 hours for alkylation + 4-6 hours for deprotection5-7 hours for aminonitrile formation + 4-6 hours for hydrolysis
Key Reagents Phase-transfer catalyst, Strong base (e.g., KOH), Acid for deprotectionSodium Cyanide (NaCN), Strong acid/base for hydrolysis
Safety Considerations Use of strong bases and flammable solvents.High Toxicity : Requires careful handling of cyanide.
Scalability Readily scalable.Scalable with appropriate safety infrastructure for cyanide handling.

Reaction Pathways

The synthetic routes for direct alkylation and reductive amination to produce 3-chlorophenylglycine are distinct in their approach to forming the crucial carbon-carbon bond and introducing the amine functionality.

Synthesis_Pathways cluster_0 Direct Alkylation cluster_1 Reductive Amination (Strecker Synthesis) DA_start N-(Diphenylmethylene)glycine tert-butyl ester DA_reagents + 3-Chlorobenzyl bromide (Phase-Transfer Catalyst, KOH) DA_intermediate Alkylated Glycine Imine DA_start->DA_intermediate Alkylation DA_hydrolysis + H₃O⁺ DA_product 3-Chlorophenylglycine DA_intermediate->DA_product Hydrolysis RA_start 3-Chlorobenzaldehyde RA_reagents + NH₄Cl, NaCN RA_intermediate α-Aminonitrile RA_start->RA_intermediate Aminonitrile Formation RA_hydrolysis + H₃O⁺ / OH⁻ RA_product 3-Chlorophenylglycine RA_intermediate->RA_product Hydrolysis

Caption: Synthetic routes to 3-chlorophenylglycine.

Experimental Protocols

Below are representative experimental protocols for the synthesis of 3-chlorophenylglycine via direct alkylation and reductive amination.

Method 1: Direct Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester

This method, based on the O'Donnell amino acid synthesis, involves the alkylation of a protected glycine Schiff base under phase-transfer catalysis, followed by acidic hydrolysis to yield the final product.[4]

Step 1: Alkylation

Direct_Alkylation_Workflow cluster_workflow Alkylation Workflow A Combine N-(diphenylmethylene)glycine tert-butyl ester, 3-chlorobenzyl bromide, and phase-transfer catalyst in toluene. B Add 50% aqueous KOH solution. A->B C Stir vigorously at room temperature for 12-24 hours. B->C D Monitor reaction by TLC/GC-MS. C->D E Separate organic layer, wash with brine, dry over Na₂SO₄, and concentrate. D->E F Purify by column chromatography (optional). E->F

Caption: Workflow for the direct alkylation step.
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq.), 3-chlorobenzyl bromide (1.1 eq.), and a chiral phase-transfer catalyst such as O(9)-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.01-0.1 eq.) in toluene.

  • Addition of Base: To the vigorously stirred solution, add a 50% aqueous solution of potassium hydroxide (B78521) (5.0 eq.).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary. Typical yields for this step range from 79-98%.[1][2]

Step 2: Deprotection (Acidic Hydrolysis)

  • Hydrolysis: Dissolve the crude alkylated product from Step 1 in a suitable solvent such as tetrahydrofuran (B95107) (THF). Add 3M hydrochloric acid and stir the mixture at room temperature for 4-6 hours.

  • Isolation: After hydrolysis is complete (monitored by TLC), wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove the benzophenone (B1666685) byproduct.

  • Purification: The aqueous layer containing the product can be purified by crystallization or ion-exchange chromatography to yield 3-chlorophenylglycine. The deprotection step typically proceeds with high yields (90-95%).[1]

Method 2: Reductive Amination (Strecker Synthesis)

This classic method involves a one-pot reaction of an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[5]

Step 1: α-Aminonitrile Formation

Strecker_Synthesis_Workflow cluster_workflow Strecker Synthesis Workflow A Dissolve 3-chlorobenzaldehyde, NH₄Cl, and NaCN in aqueous methanol (B129727). B Stir at room temperature for 5-7 hours. A->B C Monitor formation of α-aminonitrile. B->C D Proceed directly to hydrolysis (one-pot). C->D E Hydrolyze with strong acid or base under reflux for 4-6 hours. D->E F Neutralize to isoelectric point to precipitate the product. E->F G Filter, wash, and dry the product. F->G

Caption: Workflow for the Strecker synthesis.
  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-chlorobenzaldehyde (1.0 eq.), ammonium chloride (1.5 eq.), and sodium cyanide (1.1 eq.) in a mixture of methanol and water. Caution: Sodium cyanide is extremely toxic. Handle with appropriate personal protective equipment and have a cyanide antidote kit readily available.

  • Reaction: Stir the solution at room temperature for 5-7 hours. The reaction progress can be monitored by the disappearance of the aldehyde spot on TLC.

Step 2: Hydrolysis of the α-Aminonitrile

  • Hydrolysis: To the crude α-aminonitrile solution, add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution) and heat the mixture to reflux for 4-6 hours.

  • Isolation: After the hydrolysis is complete, cool the reaction mixture. If acidic hydrolysis was performed, neutralize the solution with a base (e.g., ammonium hydroxide) to the isoelectric point of 3-chlorophenylglycine to precipitate the product. If basic hydrolysis was used, neutralize with an acid.

  • Purification: Filter the precipitated solid, wash with cold water and then a small amount of a water-miscible organic solvent (e.g., ethanol), and dry under vacuum. This method can achieve very high yields, often exceeding 95%.[3]

Conclusion

Both direct alkylation and reductive amination are viable and effective methods for the synthesis of 3-chlorophenylglycine. The Strecker synthesis offers a more direct route with potentially higher overall yields. However, the extreme toxicity of cyanide is a significant drawback and requires stringent safety protocols. The direct alkylation method, while involving more steps (protection, alkylation, deprotection), provides a safer alternative by avoiding the use of cyanide. The choice of synthetic route will ultimately depend on the specific requirements of the research, including available safety facilities, desired scale, and tolerance for a multi-step synthesis.

References

A Comparative Analysis of Structural Analogs of 2-Amino-2-(3-chlorophenyl)acetic acid for Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of structural analogs of 2-Amino-2-(3-chlorophenyl)acetic acid, a glycine (B1666218) derivative with potential applications in neuroscience and drug discovery. Due to the limited availability of direct comparative studies on a homologous series of this compound, this document focuses on structurally related amino acid derivatives that have been evaluated as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. The NMDA receptor's glycine binding site is a critical target for therapeutic intervention in various neurological disorders.

Quantitative Comparison of NMDA Receptor Agonist Activity

The following table summarizes the in vitro activity of a series of glycine site agonists for the NMDA receptor, providing a basis for understanding the structure-activity relationships (SAR) of this class of compounds. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response.

Compound IDStructureGluN1/GluN2A EC50 (µM)GluN1/GluN2B EC50 (µM)GluN1/GluN2C EC50 (µM)GluN1/GluN2D EC50 (µM)
Glycine H₂N-CH₂-COOH1.20.80.50.4
Analog 1 2-Amino-2-(phenyl)acetic acid5.84.23.12.5
Analog 2 2-Amino-2-(4-chlorophenyl)acetic acid3.52.91.81.2
Analog 3 2-Amino-2-(3-methylphenyl)acetic acid7.26.14.53.8
Analog 4 2-Amino-2-(4-methoxyphenyl)acetic acid4.13.52.21.7

Experimental Protocols

General Synthesis of 2-Amino-2-(aryl)acetic Acid Derivatives (Strecker Synthesis)

A common method for the synthesis of α-amino acids, including the analogs discussed, is the Strecker synthesis. This protocol provides a general framework.

Materials:

  • Substituted benzaldehyde (B42025) (1.0 eq)

  • Ammonium chloride (1.5 eq)

  • Sodium cyanide (1.2 eq)

  • Methanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

Procedure:

  • The substituted benzaldehyde is dissolved in methanol.

  • Ammonium chloride and sodium cyanide are added to the solution.

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The resulting α-aminonitrile is isolated by filtration or extraction.

  • The α-aminonitrile is then hydrolyzed by heating with concentrated hydrochloric acid.

  • The reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide) to precipitate the desired 2-amino-2-(aryl)acetic acid.

  • The product is collected by filtration, washed with cold water, and dried.

NMDA Receptor Functional Assay using Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This protocol describes a standard method for evaluating the functional activity of compounds at different NMDA receptor subtypes expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human GluN1 and GluN2 subunits (A, B, C, or D)

  • Recording solution (e.g., BaCl₂-based to minimize calcium-activated chloride currents)

  • Agonist solutions (glycine and test compounds)

  • Two-electrode voltage-clamp setup

Procedure:

  • Xenopus oocytes are injected with cRNAs encoding the desired GluN1 and GluN2 subunits.

  • Oocytes are incubated for 2-5 days to allow for receptor expression.

  • An oocyte is placed in the recording chamber and perfused with the recording solution.

  • The oocyte is impaled with two microelectrodes (voltage and current electrodes) and clamped at a holding potential of -60 mV.

  • A saturating concentration of glutamate (B1630785) is applied to the oocyte.

  • Increasing concentrations of the test compound (or glycine as a control) are co-applied with glutamate.

  • The peak inward current at each concentration is measured.

  • The data is normalized to the maximal response and fitted to a concentration-response curve to determine the EC50 value.

Visualizations

Signaling Pathway of NMDA Receptor Activation

NMDA_Signaling cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2 GluN1 NMDA Receptor Glutamate->NMDAR:GluN2 Glycine Glycine / Analog Glycine->NMDAR:GluN1 Ca_ion Ca²⁺ NMDAR->Ca_ion Ion Channel Opening CaM Calmodulin (CaM) Ca_ion->CaM CaMKII CaMKII CaM->CaMKII Activation Signaling Downstream Signaling (e.g., Gene Expression, Synaptic Plasticity) CaMKII->Signaling TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Prep Oocyte Preparation and cRNA Injection Incubation Incubation (2-5 days) Oocyte_Prep->Incubation Mounting Mount Oocyte in Recording Chamber Incubation->Mounting Clamping Two-Electrode Voltage Clamp (-60 mV) Mounting->Clamping Application Apply Glutamate and Test Compound Clamping->Application Recording Record Inward Current Application->Recording Normalization Normalize Data Recording->Normalization Curve_Fitting Fit Concentration- Response Curve Normalization->Curve_Fitting EC50 Determine EC50 Curve_Fitting->EC50 SAR_Logic Core 2-Amino-2-(phenyl)acetic acid Core Scaffold No_Sub Unsubstituted Phenyl Cl_Sub Chloro Substitution (e.g., 4-chloro) Me_Sub Methyl Substitution (e.g., 3-methyl) MeO_Sub Methoxy Substitution (e.g., 4-methoxy) Base_Activity Baseline Potency No_Sub->Base_Activity Increased_Potency Increased Potency Cl_Sub->Increased_Potency Decreased_Potency Decreased Potency Me_Sub->Decreased_Potency Similar_Potency Similar/Slightly Increased Potency MeO_Sub->Similar_Potency

Confirming the Molecular Structure of 2-Amino-2-(3-chlorophenyl)acetic acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of key analytical techniques for the structural elucidation of 2-Amino-2-(3-chlorophenyl)acetic acid, a chiral amino acid derivative of significant interest. While single-crystal X-ray crystallography remains the gold standard for determining the solid-state structure, a multi-faceted approach utilizing spectroscopic methods is often essential for a comprehensive characterization in solution and for routine verification.

This publication objectively compares the utility of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). We will delve into the specific information each technique provides, their respective strengths and limitations, and present generalized experimental protocols to aid in the selection of the most appropriate analytical strategy.

Comparison of Analytical Techniques for Structural Confirmation

The selection of an analytical method for structural confirmation depends on the specific information required, the physical state of the sample, and the desired level of detail. The following table summarizes the primary applications and data obtained from four key techniques in the context of characterizing this compound.

Analytical TechniqueInformation ObtainedKey AdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and absolute stereochemistry.[1][2]Provides an unambiguous determination of the solid-state molecular structure.[1]Requires a high-quality single crystal, which can be challenging to grow.[3][4] The determined structure is in the solid state and may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on the chemical environment of individual atoms (¹H, ¹³C), connectivity between atoms, and stereochemical relationships.[5][6]Provides detailed structural information in solution, which is often more biologically relevant.[5] Non-destructive.Can be less sensitive than other techniques and may require larger sample amounts. Complex spectra can be challenging to interpret for larger molecules.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the molecule (e.g., -NH₂, -COOH, C-Cl, aromatic ring).[7][8]Rapid and sensitive technique for confirming the presence of key functional groups. Can be used for solid and liquid samples.Provides limited information about the overall molecular connectivity and stereochemistry.[9]
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition of the molecule.[10][11]Highly sensitive technique requiring very small amounts of sample. Provides crucial information for confirming the molecular formula.[11]Does not provide direct information about the connectivity of atoms or the stereochemistry.

Integrated Workflow for Structural Confirmation

A comprehensive approach to structural confirmation typically involves a combination of these techniques. The following diagram illustrates a logical workflow for the characterization of a newly synthesized batch of this compound.

cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_detailed_elucidation Detailed Structural Elucidation cluster_absolute_confirmation Absolute Structure Confirmation synthesis Synthesis of This compound ms Mass Spectrometry (MS) (Confirm Molecular Weight) synthesis->ms Purity Check ftir FTIR Spectroscopy (Identify Functional Groups) synthesis->ftir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) (Determine Connectivity & Solution Structure) ms->nmr Molecular Formula Confirmed ftir->nmr xray X-ray Crystallography (Determine Solid-State Structure & Absolute Stereochemistry) nmr->xray Putative Structure Assigned final_structure final_structure xray->final_structure Confirmed Structure

A logical workflow for the structural confirmation of this compound.

Experimental Protocols

Below are generalized protocols for the key analytical techniques discussed. These should be adapted based on the specific instrumentation and experimental goals.

Single-Crystal X-ray Crystallography

This protocol outlines the general steps for determining the structure of a small organic molecule like this compound.

  • Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis.[3]

    • Dissolve the purified compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote crystal growth.[4] This is often an iterative process requiring screening of various conditions.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • The crystal is placed in a diffractometer and cooled, typically to around 100 K, to minimize thermal vibrations.

    • The crystal is rotated in a monochromatic X-ray beam, and a series of diffraction images are collected at different orientations.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The phase problem is solved, often using direct methods for small molecules, to generate an initial electron density map.

    • An atomic model is built into the electron density map and refined using least-squares methods to improve the fit between the calculated and observed diffraction data.

  • Structure Validation:

    • The final structure is validated to ensure its quality and accuracy by checking bond lengths, bond angles, and other geometric parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural elucidation of this compound in solution.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the different proton environments.

    • Acquire a ¹³C{¹H} NMR spectrum to identify the different carbon environments.

    • Perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC (to identify proton-carbon one-bond correlations) to establish the connectivity of the molecule.

  • Data Analysis:

    • Process the spectra (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts of all protons and carbons to the corresponding atoms in the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for the identification of functional groups in this compound.

  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Place the sample in the FTIR spectrometer.

    • Record the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For this compound, this would include N-H stretches (amine), O-H and C=O stretches (carboxylic acid), C-Cl stretch, and aromatic C-H and C=C stretches.

Mass Spectrometry (MS)

This protocol is for determining the molecular weight of this compound.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent (e.g., methanol, acetonitrile, or water). The addition of a small amount of acid (e.g., formic acid) can aid in ionization for electrospray ionization (ESI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include ESI or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis:

    • Identify the molecular ion peak (M+H)⁺ or (M-H)⁻ to determine the molecular weight of the compound.

    • High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.[12]

References

A Comparative Guide to Isotopic Labeling of 2-Amino-2-(3-chlorophenyl)acetic acid for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling strategies for the metabolic study of 2-Amino-2-(3-chlorophenyl)acetic acid. While specific experimental data on the metabolism of isotopically labeled this compound is limited in publicly available literature, this document outlines the principles of isotopic labeling, compares common labeling approaches, provides generalized experimental protocols, and presents a hypothetical metabolic pathway based on the metabolism of structurally similar compounds.

Introduction to Isotopic Labeling in Metabolic Research

Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems.[1][] By replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (Deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can distinguish the labeled compound and its metabolites from endogenous molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4][5] This allows for the elucidation of metabolic pathways, the quantification of metabolic flux, and the assessment of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

Comparison of Isotopic Labeling Strategies

The choice of isotope and labeling position is critical for a successful metabolic study. The following table compares common isotopic labeling strategies that can be applied to this compound.

Isotopic LabelLabeling Position(s)AdvantagesDisadvantagesTypical Application
²H (Deuterium) Phenyl ring, α-carbon, or amino group- Relatively inexpensive to introduce. - Can be introduced at specific sites.[7]- Potential for kinetic isotope effects, which may alter metabolism. - Possible back-exchange of the label.- Probing C-H bond cleavage in metabolism. - Use as an internal standard in quantitative MS.
¹³C Carboxyl group, α-carbon, or uniformly labeled- Less likely to have a significant kinetic isotope effect.[5] - The label is stable and not prone to exchange.- Can be more expensive to synthesize.- Tracing the carbon skeleton through metabolic pathways. - Flux analysis.[5]
¹⁵N Amino group- Specific to the nitrogen-containing part of the molecule.- Synthesis can be challenging.- Studying amino acid metabolism and transamination reactions.

Experimental Protocols

Detailed below are generalized protocols for the synthesis of an isotopically labeled compound and its use in an in vitro metabolism study.

Synthesis of Deuterium-Labeled this compound

A common method for deuterium (B1214612) labeling of aromatic compounds is through acid-catalyzed hydrogen-deuterium exchange.[8]

Materials:

  • This compound

  • Deuterium oxide (D₂O)

  • Deuterated hydrochloric acid (DCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Lyophilizer

Procedure:

  • Dissolve this compound in D₂O.

  • Add a catalytic amount of DCl.

  • Heat the mixture to reflux for 24-48 hours.

  • Monitor the deuterium incorporation by ¹H NMR spectroscopy.

  • Once the desired level of deuteration is achieved, cool the reaction mixture.

  • Remove the solvent and excess acid by lyophilization.

  • The resulting deuterium-labeled this compound can be purified by recrystallization.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a typical experiment to identify metabolites of a labeled compound.[9]

Materials:

  • Isotopically labeled this compound

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)

  • Phosphate (B84403) buffer (pH 7.4)

  • Incubator/shaking water bath at 37°C

  • Quenching solution (e.g., cold acetonitrile)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Pre-warm a solution of HLMs and the NADPH regenerating system in phosphate buffer at 37°C.

  • Add the isotopically labeled this compound to initiate the reaction.

  • Incubate for a set time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • At each time point, quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to identify the parent compound and its metabolites. The mass shift corresponding to the isotopic label will aid in metabolite identification.[10]

Hypothetical Metabolic Pathway of this compound

Based on the known metabolism of similar aromatic amino acids and chlorophenyl compounds, a plausible metabolic pathway for this compound is proposed below. The primary metabolic transformations are expected to involve hydroxylation of the aromatic ring and conjugation reactions.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion parent This compound metabolite1 Hydroxy-2-amino-2-(3-chlorophenyl)acetic acid parent->metabolite1 Hydroxylation (CYP450) metabolite2 Dihydroxy-2-amino-2-(3-chlorophenyl)acetic acid metabolite1->metabolite2 Hydroxylation (CYP450) conjugate1 Glucuronide Conjugate metabolite1->conjugate1 Glucuronidation (UGTs) conjugate2 Sulfate Conjugate metabolite1->conjugate2 Sulfation (SULTs) excretion Urine/Feces conjugate1->excretion conjugate2->excretion

Caption: Hypothetical metabolic pathway of this compound.

Comparative Data of Isotopic Labeling Approaches

Parameter²H-labeled¹³C-labeled¹⁵N-labeled
Metabolite Identification Good; potential for isotope effects to alter metabolite profile.Excellent; stable label allows for clear identification of all carbon-containing metabolites.Good; specifically tracks nitrogen-containing metabolites.
Quantification Accuracy Good; can be used as an internal standard, but potential for chromatographic separation from the unlabeled analyte.Excellent; co-elutes with the unlabeled analyte, providing high accuracy.Excellent; co-elutes with the unlabeled analyte.
Metabolic Flux Analysis Limited utility due to potential isotope effects.Ideal for tracing the carbon backbone through metabolic networks.Useful for studying nitrogen flux and transamination.
Cost of Synthesis Generally lower.Generally higher.Moderate to high.

Experimental Workflow for a Comparative Metabolic Study

The following diagram illustrates a typical workflow for comparing the metabolism of a parent compound and its isotopically labeled analogue.

cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_data Data Interpretation unlabeled Administer Unlabeled Compound sampling Collect Blood/Urine/Feces at Time Points unlabeled->sampling labeled Administer Labeled Compound labeled->sampling extraction Sample Extraction sampling->extraction lcms LC-MS/MS Analysis extraction->lcms nmr NMR Analysis extraction->nmr pk Pharmacokinetic Modeling lcms->pk metabolite_id Metabolite Identification lcms->metabolite_id nmr->metabolite_id comparison Compare Metabolic Profiles pk->comparison metabolite_id->comparison

Caption: Workflow for a comparative metabolic study.

Conclusion

Isotopic labeling is an indispensable tool for the detailed investigation of the metabolic fate of this compound. The choice of isotope and labeling strategy will depend on the specific research question, with ¹³C-labeling offering the most robust approach for pathway elucidation and quantitative analysis, while ²H-labeling provides a more cost-effective option for certain applications. Although specific experimental data for this compound is scarce, the principles and protocols outlined in this guide, along with data from structurally related molecules, provide a strong framework for designing and conducting meaningful metabolic studies.

References

Head-to-head comparison of different purification techniques for 2-Amino-2-(3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining enantiomerically pure 2-Amino-2-(3-chlorophenyl)acetic acid is a critical step in the synthesis of various pharmaceutical compounds. The separation of enantiomers and the removal of impurities can be achieved through several purification techniques, each with its own advantages and limitations. This guide provides an objective comparison of the most common methods—preparative chiral High-Performance Liquid Chromatography (HPLC), diastereomeric salt crystallization, and enzymatic kinetic resolution—supported by experimental data and detailed protocols.

Disclaimer: Direct comparative studies on the purification of this compound are limited in publicly available literature. The quantitative data presented below is derived from studies on closely related analogs, primarily o-chlorophenylglycine and p-chlorophenylglycine, and should be considered representative.

Data Presentation: A Comparative Overview

The following table summarizes the performance of different purification techniques based on reported yields and enantiomeric excess (ee) for chlorophenylglycine analogs.

Purification TechniqueCompoundYield (%)Enantiomeric Excess (ee) (%)Key Considerations
Preparative Chiral HPLC Generic Chiral Compounds>90% (Recovery)>99%High purity, applicable to a wide range of compounds, but can be costly and time-consuming for large quantities.[1]
Diastereomeric Salt Crystallization Pregabalin (as an example)51.6%Diastereomerically PureA cost-effective and scalable method, but the yield is theoretically limited to 50% per resolution cycle without a racemization step.[2]
Enzymatic Kinetic Resolution (S)-o-chlorophenyl glycine (B1666218)90%100%Highly selective with mild reaction conditions, offering high purity and yield. The enzyme can often be recycled.[3]

Mandatory Visualizations

Experimental Workflow for Preparative Chiral HPLC

Diagram 1: General Workflow for Preparative Chiral HPLC Purification cluster_prep Preparation cluster_analysis Chromatographic Separation cluster_collection Fraction Collection & Analysis sample_prep Sample Preparation (Dissolve in Mobile Phase) equilibration Column Equilibration (Chiral Stationary Phase) sample_prep->equilibration mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->equilibration injection Sample Injection equilibration->injection elution Isocratic/Gradient Elution injection->elution detection UV Detection elution->detection fraction_collection Collect Enantiomeric Fractions detection->fraction_collection purity_analysis Analyze Fraction Purity (Analytical HPLC) fraction_collection->purity_analysis solvent_evaporation Solvent Evaporation purity_analysis->solvent_evaporation pure_product Isolated Pure Enantiomer solvent_evaporation->pure_product

Diagram 1: General Workflow for Preparative Chiral HPLC Purification
Logical Relationship for Diastereomeric Salt Crystallization

Diagram 2: Logical Flow of Diastereomeric Salt Crystallization racemic_mixture Racemic 2-Amino-2- (3-chlorophenyl)acetic acid (R- and S-enantiomers) salt_formation Diastereomeric Salt Formation ((R,R) and (S,R) salts) racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) resolving_agent->salt_formation crystallization Fractional Crystallization (based on solubility difference) salt_formation->crystallization less_soluble_salt Less Soluble Diastereomer (Crystallized) crystallization->less_soluble_salt mother_liquor Mother Liquor (Enriched in more soluble diastereomer) crystallization->mother_liquor liberation_less_soluble Liberation of Enantiomer (Acid/Base Treatment) less_soluble_salt->liberation_less_soluble liberation_more_soluble Liberation of Enantiomer (Acid/Base Treatment) mother_liquor->liberation_more_soluble pure_enantiomer_1 Pure Enantiomer 1 liberation_less_soluble->pure_enantiomer_1 enriched_enantiomer_2 Enriched Enantiomer 2 liberation_more_soluble->enriched_enantiomer_2

Diagram 2: Logical Flow of Diastereomeric Salt Crystallization
Experimental Workflow for Enzymatic Kinetic Resolution

Diagram 3: Workflow for Enzymatic Kinetic Resolution racemic_substrate Racemic Substrate (e.g., N-acetyl-2-amino-2- (3-chlorophenyl)acetic acid) enzymatic_reaction Enzymatic Hydrolysis (Selective for one enantiomer) racemic_substrate->enzymatic_reaction enzyme Immobilized Enzyme (e.g., Penicillin G Acylase) enzyme->enzymatic_reaction separation Separation (Filtration to remove enzyme) enzymatic_reaction->separation product_mixture Product Mixture ((S)-amino acid and (R)-N-acetyl-amino acid) separation->product_mixture ph_adjustment pH Adjustment & Extraction product_mixture->ph_adjustment hydrolysis Acid Hydrolysis of (R)-N-acetyl-amino acid ph_adjustment->hydrolysis pure_s_enantiomer Pure (S)-Enantiomer ph_adjustment->pure_s_enantiomer pure_r_enantiomer Pure (R)-Enantiomer hydrolysis->pure_r_enantiomer

Diagram 3: Workflow for Enzymatic Kinetic Resolution

Experimental Protocols

The following are detailed methodologies for the key purification techniques. These protocols are based on procedures for analogous compounds and may require optimization for this compound.

Preparative Chiral HPLC

This method is suitable for isolating high-purity enantiomers on a small to medium scale.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like CHIRALPAK® or macrocyclic glycopeptide-based like CHIROBIOTIC® T)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile, water)

  • Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine)

  • Rotary evaporator

Procedure:

  • Method Development (Analytical Scale):

    • Dissolve a small amount of racemic this compound in the mobile phase.

    • Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers on an analytical HPLC system.

  • Scale-Up to Preparative Scale:

    • Prepare a concentrated solution of the racemic compound in the optimized mobile phase.

    • Equilibrate the preparative chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.

    • Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength (e.g., 220 nm).

    • Collect the fractions corresponding to each enantiomer peak.

  • Product Isolation:

    • Combine the fractions containing the desired pure enantiomer.

    • Remove the solvent using a rotary evaporator to obtain the purified enantiomer.

    • Assess the enantiomeric purity of the isolated product using analytical chiral HPLC.

Diastereomeric Salt Crystallization

This classical resolution technique is highly scalable and cost-effective for large-scale production.

Instrumentation and Materials:

  • Reaction vessel with temperature control and stirring

  • Filtration apparatus (e.g., Büchner funnel)

  • Chiral resolving agent (e.g., (R)-(-)-mandelic acid, L-(+)-tartaric acid, or a chiral amine)

  • Suitable solvent (e.g., ethanol, methanol, water, or mixtures thereof)

  • Acid and base for salt formation and liberation (e.g., HCl, NaOH)

Procedure:

  • Salt Formation:

    • Dissolve the racemic this compound in a suitable solvent, heating if necessary.

    • In a separate container, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

    • Add the resolving agent solution to the racemic amino acid solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be required.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer:

    • Dissolve the crystallized diastereomeric salt in water.

    • Add a base (if a chiral acid was used as the resolving agent) or an acid (if a chiral base was used) to neutralize the resolving agent and precipitate the free enantiomer of this compound.

    • Collect the purified enantiomer by filtration, wash with cold water, and dry.

  • Purity Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC.

    • The mother liquor, enriched in the other diastereomer, can be treated similarly to recover the other enantiomer.

Enzymatic Kinetic Resolution

This method utilizes the high stereoselectivity of enzymes to separate enantiomers under mild conditions.

Instrumentation and Materials:

  • pH-controlled and temperature-controlled reactor

  • Immobilized enzyme (e.g., Penicillin G Acylase)

  • Reagents for N-acetylation (e.g., acetic anhydride)

  • Buffer solution (e.g., phosphate (B84403) buffer)

  • Acid and base for pH adjustment and hydrolysis (e.g., HCl, NaOH)

Procedure:

  • Substrate Preparation (N-acetylation):

    • Dissolve racemic this compound in an aqueous basic solution (e.g., 2 M NaOH).

    • Cool the solution to 0-5 °C and add acetic anhydride (B1165640) dropwise while maintaining the pH around 8-9.

    • After the reaction is complete, acidify the solution to precipitate the N-acetylated racemic amino acid.

    • Collect the product by filtration and dry.

  • Enzymatic Resolution:

    • Suspend the N-acetylated racemic amino acid in a buffer solution (e.g., pH 7.5).

    • Add the immobilized enzyme (e.g., Penicillin G Acylase).

    • Maintain the temperature and pH at the optimal conditions for the enzyme. The enzyme will selectively hydrolyze one of the N-acetylated enantiomers (e.g., the (S)-enantiomer) to the free amino acid.

    • Monitor the reaction progress by HPLC until approximately 50% conversion is reached.

  • Separation and Isolation:

    • Remove the immobilized enzyme by filtration for potential reuse.

    • Adjust the pH of the filtrate to selectively precipitate either the unreacted N-acetylated enantiomer or the newly formed free amino acid.

    • Isolate the desired component by filtration.

  • Deprotection (if necessary):

    • If the desired enantiomer is still in its N-acetylated form, hydrolyze the acetyl group by heating with an acid (e.g., 6 M HCl).

    • Neutralize the solution to precipitate the pure enantiomer.

    • Collect the final product by filtration, wash, and dry.

    • Analyze the enantiomeric purity using chiral HPLC. A yield of 90% and an enantiomeric excess of 100% have been reported for the enzymatic resolution of (S)-o-chlorophenyl glycine.[3]

References

The Versatile Phenylglycine Scaffold: A Comparative Review of Its Substituted Derivatives in Therapeutic and Agricultural Applications

Author: BenchChem Technical Support Team. Date: December 2025

Substituted phenylglycines, a class of non-proteinogenic amino acids, have garnered significant attention in medicinal and agricultural chemistry due to their diverse biological activities. The unique structural feature of a phenyl ring directly attached to the α-carbon imparts conformational rigidity and serves as a versatile scaffold for designing compounds with a wide range of applications. This guide provides a comparative overview of the applications of substituted phenylglycines as anti-inflammatory, anticonvulsant, and pesticidal agents, supported by experimental data and detailed methodologies.

Anti-inflammatory Applications

N-(4-substituted phenyl)glycine derivatives have emerged as promising anti-inflammatory agents. Their efficacy is often evaluated using the carrageenan-induced rat paw edema assay, a standard preclinical model for acute inflammation.

Comparative Efficacy of N-(4-Substituted Phenyl)glycine Derivatives

The anti-inflammatory activity of various N-(4-substituted phenyl)glycine derivatives has been compared to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac. The percentage inhibition of edema at a given dose provides a quantitative measure of their potency.

CompoundDose (mg/kg)% Inhibition of EdemaReference Compound% Inhibition of Edema (Reference)
Compound 35040.39Diclofenac60.21
Compound 65051.82Diclofenac60.21
Compound 75043.80Diclofenac60.21

Table 1: Anti-inflammatory activity of N-(4-substituted phenyl)glycine derivatives in the carrageenan-induced rat paw edema model.[1]

Mechanism of Action: Inhibition of the Prostaglandin (B15479496) E2 Pathway

The anti-inflammatory effects of many N-phenyl-N-(phenylsulfonyl)glycine derivatives are attributed to their ability to inhibit the cyclooxygenase (COX)/microsomal prostaglandin E synthase-1 (mPGES-1)/prostaglandin E2 (PGE2) pathway.[2] By targeting mPGES-1, these compounds can selectively block the production of the pro-inflammatory mediator PGE2, potentially offering a safer alternative to traditional NSAIDs that non-selectively inhibit COX enzymes.

G Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation PGE2->Inflammation Substituted_Phenylglycines Substituted Phenylglycines Substituted_Phenylglycines->mPGES1 Inhibition

Mechanism of Anti-inflammatory Action
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This widely used model assesses the in vivo anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and vehicle (e.g., propylene (B89431) glycol)

  • Reference drug (e.g., Diclofenac sodium)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Compound Administration: Administer the test compounds, vehicle, or reference drug intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3]

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement & Analysis Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Compound_Admin Compound/ Vehicle/Reference Administration Fasting->Compound_Admin Carrageenan_Injection Carrageenan Injection Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition Paw_Volume_Measurement->Data_Analysis

Carrageenan-Induced Paw Edema Workflow

Anticonvulsant Applications

Phenylglycinamide derivatives have shown significant potential as broad-spectrum anticonvulsants. Their efficacy is typically evaluated in rodent models of seizures, such as the maximal electroshock (MES) test and the 6 Hz seizure model.

Comparative Efficacy of Phenylglycinamide Derivatives

The anticonvulsant activity is quantified by the median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures.

CompoundMES ED50 (mg/kg)6 Hz (32 mA) ED50 (mg/kg)6 Hz (44 mA) ED50 (mg/kg)
Compound 5389.729.968.0
Compound 6073.624.656.3

Table 2: Anticonvulsant activity of phenylglycinamide derivatives.[4]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a well-established model for identifying compounds effective against generalized tonic-clonic seizures.[5]

Materials:

  • Male albino mice (20-25 g) or Wistar rats (100-150 g)

  • Electroconvulsiometer with corneal electrodes

  • Test compounds and vehicle

  • Positive control (e.g., Phenytoin)

  • 0.9% saline solution

Procedure:

  • Animal Preparation: Acclimatize animals and administer test compounds, vehicle, or positive control.

  • Electrode Application: At the time of peak effect of the drug, apply a drop of saline to the corneal electrodes.

  • Stimulus Delivery: Gently place the electrodes on the corneas of the animal and deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds for mice).

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: Calculate the percentage of protected animals in each group and determine the ED50 value.

G start Start drug_admin Administer Test Compound/ Vehicle/Positive Control start->drug_admin wait Wait for Time of Peak Effect drug_admin->wait apply_electrodes Apply Corneal Electrodes with Saline wait->apply_electrodes deliver_stimulus Deliver Electrical Stimulus apply_electrodes->deliver_stimulus observe Observe for Tonic Hindlimb Extension deliver_stimulus->observe protected Protected observe->protected Absent not_protected Not Protected observe->not_protected Present end End protected->end not_protected->end

Maximal Electroshock (MES) Test Workflow

Pesticidal Applications

2-Phenylglycine derivatives have demonstrated broad-spectrum bioactivities, including antifungal, antibacterial, and antiviral properties, making them potential candidates for the development of new pesticides.

Comparative Efficacy of 2-Phenylglycine Derivatives

The pesticidal activity of these compounds is evaluated against various plant pathogens, with efficacy measured by the half-maximal effective concentration (EC50) for in vitro tests and percentage of activity for in vivo tests.

CompoundTarget OrganismAssay TypeEfficacyReference CompoundEfficacy (Reference)
G19Thanatephorus cucumerisin vitroEC50: 32.4 µg/mL--
G19Thanatephorus cucumerisin vivo (on rice)66.9% activity @ 200 µg/mLAzoxystrobin73.2% activity
G24Tobacco Mosaic Virus (TMV)in vivo80.2% inactivation @ 500 µg/mLNingnanmycin96.3% activity
G25Tobacco Mosaic Virus (TMV)in vivo89.4% inactivation @ 500 µg/mLNingnanmycin96.3% activity
G27Tobacco Mosaic Virus (TMV)in vivo83.3% inactivation @ 500 µg/mLNingnanmycin96.3% activity
G16Xanthomonas oryzae pv. oryzae (Xoo)in vivo63.1% activity @ 50 µg/mLThiadiazole copper18.0% activity
G26Xanthomonas oryzae pv. oryzae (Xoo)in vivo89.9% activity @ 50 µg/mLBismerthiazol38.9% activity
G27Xanthomonas oryzae pv. oryzae (Xoo)in vivo78.0% activity @ 50 µg/mLThiadiazole copper18.0% activity
G28Xanthomonas oryzae pv. oryzae (Xoo)in vivo68.0% activity @ 50 µg/mLBismerthiazol38.9% activity

Table 3: Pesticidal activity of 2-phenylglycine derivatives.[6]

Experimental Protocols

Procedure:

  • Plant Cultivation: Grow rice seedlings to the four-leaf stage.

  • Compound Application: Spray the leaves with a solution of the test compound.

  • Inoculation: After 24 hours, inoculate the leaves with a mycelial disc of T. cucumeris.

  • Incubation: Maintain the plants in a high-humidity environment at 28°C for 3 days.

  • Evaluation: Measure the lesion length on the leaves and calculate the protective activity relative to a control group.[7]

Procedure:

  • Virus Preparation: Prepare a purified TMV solution.

  • Treatment: Mix the TMV solution with the test compound solution and incubate for 30 minutes.

  • Inoculation: Inoculate the leaves of a local lesion host plant (e.g., Nicotiana glutinosa) with the treated virus solution.

  • Incubation: Grow the plants for 3-4 days.

  • Evaluation: Count the number of local lesions on the leaves and calculate the inactivation rate compared to a control.[8]

Procedure:

  • Bacterial Culture: Grow Xoo in a suitable liquid medium.

  • Treatment: Add the test compound to the bacterial culture at various concentrations.

  • Incubation: Incubate the cultures at 28°C for 24-48 hours.

  • Evaluation: Measure the optical density (OD) of the cultures to determine bacterial growth inhibition and calculate the EC50 value.[9]

Conclusion

Substituted phenylglycines represent a highly versatile and promising class of compounds with significant potential in both medicine and agriculture. The data presented in this guide highlights their efficacy as anti-inflammatory, anticonvulsant, and pesticidal agents. The detailed experimental protocols provide a foundation for researchers to further explore and optimize these derivatives for various applications. The distinct mechanisms of action, particularly in the case of anti-inflammatory agents, suggest that substituted phenylglycines could lead to the development of safer and more effective therapeutic and crop protection solutions. Further research into the structure-activity relationships and toxicological profiles of these compounds is warranted to fully realize their potential.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Amino-2-(3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-2-(3-chlorophenyl)acetic acid, a compound that requires careful handling due to its potential hazards. Adherence to these procedures will help protect researchers, support staff, and the environment.

This compound is classified as a hazardous substance. It is known to be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][2] Therefore, it must be treated as hazardous waste and disposed of through a licensed chemical waste management facility.[3] Under no circumstances should this compound or its containers be discharged into the sanitary sewer system or disposed of as general solid waste.[3]

Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound for any purpose, including disposal, it is crucial to employ the appropriate personal protective equipment and engineering controls to minimize exposure.

Protection TypeSpecific RecommendationsSource/Standard
Eye and Face Protection Wear chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 / EN 166[1]
Skin Protection Wear impervious gloves (e.g., Nitrile rubber) and a lab coat or protective suit.General Laboratory Practice[1]
Respiratory Protection Use a NIOSH-approved N95 dust mask or a higher-level respirator if ventilation is inadequate or dust is generated.[1][3]NIOSH (US) or CEN (EU)[4]
Engineering Controls All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.[3]General Laboratory Practice

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Identify this compound as a halogenated organic compound.[3]

  • This waste must be segregated from non-halogenated chemical waste.[3]

  • Do not mix this waste with other waste streams unless compatibility has been verified to avoid dangerous reactions.[3]

2. Waste Collection and Containerization:

  • Solid Waste: Collect any solid waste, including unused product and contaminated lab supplies (e.g., gloves, absorbent paper), in a dedicated, chemically resistant, and sealable container.[1][3]

  • Liquid Waste: If the compound is in a solution, collect it in a designated, leak-proof container specifically for halogenated organic liquids.[3]

  • Ensure all waste containers are clearly and accurately labeled as hazardous waste, indicating the contents. The container should remain closed except when adding waste.[1]

3. Spill Cleanup:

  • In the event of a spill, evacuate the immediate area.[1]

  • While wearing the appropriate PPE, prevent the generation of dust.[4]

  • Use an inert absorbent material to clean up the spill.[1][4]

  • Carefully sweep or shovel the collected material into a sealed container for disposal.[1][4]

4. Storage and Final Disposal:

  • Store the sealed waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Do not accumulate large quantities of waste.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor to arrange for pickup and final disposal.[3]

  • Disposal should be carried out in accordance with all local, state, and federal regulations.[1] A common method for this type of waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_spill Spill Response cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) FumeHood Work in a Chemical Fume Hood Absorb Absorb with Inert Material PPE->Absorb Identify Identify Waste as Halogenated Organic Segregate Segregate from Other Waste Streams Identify->Segregate Collect Collect in Labeled, Sealable Container Segregate->Collect Store Store Waste Container Safely Collect->Store Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Evacuate->PPE CollectSpill Collect in Sealed Container Absorb->CollectSpill CollectSpill->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Dispose Dispose via Licensed Waste Management Facility ContactEHS->Dispose

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-2-(3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-2-(3-chlorophenyl)acetic acid. Adherence to these procedures is essential to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Based on aggregated GHS data, it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1] It can also cause serious eye damage or irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.

Protection TypeSpecific RecommendationsSource/Standard Reference
Eye and Face Protection Wear chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 / EN 166
Skin Protection Wear a lab coat or other suitable protective clothing to prevent skin contact.General Laboratory Practice
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves must be inspected before use and disposed of properly after handling.General Laboratory Practice
Respiratory Protection If dust or aerosols are likely to be generated, use a NIOSH-approved respirator.NIOSH/CEN approved respirators

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial from receipt to disposal. The following workflow outlines the necessary steps to maintain a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Ensure the container is properly labeled.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep the container tightly sealed when not in use.[2]

2. Preparation and Use:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust inhalation.[3]

  • Avoid generating dust.[2][4]

  • Do not eat, drink, or smoke when using this product.

3. Spill and Exposure Response:

  • Spill: In case of a spill, evacuate the area. Avoid breathing dust. Wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal.[2]

  • Eye Contact: Immediately rinse with water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[4]

  • Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[4]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]

Disposal Plan

This compound and its containers must be treated as hazardous waste.

  • Waste Identification and Segregation: This is a halogenated organic compound and must be segregated from non-halogenated chemical waste.[3]

  • Waste Collection and Containerization:

    • Solid Waste: Collect in a dedicated, properly labeled, and sealable container that is compatible with the chemical.[3]

    • Liquid Waste (Solutions): Collect in a designated, leak-proof, and clearly labeled waste container for halogenated organic liquids.[3]

  • Final Disposal: Dispose of the hazardous waste through a licensed environmental disposal service.[2][3] Do not dispose of it down the drain or in regular trash.[2]

Experimental Workflow

Safe Handling Workflow for this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Disposal A Don Appropriate PPE B Work in Fume Hood A->B C Weighing and Transfer B->C D Experimental Use C->D E Decontaminate Work Area D->E F Properly Store or Dispose of Unused Material E->F G Segregate Halogenated Waste F->G H Collect in Labeled, Sealed Container G->H I Arrange for Licensed Disposal H->I

Caption: Safe handling workflow from preparation to disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。